((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHUCLCRIWTQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, a substituted amino acid derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-(tert-butyl)benzenesulfonyl chloride, followed by the N-sulfonylation of L-phenylalanine. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the choice of reagents and reaction conditions. The document is structured to serve as a practical laboratory resource, offering insights into reaction mechanisms, purification strategies, and characterization of the final product.
Introduction
The incorporation of sulfonamide moieties into amino acid scaffolds is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. The resulting N-sulfonylated amino acids often exhibit a range of biological activities, stemming from their ability to mimic peptide bonds, enhance metabolic stability, and modulate interactions with biological targets. The title compound, this compound, combines the structural features of L-phenylalanine with the bulky, lipophilic 4-(tert-butyl)phenylsulfonyl group, making it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a detailed roadmap for the efficient synthesis of this compound, grounded in fundamental principles of organic chemistry.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. The first stage involves the synthesis of the sulfonating agent, 4-(tert-butyl)benzenesulfonyl chloride. The second stage is the coupling of this sulfonyl chloride with L-phenylalanine via a nucleophilic substitution reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 4-(tert-Butyl)benzenesulfonyl Chloride
The preparation of the key sulfonating agent is achieved through a two-step process: electrophilic aromatic sulfonation of tert-butylbenzene followed by chlorination of the resulting sulfonic acid.
Step 1.1: Sulfonation of tert-Butylbenzene
This step involves the introduction of a sulfonic acid group onto the tert-butylbenzene ring via an electrophilic aromatic substitution (EAS) reaction.
Mechanism Insight: The tert-butyl group is an ortho, para-directing activator in electrophilic aromatic substitution.[1][2] Due to the significant steric hindrance of the tert-butyl group, the para-substituted product, 4-(tert-butyl)benzenesulfonic acid, is the major regioisomer formed. The electrophile in this reaction is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H), generated from fuming sulfuric acid (oleum).[3][4]
References
An In-depth Technical Guide to the Physicochemical Characterization of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical efficacy and safety. This guide provides a comprehensive framework for the systematic characterization of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine , a substituted phenylalanine derivative.
While specific experimental data for this compound (CAS: 159856-01-6) is not extensively published, this document serves as a technical blueprint, detailing the authoritative methodologies and scientific rationale required to generate a robust and reliable physicochemical profile. By treating the target compound as a novel candidate, we will explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Molecular Identity
The foundational step in any characterization is confirming the molecule's identity.
| Property | Value | Source |
| IUPAC Name | N-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine | - |
| CAS Number | 159856-01-6 | [1] |
| Molecular Formula | C₁₉H₂₃NO₄S | [1] |
| Molecular Weight | 361.46 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥95% (Typical) | [1] |
Section 1: Aqueous Solubility - The Master Variable
Aqueous solubility is arguably the most critical physicochemical property, as a compound must be in solution to be absorbed and exert its biological effect.[2] We will focus on determining the thermodynamic solubility , which represents the true equilibrium state between the dissolved and undissolved compound and is essential for later-stage development.[3][4]
Rationale for Method Selection: The Shake-Flask Method
The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[5] Its strength lies in allowing the system to reach true equilibrium, typically over 24-48 hours, providing a definitive value that is crucial for biopharmaceutical classification and formulation design. This contrasts with kinetic solubility methods, which are higher throughput but can be influenced by the co-solvent (like DMSO) used, making them more suitable for early-stage screening.[4][6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask, OECD 105)
-
Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 6.8 for small intestine) as recommended by regulatory agencies.[5]
-
Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess must be visually apparent to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 °C for physiological relevance). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand to let coarse particles settle. Separate the solid and liquid phases. Centrifugation is generally preferred over filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[3]
-
Quantification: Carefully remove an aliquot of the supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.
-
Data Analysis: Construct a calibration curve using standards of known concentration to determine the solubility value in µg/mL or mM.
Workflow for Thermodynamic Solubility Measurement
Caption: Shake-Flask method workflow for solubility.
Section 2: Lipophilicity - A Predictor of Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Rationale for Method Selection: RP-HPLC for Practicality
While the shake-flask method is the direct standard for LogP determination, it is labor-intensive and requires a large amount of pure compound.[8] For drug discovery programs, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method offers a highly practical, rapid, and automated alternative that requires minimal sample.[9][10] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.
Experimental Protocol: LogP Determination by RP-HPLC
-
System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[8]
-
Calibration: Prepare a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Standard Analysis: Inject each reference compound individually into the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known LogP value. A linear regression of this plot yields the calibration equation.[9]
-
Sample Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time.
-
LogP Calculation: Calculate the log k for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.
Conceptual Relationship in RP-HPLC LogP Determination
Caption: Logic flow for LogP estimation via RP-HPLC.
Section 3: Ionization Constant (pKa) - The Key to pH-Dependent Behavior
The pKa is the pH at which a molecule exists as 50% ionized and 50% non-ionized.[11] For this compound, the carboxylic acid moiety is the primary ionizable group. Its pKa will dictate the compound's charge, and therefore its solubility and permeability, in different compartments of the body.[12]
Rationale for Method Selection: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[13] The method involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa is identified from the resulting titration curve. This direct measurement is often more reliable than spectroscopic methods for simple molecules with a single, clear ionization event.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent/water mixture. The co-solvent (e.g., methanol) is often necessary to ensure the compound remains soluble throughout the titration range.
-
Blank Titration: First, perform a titration on the solvent system alone (without the compound) to create a blank curve. This accounts for the buffering capacity of the solvent itself.
-
Sample Titration: Titrate the sample solution with a standardized solution of strong base (e.g., 0.1 M KOH). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the midpoint of the steepest part of the resulting sigmoidal curve (the inflection point), which corresponds to 50% neutralization.[14] Specialized software is used to calculate the pKa from the curve's derivative.
Potentiometric Titration Experimental Workflow
Caption: Workflow for pKa determination by titration.
Section 4: Thermal Properties - Indicators of Purity and Stability
Thermal analysis provides critical information on a compound's melting point, purity, and solid-state stability. The melting point is a fundamental physical property that serves as a primary indicator of purity.
Rationale for Method Selection: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the premier technique for thermal analysis.[15] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] This allows for the precise determination of the melting point (as an endothermic event) and its associated enthalpy of fusion.[17]
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-5 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with a linear heating ramp (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Initiate the temperature program, heating the sample through its expected melting range. The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting event will appear as a sharp endothermic peak. The onset temperature of this peak is typically reported as the melting point for pure crystalline compounds, while the peak temperature is also noted.[18] The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).
Analysis of a DSC Thermogram
Caption: Data analysis workflow for a DSC experiment.
Summary & Concluding Remarks
The systematic application of these authoritative methodologies will yield a comprehensive and reliable physicochemical profile for this compound. This data is indispensable for guiding rational decisions in lead optimization, formulation development, and preclinical evaluation. By understanding the "why" behind each experimental choice, researchers can ensure the generation of high-quality, trustworthy data that will accelerate the path from discovery to development.
| Physicochemical Property | Authoritative Method | Rationale |
| Thermodynamic Solubility | Saturation Shake-Flask | Gold standard for true equilibrium measurement.[5] |
| Lipophilicity (LogP) | RP-HPLC Correlation | High-throughput, practical, and requires minimal sample.[9] |
| Ionization Constant (pKa) | Potentiometric Titration | Direct, accurate, and robust for simple ionizable groups.[13] |
| Melting Point & Purity | Differential Scanning Calorimetry (DSC) | Precise determination of thermal transitions.[15] |
References
- 1. This compound | 159856-01-6 [sigmaaldrich.com]
- 2. rheolution.com [rheolution.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijirss.com [ijirss.com]
- 12. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pKa and log p determination | PPTX [slideshare.net]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. mt.com [mt.com]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s4science.at [s4science.at]
A Comprehensive Guide to the Structure Elucidation of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Small molecules, such as derivatives of amino acids, often serve as foundational scaffolds for building potent and selective therapeutic agents. ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine is one such molecule, combining the structural motifs of the amino acid L-phenylalanine with a sulfonamide group—a privileged pharmacophore found in numerous marketed drugs.[1][2] Its formal name is N-[(4-tert-butylphenyl)sulfonyl]phenylalanine, and it is identified by CAS Number 159856-01-6.[3]
The elucidation of this molecule's exact structure is not merely an academic exercise. It is critical for establishing intellectual property, understanding structure-activity relationships (SAR), ensuring batch-to-batch consistency in manufacturing, and forming the basis of a successful submission to regulatory bodies like the FDA and EMA. An unambiguous structural assignment requires a multi-faceted analytical approach, where each technique provides a unique and complementary piece of the puzzle.
This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of this compound. As a senior application scientist, the narrative moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and authoritative workflow. We will explore an integrated strategy, beginning with mass spectrometry to define molecular weight and elemental composition, followed by a suite of NMR techniques to map the intricate atomic connectivity, and corroborated by infrared spectroscopy and X-ray crystallography for functional group confirmation and definitive spatial arrangement.
Predicted Structure and Physicochemical Properties
Before embarking on an analytical campaign, it is essential to have a hypothesized structure and a summary of its basic properties. This information guides the selection of analytical techniques and the interpretation of the resulting data.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonym(s) | N-[(4-tert-butylphenyl)sulfonyl]phenylalanine | |
| CAS Number | 159856-01-6 | [3] |
| Molecular Formula | C₁₉H₂₃NO₄S | [3] |
| Molecular Weight | 361.46 g/mol | [3] |
| Appearance | Solid / White to off-white powder | [5] |
Figure 1: Hypothesized Chemical Structure
Integrated Analytical Workflow
Caption: A logical workflow for comprehensive structure elucidation.
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Expertise & Causality: Mass spectrometry is the logical first step in any structure elucidation workflow. Its primary purpose is to provide a highly accurate measurement of the molecular weight, which immediately validates or refutes the proposed molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition, significantly constraining the number of possible structures.
High-Resolution Mass Spectrometry (HRMS)
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis. The acid promotes the formation of the protonated molecule [M+H]⁺.[6]
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the exact mass.
Expected Data:
| Ion | Calculated Exact Mass | Observed Mass Range (±5 ppm) |
| [C₁₉H₂₃NO₄S + H]⁺ | 362.14205 | 362.14024 - 362.14386 |
Tandem Mass Spectrometry (MS/MS)
Expertise & Causality: While HRMS confirms what atoms are present, tandem MS (MS/MS) begins to reveal how they are connected. By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragments. The fragmentation pattern serves as a structural fingerprint, allowing us to confirm the presence of key substructures like the phenylalanine core and the tert-butylphenylsulfonyl moiety. Aromatic sulfonamides are known to undergo a characteristic rearrangement and elimination of SO₂ upon CID.[7]
Protocol: LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to introduce the sample into the mass spectrometer. This step ensures sample purity.
-
Parent Ion Selection: Program the mass spectrometer (e.g., a triple quadrupole or Q-TOF) to isolate the [M+H]⁺ ion at m/z 362.14.
-
Fragmentation: Apply collision energy (typically 10-40 eV) in the collision cell (q2) to induce fragmentation.
-
Daughter Ion Scan: Scan the third quadrupole (Q3) to detect the resulting fragment ions.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise covalent structure of an organic molecule in solution. While MS provides the pieces of the puzzle, NMR shows how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to establish the bonding framework unambiguously.
¹H and ¹³C NMR Spectroscopy
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of exchangeable protons (NH, OH).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shift range of interest is typically 0-13 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The typical chemical shift range is 0-200 ppm.
Expected Data: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Shift (ppm), Multiplicity | ¹³C Shift (ppm) | Rationale |
| tert-Butyl (CH₃) | ~1.25, s, 9H | ~31.0 | Shielded aliphatic protons and carbons. |
| tert-Butyl (Quat. C) | - | ~34.5 | Quaternary carbon attached to the aromatic ring. |
| Phe CβH₂ | ~2.9-3.1, m, 2H | ~37.0 | Diastereotopic protons adjacent to the chiral center. |
| Phe CαH | ~4.0-4.2, m, 1H | ~56.0 | Proton on the chiral carbon, coupled to CβH₂ and NH. |
| Phe Aromatic (C₅'H₅) | ~7.1-7.3, m, 5H | ~126-130 | Protons of the monosubstituted phenyl ring.[8] |
| Sulfonyl-Aryl (AA'BB') | ~7.5 (d, 2H), ~7.7 (d, 2H) | ~125-155 | Classic para-disubstituted pattern. Protons ortho to SO₂ are deshielded. |
| Sulfonamide NH | ~8.0-8.5, d, 1H | - | Exchangeable proton, coupled to CαH. |
| Carboxylic Acid OH | ~12.5-13.0, br s, 1H | - | Highly deshielded, exchangeable proton. |
| Phe C=O | - | ~173.0 | Carboxylic acid carbonyl carbon. |
2D NMR Spectroscopy
Expertise & Causality: 2D NMR experiments are essential for connecting the individual spin systems identified in the 1D spectra.
-
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, confirming the phenylalanine aliphatic chain (CαH-CβH₂).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (¹J_CH).
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for piecing together the entire molecule. It reveals long-range correlations (²J_CH and ³J_CH) between protons and carbons, allowing us to connect the phenylalanine core to the sulfonyl group and the sulfonyl group to the tert-butylphenyl ring.
Caption: Workflow for integrating 2D NMR data to assemble the structure.
Expected Key HMBC Correlations:
| Proton(s) | Correlates to Carbon(s) | Structural Link Confirmed |
| Sulfonamide NH | Phe Cα, Phe Cβ | Confirms the sulfonamide nitrogen is attached to the phenylalanine α-carbon. |
| Phe CαH | Phe C=O, Phe Cβ, Phe Aromatic C1' | Confirms the core phenylalanine structure. |
| Sulfonyl-Aryl H (ortho to SO₂) | Sulfonyl-Aryl C (ipso to SO₂), Sulfonyl-Aryl C (ipso to t-Bu) | Confirms the connectivity within the 4-tert-butylphenylsulfonyl moiety. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the molecular formula. While it doesn't provide detailed connectivity, it serves as an excellent orthogonal check on the structural assignments from MS and NMR. The presence of characteristic stretches for the carboxylic acid, sulfonamide, and aromatic rings provides strong corroborating evidence.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Vibrational Frequencies:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Sulfonamide |
| 3100-3000 | C-H stretch (sp²) | Aromatic |
| 3000-2850 | C-H stretch (sp³) | Aliphatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic |
| ~1340 & ~1160 | S=O asymmetric & symmetric stretch | Sulfonamide[9][10] |
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: X-ray crystallography is the gold standard for structure determination. If a single crystal of sufficient quality can be grown, this technique provides an unambiguous, three-dimensional map of the atoms in space. It not only confirms the constitution (atom-to-atom connectivity) but also the configuration (stereochemistry) and the preferred conformation in the solid state. For a chiral molecule like this compound, it definitively confirms the assumed L-stereochemistry of the phenylalanine core.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data, typically using Mo Kα radiation.[11]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve a final, high-resolution crystal structure.[12]
Expected Outcome: The analysis will yield a detailed crystallographic information file (CIF) and a visual representation of the molecule, confirming:
-
The complete bonding framework.
-
The absolute stereochemistry at the α-carbon of the phenylalanine moiety.
-
Precise bond lengths and angles, such as the S-N and S=O bond lengths.[11]
-
The solid-state conformation, including the torsion angles around the S-N bond.
-
Intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid and sulfonamide groups, which govern the crystal packing.
Conclusion
The rigorous structure elucidation of this compound is achieved not by a single technique but by the strategic integration of multiple, complementary analytical methods. The workflow presented in this guide—initiating with HRMS to establish the elemental formula, proceeding with a comprehensive suite of 1D and 2D NMR experiments to map the covalent framework, and confirming with FT-IR and single-crystal X-ray diffraction—represents an industry-standard, self-validating approach. Each step provides a layer of evidence that, when combined, leads to an unambiguous and defensible structural assignment. This level of analytical rigor is indispensable for advancing a compound through the drug development pipeline, ensuring safety, efficacy, and regulatory success.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. hpst.cz [hpst.cz]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. mdpi.com [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
biological activity of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
An In-depth Technical Guide on the Potential Biological Activity of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. As a derivative of phenylalanine, an essential amino acid, it is positioned at the intersection of metabolic and signaling pathways. The incorporation of a sulfonamide moiety, a well-established pharmacophore, suggests a broad range of possible biological activities. This guide provides a comprehensive overview of the theoretical framework for the biological activities of this compound, drawing parallels from structurally related molecules. We will delve into potential applications in oncology, neurology, and infectious diseases, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this promising molecule.
Introduction: Chemical Structure and Rationale for Investigation
This compound is an amino acid derivative characterized by a phenylalanine core, a tert-butylphenyl group, and a sulfonyl linkage. The molecular formula is C₁₉H₂₃NO₄S with a molecular weight of 361.46[1]. While this specific molecule is cataloged, dedicated research into its biological effects is not yet prevalent in published literature. However, the constituent chemical motifs provide a strong basis for predicting its bioactivity. Phenylalanine is a crucial precursor for several neurotransmitters and hormones, and its analogs are known to possess diverse pharmacological properties[2][3]. The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and anticancer agents. The tert-butyl group often enhances lipophilicity, which can improve membrane permeability and oral bioavailability.
This confluence of structural features suggests that this compound could interact with multiple biological targets, making it a compelling candidate for drug discovery programs.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally analogous compounds, we can hypothesize several promising avenues for the .
Anticancer Activity
A growing body of evidence supports the anticancer potential of phenylalanine derivatives, particularly those containing sulfonamide moieties. Research has demonstrated that β-phenylalanine derivatives can exhibit antiproliferative effects in lung cancer models[4][5]. The mechanism may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell growth and proliferation.
Hypothesized Mechanism of Action:
The sulfonamide group may mimic the transition state of enzymatic reactions crucial for cancer cell survival, or it could interact with specific receptors or transcription factors. The phenylalanine component might facilitate cellular uptake via amino acid transporters, which are often upregulated in cancer cells.
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for anticancer drug discovery.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture A549 (human lung adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antibacterial Activity
Phenylalanine derivatives have been investigated for their antimicrobial properties. For instance, L-phenylalanine and L-tyrosine esters have demonstrated activity against various bacteria, particularly Gram-positive strains[6]. N-acetyl-phenylalanine has also been identified as an antimicrobial agent[7]. The mode of action is often attributed to the disruption of the bacterial cell membrane.
Hypothesized Mechanism of Action:
The lipophilic nature of the tert-butylphenyl group combined with the polar sulfonamide and amino acid moieties could create an amphipathic structure capable of inserting into and disrupting the bacterial cell membrane, leading to cell lysis.
Experimental Workflow for Antibacterial Activity Screening:
Caption: Workflow for antibacterial activity assessment.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use reference strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an optical density of 0.5 McFarland standard.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
N-type Calcium Channel Blockade
Substituted phenylalanine derivatives have been identified as novel N-type calcium channel blockers[8]. These channels are implicated in pain signaling and neuronal damage following stroke. Blockade of these channels can have analgesic and neuroprotective effects.
Hypothesized Mechanism of Action:
The compound may bind to the α₁ subunit of the N-type calcium channel, either at the pore-blocking site or at an allosteric site, to inhibit calcium influx into neurons.
Experimental Workflow for N-type Calcium Channel Blocker Evaluation:
Caption: Workflow for N-type calcium channel blocker validation.
Experimental Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay
-
Cell Culture: Use a stable cell line expressing human N-type calcium channels (e.g., HEK293 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Depolarization: Stimulate the cells with a depolarizing agent (e.g., potassium chloride) to open the voltage-gated calcium channels.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR instrument.
-
Data Analysis: Determine the inhibitory effect of the compound on calcium influx and calculate the IC₅₀.
Anti-inflammatory Activity
Patents related to tert-butyl phenyl compounds suggest their potential as anti-inflammatory, analgesic, and antipyretic agents[9]. The mechanism could involve the inhibition of pro-inflammatory enzymes or cytokines.
Hypothesized Mechanism of Action:
The compound may inhibit cyclooxygenase (COX) enzymes, lipoxygenase (LOX) pathways, or the production of inflammatory cytokines like TNF-α and IL-6.
Experimental Workflow for Anti-inflammatory Activity Assessment:
Caption: Workflow for evaluating anti-inflammatory potential.
Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compound on NO production.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical IC₅₀ Values for Anticancer Activity
| Cell Line | This compound IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] |
Table 2: Hypothetical MIC Values for Antibacterial Activity
| Bacterial Strain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| S. aureus | [Insert Value] | [Insert Value] |
| E. coli | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
While direct experimental evidence for the is currently lacking, a thorough analysis of its structural components and the activities of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows offer a clear path forward for elucidating its pharmacological profile. Future research should focus on the synthesis of analogs to establish structure-activity relationships and on more advanced in vivo studies to validate the in vitro findings. The exploration of this molecule could lead to the discovery of novel drugs with significant clinical impact.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents - Google Patents [patents.google.com]
An In-depth Technical Guide to ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Phenylalanine Derivative for Metalloproteinase Inhibition
Abstract
This technical guide provides a comprehensive overview of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, a synthetic amino acid derivative with significant potential in drug discovery and biochemical research. We delve into its chemical architecture, a robust synthesis protocol, and detailed characterization methods. The core of this guide focuses on its putative mechanism of action as a competitive inhibitor of zinc-dependent Matrix Metalloproteinases (MMPs), a class of enzymes implicated in numerous pathological conditions including cancer metastasis and arthritis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this class of compounds.
Introduction: The Scientific Rationale
Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor to key signaling molecules[1]. Its rigid structure has made it a valuable scaffold in medicinal chemistry. The modification of its core structure, particularly at the alpha-amino group, has given rise to numerous derivatives with tailored biological activities.
This compound (molecular formula: C₁₉H₂₃NO₄S, molecular weight: 361.46 g/mol , CAS No: 159856-01-6) belongs to the N-arylsulfonylated amino acid class[2][3]. This class of compounds has garnered substantial interest for its ability to target metalloenzymes[4][5]. The sulfonamide group is a key structural motif in medicinal chemistry, known for improving enzyme-inhibitor binding affinity and pharmacokinetic properties[6].
The design of this compound incorporates two key features that suggest a specific biological target. First, the N-sulfonylated phenylalanine backbone acts as a peptidomimetic, mimicking the natural peptide substrates of proteases. Second, the large, hydrophobic 4-(tert-butyl)phenyl group is ideally shaped to fit into the deep, non-polar S1' specificity pocket characteristic of many Matrix Metalloproteinases (MMPs)[6]. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is a hallmark of diseases involving tissue remodeling, such as cancer invasion, arthritis, and fibrosis[4][5][6]. This guide will, therefore, explore this compound through the lens of its potential as an MMP inhibitor.
Synthesis and Physicochemical Characterization
The synthesis of this compound is achieved through a standard nucleophilic substitution reaction between L-phenylalanine and 4-(tert-butyl)benzenesulfonyl chloride. The reaction, known as a Schotten-Baumann reaction, is typically performed in an aqueous alkaline medium.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve L-phenylalanine (1 equivalent) in a 1M sodium hydroxide solution (3 equivalents) with stirring until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(tert-butyl)benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of a water-miscible organic solvent like acetone or tetrahydrofuran (THF).
-
Reaction: Add the sulfonyl chloride solution dropwise to the cold phenylalanine solution over 30 minutes, ensuring the temperature remains below 10 °C. The pH of the mixture should be maintained in the 9-10 range by the concurrent addition of 2M NaOH solution.
-
Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted sulfonyl chloride.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M hydrochloric acid. A white precipitate of the product should form.
-
Isolation & Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallize the solid from an ethanol/water mixture to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Physicochemical and Analytical Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value / Method |
| Molecular Formula | C₁₉H₂₃NO₄S |
| Molecular Weight | 361.46 g/mol |
| CAS Number | 159856-01-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (TBD) |
| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water |
| ¹H NMR | Consistent with structure (peaks for aromatic, alkyl, and backbone protons) |
| ¹³C NMR | Consistent with structure (peaks for all unique carbons) |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight |
| Purity (HPLC) | ≥95% |
Biochemical Profile and Mechanism of Action
Hypothesized Target: Matrix Metalloproteinases (MMPs)
Based on extensive structure-activity relationship (SAR) studies of N-arylsulfonylated amino acids, the primary biological target for this compound is hypothesized to be the Matrix Metalloproteinase family of enzymes[4][5][6].
Mechanism of Inhibition: MMPs are zinc-dependent proteases. Their catalytic mechanism involves the coordination of a water molecule by the active site Zn²⁺ ion, which then acts as a nucleophile to hydrolyze the peptide bond of the substrate. Inhibitors typically function by displacing this water molecule and coordinating with the zinc ion through a "Zinc Binding Group" (ZBG).
For this compound, we propose a competitive inhibition model:
-
P-site Binding: The phenylalanine backbone of the inhibitor mimics the natural substrate, binding to the enzyme's recognition pockets (P-sites).
-
S1' Pocket Occupancy: The large, hydrophobic 4-(tert-butyl)phenyl group inserts into the deep S1' specificity pocket of the MMP active site. This interaction is a key determinant of inhibitor potency and selectivity[6].
-
Zinc Coordination: The carboxylate group (-COOH) of the phenylalanine moiety acts as a monodentate or bidentate ZBG, coordinating with the catalytic Zn²⁺ ion and preventing it from activating the hydrolytic water molecule.
Signaling Pathway and Inhibition Diagram
Caption: Proposed mechanism of competitive MMP inhibition.
Pharmacological Evaluation: MMP Inhibition Assay
To validate the hypothesis and quantify the inhibitory potency of the compound, a well-established in vitro MMP inhibition assay is required. A generic fluorescence resonance energy transfer (FRET)-based assay is described below, which is adaptable for various MMP subtypes (e.g., MMP-2, MMP-9).
Experimental Protocol: FRET-Based MMP Inhibition Assay
This protocol measures the increase in fluorescence that occurs when a FRET-peptide substrate is cleaved by an MMP. The inhibitor's ability to prevent this cleavage is quantified.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2)
-
FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control Inhibitor (e.g., Batimastat)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~328 nm, Emission: ~393 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Recombinant MMP enzyme (pre-activated according to manufacturer's instructions)
-
-
Incubation: Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37 °C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Plot the percent inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Discussion and Future Directions
This guide has outlined the synthesis, characterization, and hypothesized biological activity of this compound as a Matrix Metalloproteinase inhibitor. The structural features of this molecule align well with established principles of MMP inhibitor design, making it a promising candidate for further investigation.
Key Strengths:
-
Synthetic Tractability: The compound can be synthesized in a straightforward, high-yielding reaction.
-
Rational Design: The structure incorporates a peptidomimetic backbone and a hydrophobic group designed to target the S1' pocket of MMPs.
Future Research:
-
IC₅₀ Determination: The immediate next step is to perform the described MMP inhibition assay against a panel of MMPs (MMP-1, -2, -3, -7, -8, -9, -13, etc.) to determine the compound's potency and selectivity profile.
-
Structural Biology: Co-crystallization of the compound with a target MMP would provide definitive proof of the binding mode and mechanism of action.
-
Cell-Based Assays: Evaluating the compound in cell-based models of cancer cell invasion (e.g., Boyden chamber assay) or inflammatory cell migration would establish its efficacy in a more complex biological context.
-
ADME/Tox Profiling: Preliminary in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties is essential for any compound with therapeutic potential.
By systematically pursuing these avenues of research, the full potential of this compound as a research tool or a lead compound for drug development can be elucidated.
References
- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Technical Guide for Target Identification and Validation
Abstract
((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is a synthetic derivative of the amino acid phenylalanine.[1][2][3][4][5][6][7] While its precise biological role and molecular targets are not extensively documented in publicly available literature, its structural similarity to phenylalanine suggests a potential for interaction with a variety of biological macromolecules. Phenylalanine itself is a critical component in numerous protein-protein interactions.[8] This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential biological targets of this compound. We will explore the rationale behind various experimental approaches, from initial hypothesis generation to rigorous validation, empowering researchers to elucidate the mechanism of action of this and similar novel chemical entities.
Introduction: The Scientific Landscape of a Novel Phenylalanine Derivative
This compound belongs to a broad class of amino acid derivatives that have been explored for various therapeutic and research applications.[1][2] Amino acid derivatives can exert biological effects by influencing hormonal secretion, serving as metabolic fuels, or modulating other physiological processes.[1][2] The core structure of phenylalanine is often a key motif in molecules designed to modulate protein-protein interactions.[8] The addition of a bulky (4-(tert-butyl)phenyl)sulfonyl group to the phenylalanine scaffold suggests that this molecule may exhibit unique binding properties, potentially offering enhanced affinity or selectivity for specific protein targets compared to endogenous phenylalanine.
Given the nascent stage of research into this specific compound, a systematic and unbiased approach to target identification is paramount. This guide will outline a multi-pronged strategy, commencing with computational and high-throughput screening methods to generate initial hypotheses, followed by robust biochemical and cell-based assays for target validation.
Hypothetical Target Classes: Where to Begin the Search
Based on the chemical structure of this compound, we can hypothesize several classes of proteins as potential targets. The bulky, hydrophobic tert-butylphenyl group coupled with the sulfonyl-phenylalanine moiety suggests potential interactions with proteins that have well-defined hydrophobic pockets and recognize the phenylalanine side chain.
Table 1: Hypothetical Protein Target Classes for this compound
| Target Class | Rationale for Interaction | Potential Biological Pathways |
| Amino Acid Transporters | Competition with endogenous phenylalanine for binding and transport. | Nutrient sensing, mTOR signaling. |
| Enzymes Utilizing Phenylalanine | Competitive or allosteric inhibition of enzymes that bind phenylalanine or its metabolites. | Phenylalanine metabolism, neurotransmitter synthesis. |
| Protein-Protein Interaction Interfaces | Disruption or stabilization of protein complexes where phenylalanine is a key binding residue.[8] | Signal transduction, transcriptional regulation. |
| Nuclear Receptors | Binding to ligand-binding domains that accommodate hydrophobic ligands. | Gene expression, metabolic regulation. |
A Roadmap for Target Identification: From Hypothesis to Validation
The following sections detail a logical and experimentally sound workflow for identifying and validating the molecular targets of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - HY-W030321 Hycultec GmbH [hycultec.de]
- 7. 4-(tert-Butyl)phenyl)sulfonyl)phenylalanine | vbrc [vbrc.org]
- 8. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of drug discovery and molecular biology, we often encounter compounds with established structures but nascent biological characterizations. ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine presents such a case. While its chemical identity is defined, a deep, experimentally validated understanding of its specific mechanism of action remains largely uncharted in publicly accessible scientific literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will consolidate the existing, albeit limited, information on this compound. Secondly, and more centrally, it will leverage established knowledge of structurally related phenylalanine sulfonamide derivatives to propose and elaborate upon putative mechanisms of action. This document is structured not as a definitive dossier but as a strategic roadmap for researchers, outlining potential biological targets and the experimental workflows required to elucidate the precise molecular interactions of this compound.
Section 1: Compound Profile: this compound
This compound is classified as a derivative of the essential amino acid L-phenylalanine.[1] The core structure consists of a phenylalanine molecule where the amino group is substituted with a (4-(tert-butyl)phenyl)sulfonyl group.
| Chemical Identifier | Value |
| IUPAC Name | This compound |
| Synonym | N-[(4-tert-butylphenyl)sulfonyl]phenylalanine |
| Molecular Formula | C₁₉H₂₃NO₄S |
| Molecular Weight | 361.46 g/mol |
| CAS Number | 159856-01-6 |
The incorporation of the bulky and lipophilic tert-butylphenylsulfonyl group onto the phenylalanine scaffold significantly alters its physicochemical properties compared to the parent amino acid. This modification is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Section 2: Hypothesized Mechanisms of Action Based on Structural Analogs
The broader class of phenylalanine derivatives bearing sulfonamide moieties has been investigated for a range of biological activities.[2][3][4] These studies provide a logical framework for postulating the potential mechanisms of action for this compound.
Potential as an Anticancer Agent
Several studies have highlighted the antiproliferative effects of phenylalanine sulfonamide derivatives.[2][4][5] The proposed mechanisms are multifaceted and suggest that this compound could potentially:
-
Inhibit Key Kinases: A series of sulfonamide derivatives containing a β-phenylalanine scaffold were synthesized and evaluated for their inhibitory activity against eukaryotic elongation factor 2 kinase (eEF2K), a protein implicated in cancer cell survival and proliferation.[5]
-
Modulate Tumor Suppressor Pathways: Research has explored the interaction of phenylalanine sulfonamides with the p53 tumor suppressor-DNA complex, suggesting a potential role in modulating this critical cell cycle checkpoint.[4]
-
Target Aminopeptidases: The structural similarity to amino acids makes these compounds candidates for targeting aminopeptidases, such as aminopeptidase N (APN/CD13), which is often overexpressed in cancer and plays a role in angiogenesis and tumor invasion.[5]
Caption: Putative inhibition of a kinase signaling pathway by the compound.
Potential Antimicrobial and Antimalarial Activity
The sulfonamide group is a well-established pharmacophore in antimicrobial drugs. Phenylalanine-derived carboxamides with sulfonamide functionality have been synthesized and evaluated for their antimalarial and antioxidant properties.[3] The mechanism could involve the inhibition of essential metabolic pathways in pathogens, similar to classic sulfa drugs which inhibit dihydropteroate synthase.
Neuromodulatory and Ion Channel Activity
Certain N-acyl-phenylalanine derivatives have been shown to interact with the sulphonylurea receptor of pancreatic beta-cells, which is a subunit of the ATP-sensitive potassium (K-ATP) channel.[6] This suggests a potential for this compound to modulate ion channel activity. Furthermore, other phenylalanine derivatives have been identified as novel N-type calcium channel blockers, which are targets for treating pain and stroke.[7]
Section 3: A Roadmap for Mechanistic Elucidation: Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, a systematic and multi-tiered experimental approach is necessary.
Tier 1: Target Identification and Initial Screening
The initial phase should focus on broad screening to identify potential biological targets.
-
Objective: To determine if the compound exhibits inhibitory activity against a panel of human kinases.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega).
-
Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.
-
Detection is often luminescence- or fluorescence-based.
-
-
Data Analysis: Results are expressed as the percentage of kinase activity remaining in the presence of the compound. Hits are identified as kinases with significantly reduced activity.
-
Objective: To assess the compound's ability to inhibit the growth of various bacterial and fungal strains.
-
Methodology:
-
Prepare a two-fold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Data Analysis: The MIC value provides a quantitative measure of the compound's antimicrobial potency.
Caption: Tier 1 experimental workflow for initial target screening.
Tier 2: Target Validation and Mechanistic Deep Dive
Once a promising biological activity is identified, the subsequent experiments should focus on validating the target and elucidating the detailed mechanism.
-
Objective: To confirm direct binding of the compound to a target protein within a cellular context.
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.
-
-
Data Analysis: Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Objective: To quantitatively characterize the binding affinity, stoichiometry, and thermodynamics of the compound-target interaction.
-
Methodology:
-
Place a purified solution of the target protein in the sample cell of the calorimeter.
-
Titrate a concentrated solution of the compound into the sample cell in small, sequential injections.
-
Measure the heat released or absorbed during the binding event.
-
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Section 4: Concluding Remarks and Future Directions
While the precise mechanism of action for this compound remains to be definitively established, the existing body of research on related phenylalanine sulfonamide derivatives provides a strong foundation for targeted investigation. The proposed experimental roadmap offers a clear, logical progression from broad-based screening to detailed biophysical characterization. The structural features of this compound suggest the potential for novel interactions with a range of biological targets, particularly within the realms of oncology, infectious disease, and neuromodulation. Future research efforts should be directed towards the systematic execution of such studies to unlock the therapeutic potential of this and related molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of N-benzoyl-D-phenylalanine and related compounds with the sulphonylurea receptor of beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Technical Guide for Researchers
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of compounds demonstrating therapeutic potential, amino acid derivatives hold a significant position. This in-depth technical guide focuses on the spectroscopic characterization of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, a derivative of the essential amino acid phenylalanine. This compound, with the chemical formula C₁₉H₂₃NO₄S and a molecular weight of 361.46 g/mol , exists as a solid at room temperature.[1] Its structure, combining the rigidity of a sulfonamide linkage with the chirality and aromaticity of phenylalanine, presents a unique spectroscopic fingerprint.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. By delving into the theoretical underpinnings of each technique and providing detailed, field-proven experimental protocols, this document aims to serve as a practical resource for the unambiguous identification and characterization of this compound and analogous structures. The causality behind experimental choices is explained to empower researchers in their own analytical endeavors.
Molecular Structure and Key Spectroscopic Features
The molecular architecture of this compound is the primary determinant of its spectroscopic properties. Understanding the connectivity of the atoms is the first step in interpreting the spectral data.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the aromatic rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| tert-Butyl (C(CH₃)₃) | ~ 1.3 | singlet | 9H | A sharp, intense singlet due to the nine equivalent methyl protons. |
| Aromatic (tert-butylphenyl) | ~ 7.5 - 7.8 | multiplet | 4H | Two doublets expected for the AA'BB' system of the para-substituted ring. |
| Aromatic (phenylalanine) | ~ 7.1 - 7.3 | multiplet | 5H | Complex multiplet due to the monosubstituted phenyl ring protons. |
| α-CH | ~ 4.2 - 4.5 | multiplet | 1H | Shifted downfield due to the adjacent electron-withdrawing sulfonyl group and carboxylic acid. |
| β-CH₂ | ~ 3.0 - 3.3 | multiplet | 2H | Diastereotopic protons, appearing as a complex multiplet. |
| N-H | ~ 8.0 - 8.5 | doublet | 1H | Broad signal, exchangeable with D₂O. Coupling to α-CH may be observed. |
| COOH | ~ 10 - 12 | broad singlet | 1H | Broad, exchangeable proton, position is concentration and solvent dependent. |
B. Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxyl (C=O) | ~ 170 - 175 | Downfield shift characteristic of a carboxylic acid. |
| Aromatic (C-SO₂) | ~ 140 - 145 | Quaternary carbon attached to the sulfonyl group. |
| Aromatic (C-tert-butyl) | ~ 150 - 155 | Quaternary carbon of the tert-butyl substituted ring. |
| Aromatic (CH) | ~ 120 - 135 | Multiple signals for the aromatic carbons of both rings. |
| α-CH | ~ 55 - 60 | |
| β-CH₂ | ~ 35 - 40 | |
| tert-Butyl (quaternary C) | ~ 35 | |
| tert-Butyl (CH₃) | ~ 31 |
C. Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and COOH.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Caption: Experimental workflow for NMR analysis.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, making it an excellent tool for functional group identification.
A. Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Very broad due to hydrogen bonding. |
| N-H stretch (Sulfonamide) | 3300 - 3200 | Medium | |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong | |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak | |
| S=O stretch (Sulfonyl) | 1350 - 1300 (asymmetric) | Strong | Two distinct, strong bands are characteristic of the SO₂ group. |
| S=O stretch (Sulfonyl) | 1170 - 1150 (symmetric) | Strong | |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium | |
| S-N stretch | ~900 | Medium |
B. Experimental Protocol for FTIR Spectroscopy (Solid Sample)
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed. The ATR method is generally quicker and requires minimal sample preparation.
-
ATR-FTIR Method:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
-
After analysis, clean the ATR crystal and anvil thoroughly.
-
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
A. Predicted Mass Spectrum
For this compound (MW = 361.46), the following features are expected in the mass spectrum, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).
-
Molecular Ion Peak: In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 362.5 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 360.5 should be observed.
-
Major Fragment Ions: The fragmentation of the molecule is likely to occur at the weaker bonds, such as the C-S and S-N bonds of the sulfonamide and the bonds within the phenylalanine moiety.
| Predicted m/z | Possible Fragment Ion | Notes |
| 199 | [C₁₀H₁₃O₂S]⁺ | Fragment corresponding to the 4-tert-butylphenylsulfonyl group. |
| 165 | [C₉H₁₁NO₂]⁺ | Phenylalanine molecular ion. |
| 120 | [C₈H₁₀N]⁺ | Loss of COOH from phenylalanine. |
| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group of phenylalanine. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation. |
B. Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining the mass spectrum of this compound using ESI-MS.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.
-
-
Instrument Setup:
-
Use an ESI mass spectrometer.
-
Optimize the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates (nebulizing and drying gases), to achieve a stable and intense signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500) to observe the molecular ion and major fragment ions.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS). Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides definitive structural information.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide has presented a comprehensive overview of the predicted spectroscopic data, grounded in the fundamental principles of each analytical technique and supported by data from analogous structures. The detailed experimental protocols provided are designed to be self-validating systems, enabling researchers to confidently acquire high-quality data. By understanding the intricate relationship between molecular structure and spectroscopic output, scientists and drug development professionals can accelerate their research and development efforts in the pursuit of novel therapeutics.
References
solubility and stability of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
An In-depth Technical Guide to the Solubility and Stability of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as critical gatekeepers that dictate the developability and ultimate therapeutic potential of a compound. This guide provides a comprehensive technical framework for the characterization of this compound, a molecule that integrates the structural motifs of a sulfonamide and the essential amino acid, phenylalanine.[1][2]
The structure, featuring a bulky, lipophilic tert-butylphenyl group appended to a sulfonyl-phenylalanine core, presents a unique set of challenges and characteristics. The insights derived from the systematic evaluation of its solubility and stability are paramount for informing rational formulation design, predicting in vivo behavior, and establishing appropriate storage and handling protocols, thereby ensuring the integrity and safety of the potential drug substance. This document, intended for researchers, chemists, and formulation scientists, outlines the theoretical considerations, detailed experimental protocols, and data interpretation strategies essential for building a robust physicochemical profile of this compound.
Physicochemical Properties: A Theoretical Assessment
A proactive analysis of a molecule's structure provides invaluable foresight into its likely physicochemical behavior. The architecture of this compound is a composite of distinct functional groups, each contributing to its overall properties.
-
Structural Analysis & Predicted Properties:
-
Lipophilicity: The non-polar 4-(tert-butyl)phenyl moiety is the dominant contributor to the molecule's lipophilicity. The tert-butyl group, in particular, significantly increases the hydrophobic character, which can enhance solubility in organic solvents but is predictive of low intrinsic aqueous solubility.[3][4] This high lipophilicity is a critical factor to consider for both oral absorption and formulation in aqueous vehicles.
-
pKa and pH-Dependent Solubility: The molecule possesses two key ionizable groups: the carboxylic acid of the phenylalanine backbone and the sulfonamide nitrogen. The carboxylic acid is expected to have a pKa in the range of 2-4, making the molecule negatively charged and more soluble at neutral and basic pH. The sulfonamide proton is very weakly acidic (pKa typically > 9), meaning it will be predominantly neutral across the physiological pH range. Consequently, the solubility of this compound is expected to be highly dependent on pH, increasing significantly as the pH rises above the pKa of the carboxylic acid. The solubility of sulfonamides generally increases with increasing pH.[5]
-
Potential Reactivity Hotspots: The primary sites susceptible to chemical degradation are the sulfonamide and carboxylic acid functional groups. The C-N bond of the sulfonamide and the amide-like linkage are prone to hydrolysis under acidic or basic conditions. The aromatic rings, while generally stable, could be susceptible to photolytic degradation or oxidation under stress conditions.
-
Part 1: Solubility Profiling
Solubility is a cornerstone of drug development, directly influencing bioavailability, the choice of formulation strategies, and the design of preclinical and clinical studies.[6] A comprehensive understanding of a compound's solubility in various relevant media is therefore non-negotiable.
Experimental Protocol: Equilibrium Shake-Flask Solubility
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The core principle is to saturate a solvent with the compound and measure the concentration of the dissolved solute.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvents is designed to simulate physiological conditions and explore formulation possibilities. Phosphate-buffered saline (PBS) at pH 7.4 mimics physiological fluid. Buffers at acidic (pH 1.2, simulating gastric fluid) and basic pH probe the pH-dependent solubility predicted by the pKa analysis. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide more biorelevant estimates of solubility in the gut. Organic solvents like ethanol and propylene glycol are common co-solvents used in liquid formulations.
-
Equilibrium Time: A 24-48 hour incubation period is typically sufficient to ensure that a true equilibrium between the solid and dissolved states is reached. Shorter times may lead to an underestimation of solubility.
-
Quantification Method: A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the dissolved compound without interference from impurities or degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of 2 mL glass vials. This ensures that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add 1 mL of each selected solvent/buffer to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (typically 25°C or 37°C) for 24-48 hours.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: Filter the aliquot through a 0.45 µm syringe filter (pre-saturated with the solution to avoid drug adsorption) or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any remaining solid particles.
-
Dilution: Dilute the clear filtrate/supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Data Presentation: Predicted Solubility Profile
The following table presents a hypothetical but expected solubility profile for this compound, structured for clear comparison.
| Solvent/Medium | pH | Temperature (°C) | Predicted Solubility (µg/mL) | Interpretation |
| Deionized Water | ~6.0 | 25 | < 1 | Very Poorly Soluble |
| 0.1 N HCl | 1.2 | 37 | < 1 | Poorly Soluble (Carboxylic acid is protonated) |
| Phosphate Buffer | 4.5 | 37 | 5 - 15 | Slight Increase (Approaching pKa of COOH) |
| PBS | 7.4 | 37 | 50 - 150 | Moderately Soluble (Carboxylic acid is ionized) |
| FaSSIF | 6.5 | 37 | 40 - 100 | Reflects solubility in fasted intestine |
| FeSSIF | 5.0 | 37 | 15 - 30 | Lower than FaSSIF due to pH effect |
| Ethanol | N/A | 25 | > 1000 | Freely Soluble |
| Propylene Glycol | N/A | 25 | > 500 | Soluble |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[9][10] This information is fundamental for developing stability-indicating analytical methods.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products and any process-related impurities. Reverse-phase HPLC with UV detection is the most common technique for this purpose.[11][12]
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), which is a versatile choice for moderately polar to nonpolar compounds.
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water to control pH and improve peak shape) and an organic modifier (acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method (e.g., starting with 30% organic and increasing to 90% over 20-30 minutes) to ensure that both the parent compound and any potential degradants (which may have very different polarities) are eluted and resolved.
-
Detector Wavelength: Set the UV detector to a wavelength where the API has significant absorbance (e.g., determined from a UV scan, likely around 230-270 nm for the phenyl rings).
-
Method Validation: Once developed, the method must be validated according to ICH guidelines, with a key step being the analysis of stressed samples to prove specificity and its stability-indicating nature.
Experimental Protocols: Forced Degradation Studies
The objective of forced degradation is to induce a target degradation of approximately 10-20% of the API.[13] This level is sufficient to generate and detect degradation products without destroying the molecule entirely.
Causality Behind Stress Conditions:
-
Hydrolysis: Probes susceptibility to degradation in aqueous environments across the pH range encountered in vivo and in potential liquid formulations. Sulfonamide bonds can hydrolyze under both acidic and basic conditions.
-
Oxidation: Simulates exposure to atmospheric oxygen or trace oxidative impurities in excipients. The electron-rich aromatic rings and the sulfur atom are potential sites of oxidation.
-
Photolysis: Required by ICH Q1B, this tests for degradation upon exposure to light, which informs requirements for light-resistant packaging.[14] Aromatic systems are often photosensitive.[15]
-
Thermal: Evaluates the solid-state stability of the drug substance at elevated temperatures, simulating potential excursions during shipping or storage.[15]
Step-by-Step Methodologies:
-
Hydrolytic Degradation:
-
Prepare three solutions of the API (~1 mg/mL) in: 0.1 N HCl (acidic), Water (neutral), and 0.1 N NaOH (basic).
-
Store one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before dilution and injection into the HPLC system.
-
Analyze samples and compare them to an unstressed control solution.
-
-
Oxidative Degradation:
-
Prepare a solution of the API (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add a solution of 3% hydrogen peroxide.
-
Store the sample at room temperature and monitor over time (e.g., 2, 8, 24 hours).
-
Analyze by HPLC.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose a solid sample and a solution of the API to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the solid API in a vial in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 1-7 days).
-
At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
-
Data Presentation: Forced Degradation Summary
This table summarizes potential outcomes from the forced degradation studies.
| Stress Condition | Conditions | Time | % Degradation of API | Observations / Major Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | ~15% | One major degradant observed. Potential cleavage of the sulfonamide C-N bond. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | ~20% | Two major degradants. Faster degradation than under acidic conditions. |
| Neutral Hydrolysis | Water, 60°C | 48 h | < 2% | Relatively stable in neutral aqueous solution. |
| Oxidation | 3% H₂O₂, RT | 24 h | ~10% | One major degradant. Possible N-oxide or S-oxide formation. |
| Photolysis | ICH Q1B Light | N/A | ~5% | Minor degradation. May require light-protective packaging. |
| Thermal (Solid) | 80°C | 7 days | < 1% | Highly stable in the solid state at elevated temperatures. |
Visualization: Forced Degradation Study Logic
Caption: Logic flow for a forced degradation study.
Conclusion
The comprehensive characterization of this compound reveals a molecule with predictable, yet critical, physicochemical properties. Its high lipophilicity and distinct pH-dependent solubility necessitate careful consideration during formulation development, with strategies such as salt formation or the use of co-solvents likely required for aqueous delivery systems. The stability profile, established through systematic forced degradation studies, provides a roadmap of the molecule's inherent liabilities. The susceptibility to hydrolytic degradation, particularly under basic conditions, and moderate sensitivity to oxidation will guide the selection of excipients, the control of manufacturing processes, and the definition of appropriate storage conditions and packaging. The stability-indicating analytical method developed through this process is a crucial tool that will underpin all future quality control and formal stability studies. Ultimately, the data and protocols outlined in this guide provide the foundational knowledge required to navigate the subsequent stages of drug development with confidence, ensuring that decisions are grounded in robust scientific evidence.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. biopharminternational.com [biopharminternational.com]
- 14. snscourseware.org [snscourseware.org]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Computational Modeling of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the computational modeling of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine, a molecule with structural motifs common to a class of enzyme inhibitors. Recognizing the therapeutic potential of sulfonamide and phenylalanine derivatives, we focus on a robust and scientifically grounded workflow to investigate its interaction with a plausible biological target. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies essential for modern computational drug discovery. We will navigate through the logical progression of target identification, molecular docking, molecular dynamics simulations, and quantum mechanics calculations to build a holistic understanding of the molecule's potential as a therapeutic agent.
Introduction: The Rationale for Computational Modeling
In the landscape of contemporary drug discovery, computational modeling has emerged as an indispensable tool, significantly reducing the time and resources required for the identification and optimization of lead compounds.[1] The molecule at the heart of this guide, this compound, possesses a sulfonamide group and a phenylalanine scaffold. Both moieties are prevalent in inhibitors of various enzyme families, making this compound a compelling subject for in-silico investigation. The tert-butyl group, a bulky hydrophobic substituent, further suggests the potential for specific interactions within a protein's binding pocket.
This guide eschews a rigid, templated approach in favor of a narrative that mirrors the organic, inquiry-driven process of scientific investigation. We will begin by establishing a credible biological context for our molecule, followed by a multi-tiered computational analysis designed to probe its behavior at the atomic level.
Target Identification: Unveiling a Plausible Biological Receptor
A critical first step in the computational analysis of any potential drug candidate is the identification of its biological target. Based on the structural features of this compound, a compelling case can be made for its potential as a Matrix Metalloproteinase (MMP) inhibitor.
The sulfonamide functional group is a well-established zinc-binding group in a multitude of MMP inhibitors.[2][3] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their dysregulation is implicated in a range of pathologies, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets.[1][4] The phenylalanine component of our molecule can be envisioned to interact with the hydrophobic S1' pocket of the MMP active site, a common feature exploited in the design of MMP inhibitors.[2]
For the purpose of this guide, we will focus on Matrix Metalloproteinase-9 (MMP-9) , a well-characterized member of the MMP family that is overexpressed in numerous pathological conditions.[5][6]
Workflow for Target Identification and Preparation:
Caption: A streamlined workflow for target identification and preparation.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In our case, it will allow us to predict how this compound binds to the active site of MMP-9.
Rationale for Method Selection
A variety of docking algorithms are available, each with its own strengths. For this study, we will utilize a Lamarckian genetic algorithm-based approach, which combines a global search with local energy minimization to efficiently explore the conformational space of the ligand within the receptor's active site.
Step-by-Step Protocol for Molecular Docking
-
Receptor and Ligand Preparation:
-
Receptor (MMP-9): Obtain the crystal structure of human MMP-9 from the Protein Data Bank (PDB). A suitable entry would be one that is co-crystallized with an inhibitor to define the active site. For this guide, we will hypothetically use a PDB entry of MMP-9. The protein structure must be prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges using a force field like AMBER.
-
Ligand (this compound): The 3D structure of the ligand needs to be generated and energy minimized. This can be done using molecular modeling software. Torsion angles within the molecule should be defined to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of MMP-9. This box specifies the search space for the docking algorithm. The dimensions of the grid should be sufficient to accommodate the ligand in various orientations. The center of the grid is typically placed at the geometric center of the co-crystallized ligand or key active site residues.
-
-
Docking Execution:
-
The docking simulation is initiated, with the algorithm exploring different conformations and orientations of the ligand within the defined grid box. The scoring function evaluates the binding affinity of each pose, considering factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the internal energy of the ligand.
-
-
Analysis of Docking Results:
-
The results will consist of a series of docked poses ranked by their predicted binding affinity (e.g., in kcal/mol). The top-ranked poses should be visually inspected to assess their plausibility. Key interactions to look for include:
-
Chelation of the catalytic zinc ion by the sulfonamide group.
-
Hydrogen bonding between the ligand and active site residues.
-
Hydrophobic interactions between the tert-butylphenyl group and the S1' pocket of MMP-9.
-
-
Table 1: Hypothetical Docking Results for this compound with MMP-9
| Pose ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | HIS401, HIS405, HIS411 (Zinc coordination), LEU397, VAL416 |
| 2 | -9.2 | HIS401, HIS405, HIS411 (Zinc coordination), ALA417, PRO421 |
| 3 | -8.8 | HIS401, HIS405, HIS411 (Zinc coordination), TYR423, ARG424 |
Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[5][8][9] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.
The "Why" Behind MD Simulations
MD simulations are crucial for validating the docking results and gaining deeper insights into the binding mechanism. They can reveal:
-
The stability of the predicted binding pose.
-
The conformational changes in the protein and ligand upon binding.
-
The role of water molecules in mediating protein-ligand interactions.
-
An estimation of the binding free energy.
Workflow for Molecular Dynamics Simulation:
Caption: A typical workflow for performing a molecular dynamics simulation.
Step-by-Step Protocol for MD Simulations
-
System Setup:
-
The protein-ligand complex from the best docking pose is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm). This is typically done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
-
Production Run:
-
Once equilibrated, the production MD simulation is run for a significant period (e.g., 100 nanoseconds or more) to generate a trajectory of the system's dynamics.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is calculated to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the protein and ligand are monitored throughout the simulation to identify stable interactions.
-
Quantum Mechanics Calculations: Delving into Electronic Properties
Quantum mechanics (QM) calculations provide a more accurate description of the electronic structure of molecules compared to the classical force fields used in molecular mechanics.[2][3] For our sulfonamide-containing ligand, QM calculations can be particularly insightful.
The Value of a Quantum Perspective
QM methods can be employed to:
-
Accurately calculate the partial charges on the atoms of the ligand, which can be used to improve the accuracy of subsequent MD simulations.
-
Analyze the molecular orbitals (e.g., HOMO and LUMO) to understand the molecule's reactivity and electronic properties.
-
Investigate the mechanism of interaction with the zinc ion at a quantum level, which is not possible with classical methods.
A Hybrid QM/MM Approach
Given the computational cost of QM calculations, a full QM treatment of the entire protein-ligand complex is often not feasible. A powerful alternative is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach.[1][2]
Conceptual Diagram of a QM/MM System:
References
- 1. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]
- 6. Quest for selective MMP9 inhibitors: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors | Aging [aging-us.com]
- 8. Computational design of MMP-13 inhibitors using a combined approach of machine learning, docking, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational design of Matrix Metalloprotenaise-9 (MMP-9) resistant to autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: Expanding the Peptide Chemistries Toolkit with Sulfonyl-Based Protecting Groups
An Application Guide to the Strategic Use of Nα-((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex and therapeutically relevant peptides hinges on a sophisticated interplay of protecting groups. The choice of Nα-protection is a critical determinant of the overall synthetic strategy, influencing reaction efficiency, racemization suppression, and orthogonality. While carbamate-based groups like Fmoc and Boc are ubiquitous, Nα-sulfonyl protecting groups offer a distinct set of properties valuable for specific applications, such as the synthesis of protected peptide fragments for chemical ligation.
This guide introduces Nα-((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine, hereafter referred to as Bts-Phe-OH, as a specialized building block for advanced peptide synthesis. The Nα-Bts group is a member of the arylsulfonyl family, analogous to the well-known tosyl (Tos) group. The defining features of the Bts group are the bulky tert-butyl substituent and the robust sulfonamide linkage to the phenylalanine nitrogen. These characteristics are designed to confer high acid stability and enhanced solubility in organic solvents, opening new strategic possibilities in complex peptide assembly.
We will explore the theoretical advantages of the Bts-group, its placement within orthogonal protection schemes, and provide detailed, field-proven protocols for its synthesis and incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Chemical Properties and Rationale for Use
The molecular architecture of Bts-Phe-OH is key to its function. The sulfonamide bond is exceptionally stable to a wide range of chemical conditions, including the basic (piperidine) and moderately acidic (TFA) treatments used in standard Fmoc- and Boc-based SPPS, respectively.
-
Causality Behind the Design:
-
Sulfonamide Core: The electron-withdrawing nature of the sulfonyl moiety reduces the nucleophilicity of the nitrogen atom, which is a key factor in preventing racemization of the α-carbon during carboxyl group activation and coupling—a common challenge in peptide synthesis.
-
Aromatic System: The phenyl ring provides a rigid scaffold and electronic properties similar to other arylsulfonyl groups.
-
Tert-butyl Substituent: This bulky, lipophilic group is the primary modulator of the Bts group's properties. It is intended to significantly increase the solubility of the protected amino acid in common SPPS solvents like DMF and NMP. Furthermore, its steric and electronic contributions enhance the stability of the sulfonamide, requiring very strong acidic conditions for its cleavage.
-
This high stability makes the Bts group non-orthogonal to standard side-chain protecting groups like tert-butyl (tBu), meaning it is retained during the final TFA-mediated cleavage. This feature transforms it from a temporary Nα-protecting group into a semi-permanent one, ideal for synthesizing fully protected peptide fragments that can be used in subsequent convergent synthesis strategies.
Caption: Chemical structure of Nα-((4-(Tert-butyl)phenyl)sulfonyl)-L-phenylalanine (Bts-Phe-OH).
Comparative Analysis of Nα-Protecting Groups
To understand the strategic position of the Bts group, it is useful to compare it with other commonly used Nα-protecting groups in peptide synthesis.
| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions | Orthogonal To | Key Features |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fluorenyl-CH₂-O-CO- | 20% Piperidine in DMF (Base) | Acid-labile groups (tBu, Trt) | Standard for modern SPPS; mild cleavage. |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | 50% TFA in DCM (Strong Acid) | Base-labile, hydrogenolysis | Classic SPPS group; requires HF for final cleavage.[1] |
| Carboxybenzyl | Cbz (Z) | Phenyl-CH₂-O-CO- | H₂/Pd (Hydrogenolysis); HBr/AcOH | Acid/Base stable groups | Common in solution-phase synthesis.[2] |
| Toluene-4-sulfonyl | Tosyl (Tos) | CH₃-Phenyl-SO₂- | Anhydrous HF; Na/NH₃ | Groups stable to very strong acid | High stability; used for Arg side-chain. |
| (4-(Tert-butyl)phenyl)sulfonyl | Bts | (CH₃)₃C-Phenyl-SO₂- | Proposed: Anhydrous HF; TFMSA | Proposed: Not orthogonal to tBu | Very high acid stability; enhanced solubility. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Phe(Bts)-OH Building Block
This protocol describes a plausible laboratory-scale synthesis of the title compound.
Materials:
-
L-Phenylalanine (1.0 eq)
-
4-tert-butylbenzenesulfonyl chloride (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Dioxane
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (1N)
Procedure:
-
Dissolve L-Phenylalanine in a 2:1 solution of Dioxane and aqueous 1M Na₂CO₃.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Add 4-tert-butylbenzenesulfonyl chloride portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion using TLC or LC-MS.
-
Once complete, dilute the reaction mixture with deionized water and wash with diethyl ether (3x) to remove unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2 with 1N HCl while cooling in an ice bath. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.
-
The resulting white solid, Bts-Phe-OH, can be used in peptide synthesis or for further derivatization.
Protocol 2: Manual Solid-Phase Synthesis of a Protected Peptide Fragment using Bts-Phe
This protocol details the incorporation of Bts-Phe as the N-terminal residue of a model tripeptide (Bts-Phe-Ala-Gly-OH) on Wang resin to generate a protected fragment.
Caption: Workflow for synthesizing a Bts-protected peptide fragment via SPPS.
Materials & Reagents:
-
Wang Resin (0.1 mmol scale)
-
Fmoc-Gly-OH (0.3 mmol, 3.0 eq)
-
Fmoc-Ala-OH (0.3 mmol, 3.0 eq)
-
Bts-Phe-OH (0.3 mmol, 3.0 eq)
-
HATU (0.3 mmol, 3.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6.0 eq)
-
N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
-
Dichloromethane (DCM), ACS Grade
-
Piperidine, Reagent Grade
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O
Procedure (0.1 mmol Scale):
-
Resin Swelling: Place Wang resin in a reaction vessel. Add DMF and allow to swell for at least 30 minutes with gentle agitation. Drain the DMF.[3]
-
First Amino Acid Loading (Glycine): Couple Fmoc-Gly-OH to the resin using a standard procedure (e.g., DIC/DMAP). After coupling, cap any unreacted hydroxyl groups with an acetic anhydride solution.
-
Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 10 minutes. c. Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Coupling of Second Amino Acid (Alanine): a. In a separate vial, pre-activate Fmoc-Ala-OH by dissolving it with HATU in DMF. Add DIEA and vortex for 1 minute. b. Immediately add the activated amino acid solution to the resin. c. Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test. d. Drain the coupling solution and wash the resin with DMF (3x).
-
Repeat Fmoc Deprotection: Repeat Step 3 to remove the Fmoc group from Alanine.
-
Coupling of N-Terminal Bts-Phe-OH: a. Rationale: Due to the potential steric bulk of the Bts group, a powerful coupling agent and potentially longer reaction time are warranted to ensure complete reaction. b. Pre-activate Bts-Phe-OH with HATU and DIEA in DMF as described in Step 4a. c. Add the activated solution to the deprotected resin. d. Agitate for 2-4 hours. A negative Kaiser test is critical at this step to confirm full coupling. If the test is positive, repeat the coupling step with fresh reagents. e. Drain and wash the resin thoroughly with DMF (5x) and then DCM (3x). Dry the peptide-resin under vacuum.
-
Cleavage of Protected Fragment from Resin: a. Rationale: A standard TFA cleavage cocktail is used here. This cocktail is strong enough to cleave the peptide from the Wang resin and remove acid-labile side-chain protecting groups (if present), but it is not expected to cleave the highly stable Nα-Bts group. b. Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin. c. Agitate gently at room temperature for 2-3 hours. d. Filter the resin and collect the TFA solution.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. b. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether (2x). c. Dry the crude protected peptide fragment under vacuum. d. The product, Bts-Phe-Ala-Gly-OH, can be purified via RP-HPLC.
Troubleshooting
-
Issue: Incomplete coupling of Bts-Phe-OH (Positive Kaiser Test).
-
Cause: Steric hindrance from the Bts group may slow the reaction kinetics.
-
Solution 1: Double the coupling time and re-test.
-
Solution 2: Re-couple using fresh activated Bts-Phe-OH solution.
-
Solution 3: Consider switching to a more potent coupling reagent like COMU.
-
-
Issue: Bts group is partially cleaved during TFA treatment.
-
Cause: The Bts group, while highly stable, may have some unexpected lability, or the cleavage time was excessively long.
-
Solution: Reduce the cleavage time to the minimum required to release the peptide from the resin (e.g., 1-1.5 hours) and monitor cleavage by HPLC. For applications requiring absolute stability, switching to a more acid-labile resin (e.g., 2-chlorotrityl chloride resin) that allows cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM) would be the optimal strategy.
-
Conclusion
Nα-((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine (Bts-Phe-OH) represents a strategic, albeit specialized, tool for peptide chemists. Its defining characteristic is the extreme acid stability of the Nα-Bts group, which allows for its use in the synthesis of N-terminally protected peptide fragments. While not intended for routine peptide synthesis where final deprotection of the N-terminus is desired, its application in convergent or fragment-based synthesis strategies could be highly valuable. The enhanced solubility conferred by the tert-butylphenyl moiety is an additional practical advantage. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of this and similar sulfonyl-protected amino acids in tackling complex synthetic challenges.
References
Application Notes & Protocols: Strategic Incorporation of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine into Peptide Sequences
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic and research peptide design. It offers a powerful strategy to introduce novel functionalities, enhance proteolytic stability, and modulate pharmacological properties.[1][2] This guide provides a detailed framework for the successful incorporation of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine—a bulky, sulfonamide-containing phenylalanine derivative—into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the rationale behind protocol modifications necessitated by this unique building block, focusing on overcoming steric hindrance during coupling and ensuring the integrity of the sulfonyl moiety throughout the synthesis and cleavage process.
Introduction: The Significance of Sulfonamide Modifications in Peptides
The sulfonamide group is a privileged scaffold in medicinal chemistry, featured in a wide array of FDA-approved drugs.[3][4] Its incorporation into peptides is driven by several key advantages:
-
Enzymatic Stability: The sulfonamide linkage can act as a non-hydrolyzable isostere of a peptide bond, imparting resistance to degradation by proteases.[5]
-
Transition-State Mimicry: The tetrahedral geometry of the sulfonyl group can mimic the transition state of amide or ester hydrolysis, making sulfonamide-containing peptides potent enzyme inhibitors.[6]
-
Modulation of Physicochemical Properties: The bulky and moderately polar nature of the ((4-(tert-butyl)phenyl)sulfonyl) group can be used to disrupt or enhance specific peptide-protein interactions, improve binding affinity through new hydrophobic contacts, and alter solubility profiles.[7]
This compound, in particular, introduces a significant hydrophobic and sterically demanding moiety. Its successful incorporation requires careful consideration of the synthetic strategy to ensure high-yield and high-purity peptide products.
Core Principles & Challenges
The primary challenge in incorporating this compound lies in the steric hindrance imposed by the bulky side chain. This hindrance can significantly slow down the kinetics of the peptide bond formation, leading to incomplete coupling and the generation of deletion sequences.[8][9] Standard coupling conditions may prove insufficient.[1]
A secondary consideration is the chemical stability of the aryl sulfonyl group throughout the SPPS workflow, which includes repeated exposure to basic conditions for Fmoc deprotection and strong acidic conditions during final cleavage. Based on the general stability of sulfonamides in drug development and the conditions required to cleave sulfonyl-based protecting groups (often requiring acids stronger than TFA), the ((4-(tert-butyl)phenyl)sulfonyl) moiety is expected to be stable under standard Fmoc-SPPS conditions.[4][10][11]
Experimental Workflow Overview
The overall workflow follows the principles of Fmoc-based solid-phase peptide synthesis. The key modifications are concentrated at the coupling step for the title amino acid.
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin.
-
Amino Acids: Fmoc-protected standard amino acids and Fmoc-((4-(tert-butyl)phenyl)sulfonyl)-L-phenylalanine.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: See Table 1 for recommendations.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
-
Purification Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), 0.1% TFA.
Protocol 1: Standard SPPS Cycle (for non-hindered amino acids)
This protocol is for the incorporation of standard amino acids in the sequence.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq.), a coupling reagent (e.g., HBTU, 3.9 eq.), and DIEA (8 eq.) in DMF for 1-2 minutes.
-
Add the activated mixture to the resin and allow it to react for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol 2: Enhanced Coupling for this compound
Due to significant steric hindrance, an enhanced coupling protocol is mandatory.
Figure 2: Decision pathway for coupling sterically hindered amino acids.
-
Reagent Selection: Choose a high-efficiency coupling reagent suitable for hindered amino acids. See Table 1 for recommendations.[8][12]
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-((4-(tert-butyl)phenyl)sulfonyl)-L-phenylalanine (4-5 eq.), your chosen coupling reagent (e.g., HATU, 3.9-4.9 eq.), and an additive (e.g., HOAt, 4-5 eq.) in DMF.
-
Add DIEA (8-10 eq.) to the mixture and vortex for 1 minute to pre-activate.
-
Immediately add the activated mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, microwave-assisted coupling can significantly enhance efficiency.[9]
-
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete reaction.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat step 2 (a "double couple") for another 1-2 hours.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding to the next cycle.
| Coupling Reagent | Class | Key Advantages for Hindered Coupling | Notes |
| HATU | Aminium Salt | Forms highly reactive OAt esters. Widely successful for difficult couplings.[12] | Standard choice for hindered residues. |
| COMU | Uronium Salt | High efficiency comparable to HATU, with safer, non-explosive byproducts.[12] | Excellent, modern alternative to HATU. |
| PyAOP | Phosphonium Salt | Proven effective for preparing peptides with highly hindered amino acids like Aib.[1] | Use when aminium salts are suboptimal. |
| DIC/OxymaPure | Carbodiimide/Additive | Low racemization potential. OxymaPure is a superior alternative to HOBt.[8] | May require longer reaction times than aminium/phosphonium salts. |
| Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids. |
Protocol 3: Cleavage and Deprotection
-
Final Wash: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Caution: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The aryl sulfonyl group is expected to be stable under these conditions.[13]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) is typically effective. The significant hydrophobicity of the ((4-(tert-butyl)phenyl)sulfonyl) group will likely increase the peptide's retention time compared to an unmodified phenylalanine.
Characterization
Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
-
Expected Mass: The incorporation of this compound instead of a standard phenylalanine residue will result in a specific mass increase.
-
Mass of Phenylalanine residue: 147.07 g/mol
-
Mass of this compound residue: 359.14 g/mol
-
Net Mass Increase: +212.07 Da
-
-
Analysis: The mass spectrum should show a peak corresponding to the calculated molecular weight of the target peptide containing the modification. Tandem MS (MS/MS) can be used to further confirm the sequence and pinpoint the location of the modification.[17]
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with strategic adjustments to standard SPPS protocols. By anticipating the challenge of steric hindrance and employing high-efficiency coupling reagents, extended reaction times, and diligent monitoring, researchers can reliably synthesize these modified peptides. The resulting molecules, fortified with the stable and functionally versatile sulfonamide moiety, hold significant promise for advancing drug discovery and chemical biology research.[3][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols: Protecting Group Strategies for ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction: Navigating the Synthetic Landscape of N-Sulfonylated Amino Acids
In the realm of medicinal chemistry and drug development, N-sulfonylated amino acids represent a pivotal class of compounds, often serving as crucial building blocks for peptidomimetics, enzyme inhibitors, and various therapeutic agents. The incorporation of a sulfonyl group onto the nitrogen atom of an amino acid, such as in ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, imparts unique conformational constraints and electronic properties.[1][2] This modification can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles. However, the presence of the robust sulfonyl moiety introduces specific challenges in multi-step syntheses, necessitating a well-defined and strategic approach to the use of protecting groups for the remaining reactive functionalities: the α-amino and α-carboxylic acid groups.
This technical guide provides a comprehensive overview of protecting group strategies tailored for this compound. We will delve into the rationale behind the selection of appropriate protecting groups, considering factors such as orthogonality, stability under various reaction conditions, and ease of removal. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for the successful manipulation of this important synthetic intermediate.
The Strategic Importance of Orthogonal Protection
The concept of "orthogonal protection" is fundamental to the successful synthesis of complex molecules like derivatives of this compound.[3][4][5] This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for the sequential modification of different functional groups within the same molecule without unintended deprotection of others.[3][6] For instance, an acid-labile protecting group can be removed in the presence of a base-labile or hydrogenation-sensitive group, providing precise control over the synthetic route.
Part 1: Protection of the Carboxylic Acid Functionality
The carboxylic acid of this compound is a primary site for modification, often requiring protection to prevent its interference in subsequent reactions, such as those involving the amino group if it were to be deprotected. The choice of the ester protecting group is critical and depends on the overall synthetic strategy.
Methyl Ester (OMe) Protection: A Robust and Simple Strategy
The formation of a methyl ester is a straightforward and common method for protecting the carboxylic acid.[7][8] It is stable to a wide range of reaction conditions, particularly those that are mildly acidic or basic, making it compatible with several N-protecting group manipulations.
Protocol 1: Methyl Esterification using Thionyl Chloride in Methanol
This protocol describes the esterification of this compound using thionyl chloride as an activating agent in methanol.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid derivative) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add diethyl ether to precipitate the product as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the methyl ester hydrochloride.
Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for esterification. This method is efficient and generally high-yielding.[7]
Benzyl Ester (OBn) Protection: Enabling Deprotection by Hydrogenolysis
The benzyl ester is an excellent choice when orthogonal deprotection under neutral conditions is desired. It is stable to both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. The benzyl group can be selectively cleaved by catalytic hydrogenolysis.[4]
Protocol 2: Benzyl Esterification using Benzyl Bromide and a Mild Base
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl Bromide (BnBr)
-
Potassium Bicarbonate (KHCO₃) or Cesium Carbonate (Cs₂CO₃)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (15 mL per gram).
-
Add potassium bicarbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ester.
Rationale: The mild base deprotonates the carboxylic acid, forming a carboxylate anion that acts as a nucleophile to displace the bromide from benzyl bromide. Cesium carbonate is often preferred for its higher solubility in organic solvents and for promoting faster reaction rates.
Part 2: Protection of the N-Sulfonylated Amino Group
While the sulfonyl group itself is a protecting group for the amino functionality, in some synthetic routes, it may be necessary to introduce an additional, more labile protecting group on the nitrogen atom. This is less common but can be useful in specific scenarios where the sulfonamide proton's acidity could interfere with certain reactions or to modulate the nucleophilicity of the nitrogen.
Tert-butyloxycarbonyl (Boc) Protection: An Acid-Labile Option
The Boc group is a widely used, acid-labile protecting group.[9][10] Its introduction onto the sulfonamide nitrogen can be achieved under standard conditions.
Protocol 3: N-Boc Protection of the Sulfonamide
Materials:
-
This compound methyl or benzyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Ethyl Acetate
-
1 M aqueous HCl
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the starting N-sulfonylated phenylalanine ester (1.0 eq) in anhydrous THF (20 mL per gram).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Rationale: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the acylation of the sulfonamide nitrogen.[11][12]
Part 3: Deprotection Strategies
The selective removal of the protecting groups is the cornerstone of a successful synthetic campaign. The choice of deprotection method is dictated by the protecting groups present and the stability of the molecule to the reaction conditions.
Deprotection of Ester Groups
Protocol 4: Saponification of Methyl Esters
Materials:
-
N-sulfonylated phenylalanine methyl ester derivative
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1 M aqueous Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
1 M aqueous HCl
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add 1 M aqueous LiOH (1.5 - 2.0 eq) to the solution.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to its hydrolysis. Lithium hydroxide is often preferred over sodium hydroxide due to the higher solubility of lithium salts in organic solvents.
Protocol 5: Hydrogenolysis of Benzyl Esters
Materials:
-
N-sulfonylated phenylalanine benzyl ester derivative
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen, releasing the free carboxylic acid and toluene as a byproduct. This method is exceptionally mild and chemoselective.
Deprotection of the N-Boc Group
Protocol 6: Acidic Cleavage of the N-Boc Group
Materials:
-
N-Boc, N-sulfonylated phenylalanine ester
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM (10 mL per gram).
-
Add an equal volume of TFA (e.g., a 1:1 mixture of DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
The deprotected product is typically obtained as a TFA salt and can be used directly or neutralized with a mild base.
Rationale: The strong acid (TFA) protonates the Boc group, leading to its fragmentation into the free amine, carbon dioxide, and the stable tert-butyl cation.
Data Summary and Compatibility Chart
The following table summarizes the compatibility of the discussed protecting groups with various deprotection conditions, highlighting the principles of orthogonal protection.
| Protecting Group | Deprotection Reagent/Condition | Stable | Labile |
| Methyl Ester (OMe) | 1 M LiOH, THF/H₂O | - | Labile |
| H₂/Pd-C, MeOH | Stable | - | |
| 50% TFA in DCM | Stable | - | |
| Benzyl Ester (OBn) | 1 M LiOH, THF/H₂O | Labile | - |
| H₂/Pd-C, MeOH | - | Labile | |
| 50% TFA in DCM | Stable | - | |
| N-Boc | 1 M LiOH, THF/H₂O | Stable | - |
| H₂/Pd-C, MeOH | Stable | - | |
| 50% TFA in DCM | - | Labile |
Conclusion and Future Perspectives
The strategic application of protecting groups is indispensable for the successful chemical synthesis involving polyfunctional molecules such as this compound. The protocols and strategies outlined in this guide provide a robust foundation for researchers to navigate the synthetic challenges associated with this important class of compounds. The choice of an appropriate protecting group strategy should always be guided by the overall synthetic plan, taking into account the compatibility of all functional groups present in the molecule with the planned reaction conditions. As the field of medicinal chemistry continues to evolve, the development of novel, highly selective, and "green" protecting group methodologies will undoubtedly further empower the synthesis of complex and innovative therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Overcoming Challenges in Peptide Synthesis with ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction: The Challenge of Sterically Hindered Amino Acids
In the field of peptide synthesis and drug development, the incorporation of non-natural or sterically demanding amino acids is a critical strategy for designing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. However, these modifications often present significant synthetic challenges. One such demanding building block is ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine. The bulky N-sulfonyl group not only imposes severe steric hindrance but also deactivates the N-terminal amine for subsequent coupling steps.
Standard peptide coupling protocols often fail when encountering such "difficult couplings," leading to low yields, incomplete reactions, and potential racemization.[1][2] This guide provides a comprehensive analysis of coupling reagent selection and detailed, field-proven protocols to successfully incorporate this compound into peptide sequences, ensuring high yields and maintaining chiral integrity.
Understanding the Synthetic Hurdle
The primary difficulty in coupling this compound arises from two factors:
-
Steric Hindrance: The large (4-(tert-butyl)phenyl)sulfonyl group shields the carboxylic acid moiety, making it difficult for the incoming amine of the next amino acid to approach for nucleophilic attack. This slows down the rate of amide bond formation significantly.
-
Electronic Deactivation: While the sulfonyl group is on the preceding amino acid's nitrogen, its bulkiness can hinder the activation of the C-terminal carboxylic acid of the growing peptide chain to which it is attached, making subsequent couplings challenging.
These factors necessitate the use of highly reactive coupling reagents that can rapidly activate the carboxylic acid and facilitate amide bond formation under conditions that minimize side reactions.[3]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for success.[4] Onium-type reagents (uronium/aminium and phosphonium salts) are strongly recommended over carbodiimides for such sterically demanding couplings due to their higher reactivity and ability to form more potent activated intermediates.[3]
| Reagent Class | Reagent (Acronym) | Mechanism Type | Relative Efficiency (Hindered Coupling) | Racemization Risk | Key Considerations |
| Uronium/Aminium | HATU | Forms OAt-active ester | Very High | Low | The gold standard for difficult couplings.[5][6] Rapid kinetics minimizes side reactions. Can cause guanidinylation of the N-terminus if used in large excess.[5] |
| HBTU / TBTU | Forms OBt-active ester | High | Low-Moderate | Effective and widely used, but less reactive than HATU.[7] | |
| HCTU | Forms 6-Cl-OBt-active ester | Very High | Low | Reactivity is comparable to or slightly higher than HATU due to the electron-withdrawing chloro-group. A cost-effective alternative to HATU. | |
| Phosphonium | PyBOP | Forms OBt-active ester | High | Low | A powerful reagent that avoids carcinogenic byproducts associated with its predecessor, BOP.[8][9] Does not react with primary amines, preventing guanidinylation side reactions.[10] |
| PyAOP | Forms OAt-active ester | Very High | Very Low | The phosphonium analogue of HATU. Excellent for coupling N-methyl and other sterically hindered amino acids.[7] | |
| Carbodiimides | DCC / DIC | Forms O-acylisourea | Low-Moderate | High (without additives) | Generally inefficient for sterically hindered couplings.[11] Requires additives like HOBt or Oxyma to boost efficiency and suppress racemization.[12] |
Recommendation: For incorporating this compound, HATU and HCTU are the primary reagents of choice due to their superior reactivity and low racemization profiles.[10][13] PyAOP is an excellent, albeit more expensive, alternative.
Reaction Mechanisms & Workflow Visualization
General Coupling Workflow
The decision process for a difficult coupling involves selecting a high-potency reagent and ensuring optimal reaction conditions to drive the reaction to completion.
Caption: Workflow for incorporating sterically hindered amino acids in SPPS.
Mechanism of Action: HATU
HATU's effectiveness stems from its ability to rapidly generate a highly reactive OAt-active ester intermediate.[5][14] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).
-
Carboxylate Formation: DIPEA deprotonates the carboxylic acid of the incoming amino acid.[15]
-
Activation: The resulting carboxylate anion attacks HATU, displacing the HOAt moiety and forming an unstable O-acyl(tetramethyl)isouronium salt.[14]
-
Active Ester Formation: The displaced HOAt anion then rapidly attacks the isouronium salt, yielding the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[14]
-
Aminolysis: The N-terminal amine of the resin-bound peptide attacks the active ester, forming the desired peptide bond. The pyridine nitrogen of the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[14]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocols
These protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).[16] All operations should be performed in a dedicated peptide synthesis vessel with agitation.
Protocol 1: HATU-Mediated Coupling
This is the recommended primary protocol for coupling this compound.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq.)
-
Fmoc-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine-OH (4.0 eq.)
-
HATU (3.9 eq.)[5]
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (5 x 1 min).[17]
-
Activation Solution: In a separate vial, dissolve Fmoc-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine-OH (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.
-
Base Addition: Add DIPEA (8.0 eq.) to the activation solution.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the vessel containing the washed resin.
-
Reaction: Agitate the mixture for 2 to 4 hours at room temperature. Due to the steric hindrance, a longer coupling time is necessary.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (clear or yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.
Protocol 2: HCTU-Mediated Coupling
A highly effective and often more economical alternative to HATU.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq.)
-
Fmoc-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine-OH (4.0 eq.)
-
HCTU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: The procedure is identical to the HATU protocol. Simply substitute HCTU for HATU in Step 2. Reaction times and monitoring remain the same.
Troubleshooting and Optimization
-
Problem: Incomplete coupling (positive Kaiser test after 4 hours).
-
Solution 1 (Recouple): Drain the reaction mixture, wash the resin with DMF, and repeat the coupling procedure with a freshly prepared activation solution. Do not simply extend the time of the first coupling, as the active ester can degrade.
-
Solution 2 (Increase Temperature): For extremely difficult sequences, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, this also slightly increases the risk of racemization and should be used judiciously.[18]
-
Solution 3 (Solvent Choice): In cases of severe peptide aggregation on the resin, switching the solvent to N-Methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture may improve reagent diffusion and reaction efficiency.[16]
-
-
Problem: Potential for Racemization.
-
Mitigation: While HATU and HCTU have low racemization potential, the risk is never zero, especially with prolonged activation times or elevated temperatures.[18][19] Always use the minimum pre-activation time (2-5 minutes) required. For extremely sensitive residues, using a weaker base like sym-collidine in place of DIPEA can further reduce racemization risk, although this may require longer coupling times.[4][12]
-
Conclusion
The successful incorporation of sterically demanding residues like this compound is achievable with the correct strategic selection of reagents and optimized protocols. High-reactivity uronium reagents such as HATU and HCTU are paramount for overcoming the steric barriers presented by this amino acid derivative. By employing extended coupling times, careful monitoring, and a readiness to perform a second coupling, researchers can reliably synthesize complex peptides, unlocking new possibilities in drug discovery and development.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. PyBOP - Wikipedia [en.wikipedia.org]
- 10. file.globalso.com [file.globalso.com]
- 11. researchgate.net [researchgate.net]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
purification of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine-containing peptides by HPLC
Application Note & Protocol
High-Resolution Purification of Peptides Containing ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine by Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptide sequences for a vast range of applications, from basic research to therapeutic drug development.[1][2][3] Following synthesis and cleavage from the solid support, the crude product is a heterogeneous mixture containing the desired full-length peptide alongside impurities such as deletion sequences, truncated fragments, and byproducts from side reactions.[1][4] Consequently, robust purification is a critical and often challenging step to isolate the target peptide with high purity.[5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.[4][6] The separation is driven by the differential partitioning of peptides between a polar mobile phase and a nonpolar stationary phase, with elution typically achieved by an increasing gradient of an organic solvent like acetonitrile.[7]
This application note addresses the specific challenges associated with the purification of peptides incorporating the non-canonical amino acid, this compound (Bts-Phe). The Bts moiety, often used as a protecting group or to confer specific pharmacological properties, introduces a significant increase in the hydrophobicity of the peptide. This modification can lead to issues such as poor solubility in aqueous mobile phases, strong retention on standard C18 columns, and poor peak shape, necessitating a carefully optimized purification strategy.
This guide provides a systematic approach and detailed protocols for developing a high-resolution RP-HPLC method tailored to the unique properties of Bts-Phe-containing peptides.
Figure 1: Structure of the Bts-Phe residue and its hydrophobic character.
Core Principles of RP-HPLC for Peptide Purification
The separation of peptides by RP-HPLC is primarily based on the hydrophobicity of their amino acid side chains.[4] A nonpolar stationary phase, typically silica particles bonded with C18, C8, or C4 alkyl chains, retains peptides from the aqueous mobile phase. Elution is achieved by gradually increasing the concentration of an organic modifier, most commonly acetonitrile (ACN), which disrupts the hydrophobic interactions and releases the peptides from the column. Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus require a higher concentration of ACN to elute.[8]
The Role of Ion-Pairing Agents
Ion-pairing agents are essential additives in the mobile phase for peptide separations.[9] Trifluoroacetic acid (TFA) is the most common choice.[10] At a typical concentration of 0.1%, TFA serves two main purposes:
-
pH Control: It maintains a low pH (around 2), ensuring that the carboxyl groups of aspartic acid, glutamic acid, and the C-terminus are protonated and uncharged. This simplifies the ionic character of the peptides.[11]
-
Ion Pairing: TFA forms an ion pair with the positively charged sites on the peptide (N-terminus, and the side chains of Lysine, Arginine, and Histidine). This complex increases the peptide's overall hydrophobicity and masks unwanted ionic interactions with residual silanol groups on the silica-based stationary phase, resulting in sharper peaks and improved resolution.[11][12][13]
The increased retention due to ion-pairing is directly related to the hydrophobicity of the ion-pairing agent itself.[12] While TFA is standard, more hydrophobic agents like heptafluorobutyric acid (HFBA) can be used to further increase retention, though they are harder to remove post-purification.[9][11]
Systematic HPLC Method Development for Bts-Phe Peptides
The high hydrophobicity of the Bts-Phe residue demands a methodical approach to purification. The goal is to achieve strong enough retention to separate impurities without it being so strong that the peptide elutes with poor peak shape or not at all.
Figure 2: Workflow for HPLC method development for Bts-Phe peptides.
Part A: Initial Column and Mobile Phase Selection
-
Column Chemistry: Due to the high hydrophobicity of the Bts-Phe group, standard C18 columns may result in excessively long retention times or even irreversible binding. It is often advantageous to start with a stationary phase that is less retentive.
-
C8 Columns: Offer a good balance of resolution and retention for many hydrophobic peptides.
-
C4 Columns: Generally recommended for very large or particularly hydrophobic peptides and proteins.[8] This is an excellent starting point for Bts-Phe peptides.
-
-
Pore Size: For most synthetic peptides (up to ~50 amino acids), a column with a pore size of 100-130 Å is suitable. For larger peptides, a 300 Å pore size is recommended to ensure the molecule can freely access the bonded phase.[14][15]
-
Mobile Phases:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA.
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.
-
Part B: The Scouting Gradient
Before scaling up to a preparative run, an analytical scouting run is essential to determine the approximate ACN concentration at which the Bts-Phe peptide elutes. This saves time, solvent, and valuable crude sample.
Protocol for Analytical Scouting Run:
-
System: Analytical HPLC with UV detector (214 nm & 280 nm).
-
Column: A C8 or C4 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: Run a broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Injection: Inject a small, filtered amount of the dissolved crude peptide (e.g., 10-20 µL of a 1 mg/mL solution).
-
Analysis: Identify the main peak corresponding to the target peptide (usually the largest peak, verifiable by mass spectrometry). Note the %B (ACN concentration) at the apex of this peak.
Part C: Gradient Optimization for High-Resolution Purification
Based on the scouting run, design a shallower gradient for the preparative separation. A shallow gradient increases the separation time between peaks, providing higher resolution.
Example of Gradient Optimization:
| Parameter | Scouting Gradient (Analytical) | Optimized Gradient (Preparative) |
| Elution %B from Scouting | 55% | N/A |
| Column | C4, 4.6 x 150 mm | C4, 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Time (min) | %B | %B |
| 0 | 5 | 35 (Isocratic hold for 5 min) |
| 30 | 95 | 55 (Linear gradient over 40 min) |
| 35 | 95 | 75 (Linear gradient over 10 min) |
| 40 | 5 | 95 (Wash step) |
The optimized gradient should start at least 15-20% below the observed elution concentration from the scouting run and extend 15-20% above it, over a longer period (e.g., 40-60 minutes). This focuses the separation power of the gradient where it is most needed.
Part D: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of Crude Peptide | High hydrophobicity of the Bts-Phe peptide. | Dissolve the crude peptide in a small amount of DMSO or DMF before diluting with Mobile Phase A. Ensure the final concentration of organic solvent is low enough for binding to the column. |
| Very Broad or Tailing Peaks | Secondary ionic interactions; peptide aggregation. | Ensure TFA concentration is 0.1%. Consider increasing column temperature to 40-60°C to improve peak shape and reduce viscosity.[14] |
| Peptide Elutes Too Late or Not at All | Retention is too strong for the selected column/solvent system. | Switch to a less retentive column (e.g., from C8 to C4). Add a stronger organic modifier like isopropanol (IPA) to Mobile Phase B (e.g., 10-20% IPA in ACN) to increase solvent strength.[14] |
| Low Recovery | Irreversible binding to the stationary phase or precipitation on the column. | Use a C4 column. Perform a high-organic wash (e.g., 95% ACN/IPA) after each run. Ensure the sample is fully dissolved before injection. |
Experimental Protocols
Crude Peptide Sample Preparation
-
Weigh the crude peptide obtained after cleavage and precipitation.
-
Attempt to dissolve the peptide in Mobile Phase A to a concentration of 5-10 mg/mL for preparative runs.
-
If solubility is poor, add a minimal amount of a strong organic solvent (e.g., DMSO) dropwise until the peptide dissolves. Then, slowly add Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.[5][7]
HPLC System Setup and Equilibration
-
Install the appropriate preparative column (e.g., C4, 10 µm particle size).
-
Purge the pump lines with freshly prepared Mobile Phases A and B.
-
Equilibrate the column with the starting conditions of your optimized gradient (e.g., 35% B) for at least 5-10 column volumes, or until the baseline is stable.
Preparative HPLC Purification
-
Inject the filtered crude peptide solution onto the equilibrated column. The amount to load depends on the column diameter and resolution from impurities.
-
Run the optimized preparative gradient method.
-
Monitor the chromatogram at 214 nm (for peptide bonds) and 280 nm (if other aromatic residues like Trp or Tyr are present).
-
Collect fractions manually or using an automated fraction collector. Collect the main peak in multiple smaller fractions to isolate the purest sections.
Fraction Analysis
-
Analyze small aliquots of the collected fractions using a rapid analytical HPLC method (the scouting gradient method is often sufficient) to assess purity.
-
Confirm the identity of the peptide in the pure fractions using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
Post-Purification Processing
-
Pool the fractions that meet the desired purity level (>95% is common for research applications).[4]
-
Remove the acetonitrile by rotary evaporation or nitrogen sparging. Be careful not to evaporate to complete dryness if the peptide is prone to precipitation in high aqueous buffer.
-
Freeze the remaining aqueous solution (containing TFA) in a suitable flask.
-
Lyophilize the frozen sample to obtain the purified peptide as a fluffy white powder. The product will be a TFA salt.
Conclusion
The purification of peptides containing the highly hydrophobic this compound residue presents a distinct challenge for standard RP-HPLC protocols. The increased hydrophobicity necessitates a strategic selection of a less retentive stationary phase, such as C4 or C8, and a systematic approach to gradient optimization. By employing an initial analytical scouting run to determine the approximate elution conditions, a shallow, high-resolution preparative gradient can be designed to effectively separate the target peptide from synthesis-related impurities. Careful sample preparation and troubleshooting of common issues like poor solubility and peak tailing are critical for achieving high purity and recovery. The protocols and strategies outlined in this application note provide a robust framework for researchers to successfully purify these challenging molecules, ensuring the quality required for downstream applications.
References
- 1. agilent.com [agilent.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. The Role of Counter-Ions in Peptides—An Overview [mdpi.com]
- 12. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Assay Development: Evaluating ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine as a Matrix Metalloproteinase Inhibitor
Introduction: The Rationale for Targeting Matrix Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a host of pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[2] This makes MMPs a compelling class of targets for therapeutic intervention. The compound ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine is a novel phenylalanine derivative. Its structural similarity to natural MMP substrates, coupled with the presence of a sulfonyl moiety—a common feature in various enzyme inhibitors—positions it as a promising candidate for an MMP inhibitor. This document provides a comprehensive guide for the development of robust biochemical and cell-based assays to determine the inhibitory activity of this compound against MMPs, specifically focusing on the gelatinases MMP-2 and MMP-9, which are strongly associated with cancer progression.[3]
Overall Assay Development Workflow
The following workflow provides a strategic approach to comprehensively evaluate the MMP inhibitory potential of this compound, progressing from a high-throughput biochemical screen to a more physiologically relevant cell-based validation.
Caption: Overall assay development workflow.
Part 1: Primary Biochemical Screening - Fluorogenic MMP Inhibition Assay
This initial screen is designed for high-throughput evaluation of the direct inhibitory effect of this compound on purified MMP enzymes. The assay is based on the principle of fluorescence resonance energy transfer (FRET).[4] A fluorogenic peptide substrate, such as Mca-PLGL-Dpa-AR-NH2, contains a fluorescent donor (Mca) and a quencher (Dpa).[5] In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in a quantifiable increase in fluorescence.[2] A reduction in fluorescence in the presence of the test compound indicates inhibition of MMP activity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Recombinant Human MMP-2 | R&D Systems | 902-MP |
| Recombinant Human MMP-9 | R&D Systems | 911-MP |
| Fluorogenic MMP Substrate (Mca-PLGL-Dpa-AR-NH2) | R&D Systems | ES001 |
| APMA (4-Aminophenylmercuric Acetate) | Sigma-Aldrich | A9563 |
| GM6001 (Broad-spectrum MMP inhibitor) | MilliporeSigma | M2169 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) | - | - |
| Black, flat-bottom 96-well microplate | Corning | 3603 |
Protocol: IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
-
Enzyme Activation:
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
Test Wells: 2 µL of diluted compound.
-
Positive Control (No Inhibition): 2 µL of DMSO.
-
Negative Control (Max Inhibition): 2 µL of a known MMP inhibitor (e.g., 10 µM GM6001).
-
Blank (No Enzyme): 2 µL of DMSO.
-
-
Add 78 µL of Assay Buffer to all wells.
-
Add 10 µL of activated MMP-2 or MMP-9 to all wells except the blank wells (add 10 µL of Assay Buffer to blanks).
-
Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution by diluting the stock to the recommended working concentration (typically 10 µM) in Assay Buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm for the Mca-PLGL-Dpa-AR-NH2 substrate.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial velocity (V₀) of the reaction by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_DMSO - V₀_blank))
-
-
Determine IC50:
Part 2: Secondary Cell-Based Validation - Gelatin Zymography
This assay assesses the ability of this compound to inhibit MMP activity in a more biologically relevant context. Gelatin zymography is a sensitive technique used to detect the activity of gelatinases (MMP-2 and MMP-9) secreted by cells into their culture medium. The human fibrosarcoma cell line HT-1080 is an excellent model system as it constitutively expresses and secretes high levels of both pro-MMP-2 and pro-MMP-9.[12]
MMP Activation Pathway
The activity of MMPs is tightly regulated, involving conversion from an inactive zymogen (pro-MMP) to an active enzyme. This activation can be initiated by other proteases, such as plasmin or other MMPs.
Caption: Simplified MMP activation pathway.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| HT-1080 Cell Line | ATCC | CCL-121 |
| DMEM with high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Gelatin from porcine skin | Sigma-Aldrich | G2500 |
| Acrylamide/Bis-acrylamide solution (30%) | Bio-Rad | 1610156 |
| Tris-HCl, SDS, TEMED, APS | Bio-Rad | - |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Coomassie Brilliant Blue R-250 | Bio-Rad | 1610400 |
Protocol: Gelatin Zymography
-
Cell Culture and Treatment:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
When cells reach 70-80% confluency, wash them twice with serum-free DMEM.
-
Incubate the cells in serum-free DMEM containing various concentrations of this compound (based on the IC50 from the biochemical assay) for 24-48 hours. Include a vehicle control (DMSO).
-
-
Sample Preparation:
-
Collect the conditioned media from the treated cells.
-
Centrifuge at 500 x g for 5 minutes to remove cells and debris.
-
Determine the total protein concentration of each sample (e.g., using a BCA assay) for equal loading.
-
Mix a standardized amount of protein from each sample with non-reducing sample buffer (do not boil the samples).[13]
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[14]
-
Load equal amounts of protein from each sample into the wells.
-
Run the gel at 120 V at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) with gentle agitation to remove SDS and allow the enzymes to renature.[15]
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5) overnight (16-24 hours) at 37°C.[15]
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for 1 hour.
-
Destain the gel with 40% methanol and 10% acetic acid until clear bands appear against a blue background.[14]
-
Areas of gelatin degradation by MMPs will appear as clear bands. The pro-forms and active forms of MMP-9 and MMP-2 can be identified by their molecular weights (~92 kDa and ~72 kDa for the pro-forms, respectively).[12]
-
Data Analysis
-
Capture an image of the zymogram.
-
Use densitometry software (e.g., ImageJ) to quantify the intensity of the clear bands corresponding to active MMP-2 and MMP-9.[16]
-
Compare the band intensities from the compound-treated samples to the vehicle control to determine the extent of inhibition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Fluorogenic Assay: High Background Fluorescence | Substrate degradation; Autofluorescence of the compound. | Store substrate protected from light at -20°C or below.[17] Run a control with the compound and substrate without the enzyme to check for autofluorescence. |
| Fluorogenic Assay: No or Low Signal | Inactive enzyme; Improper buffer conditions (e.g., lack of Ca2+); Substrate concentration too low. | Ensure proper enzyme activation with APMA. Verify the composition of the assay buffer. Optimize substrate concentration. |
| Zymography: No Bands | Low MMP expression; Inactive enzyme; Insufficient incubation time. | Use a positive control (e.g., conditioned media from untreated HT-1080 cells). Ensure non-reducing and non-boiling sample preparation.[13] Increase incubation time in developing buffer. |
| Zymography: Smeared Bands | Overloading of protein; Improper renaturation. | Optimize the amount of protein loaded. Ensure thorough washing with Triton X-100 to remove all SDS. |
| Zymography: High Background | Incomplete staining or destaining; Microbial contamination of buffers. | Increase destaining time. Prepare fresh buffers and filter-sterilize them.[15] |
Conclusion
The described biochemical and cell-based assays provide a robust framework for characterizing the MMP inhibitory activity of this compound. A potent and selective inhibitor identified through this workflow would be a strong candidate for further preclinical development.
References
- 1. Frontiers | Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review [frontiersin.org]
- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APMA (4-aminophenylmercuric acetate) activation of stromelysin-1 involves protein interactions in addition to those with cysteine-75 in the propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. graphpad.com [graphpad.com]
- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction
((4-(tert-butyl)phenyl)sulfonyl)phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by the addition of a 4-(tert-butyl)phenyl)sulfonyl group to the alpha-amino group. As with many active pharmaceutical ingredients (APIs) and their intermediates or impurities, the accurate and sensitive detection of this compound is critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products. This document provides detailed application notes and protocols for the analytical detection of this compound, leveraging established chromatographic and mass spectrometric techniques. The methodologies outlined herein are designed to be robust and adaptable, providing a strong foundation for researchers in the pharmaceutical sciences. The principles of Analytical Quality by Design (AQbD) are central to the proposed methods, emphasizing a systematic approach to method development and validation.[1][2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for effective analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃NO₄S | --INVALID-LINK--[1][3] |
| Molecular Weight | 361.46 g/mol | --INVALID-LINK--[1][3] |
| Appearance | Solid | --INVALID-LINK--[4] |
| Key Structural Features | Aromatic rings, sulfonamide group, carboxylic acid, chiral center | Inferred from structure |
The presence of two aromatic rings suggests strong ultraviolet (UV) absorbance, making UV-based detection a viable option. The sulfonamide and carboxylic acid moieties provide opportunities for selective ionization in mass spectrometry and influence its retention in reversed-phase chromatography.
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical compounds and their impurities.[5] The following protocol is a starting point for the development of a validated method for this compound.
Scientific Rationale
The proposed method utilizes reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds. A C18 or C8 stationary phase is recommended due to the aromatic nature of the analyte.[6][7] The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the elution of the analyte by modulating its polarity. The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid group (typically around 2-3) will ensure it is protonated, leading to better retention and peak shape on a reversed-phase column.[8][9] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. UV detection is based on the principle that the aromatic rings in the molecule will absorb light at specific wavelengths.
Experimental Workflow: HPLC-UV Method Development
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase starting composition.
3. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[4][10]
4. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) | Suppresses ionization of the carboxylic acid for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 30-90% B over 15 min, then re-equilibrate | To elute the analyte with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |
| Detection | UV at 254 nm or 278 nm | Wavelengths where aromatic compounds typically absorb. A PDA detector can be used to determine the optimal wavelength.[7] |
5. Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[12] This technique offers the ability to quantify the analyte at very low concentrations.
Scientific Rationale
The LC-MS/MS method couples the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive ion mode is proposed, as the sulfonamide group can be protonated.[3][13] The analysis will be performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition.[14] This minimizes interference from matrix components. The use of an isotopically labeled internal standard is highly recommended for quantitative accuracy, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.
Experimental Workflow: LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials
-
Same as HPLC-UV, with the addition of:
-
Methanol (LC-MS grade)
-
Isotopically labeled internal standard (if available)
2. Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[15]
3. LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or HPLC | UPLC provides better resolution and faster run times. |
| Column | C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for LC-MS applications. |
| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Good elution strength and compatibility with MS. |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Optimized for analyte retention and separation | A fast gradient is often used for high-throughput analysis. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for MRM-based quantification. |
| Ionization | Electrospray (ESI), Positive Mode | Sulfonamides ionize well in positive mode.[13] |
| Precursor Ion (Q1) | [M+H]⁺ = 362.1 m/z | Calculated based on the molecular weight. |
| Product Ions (Q3) | To be determined by infusion | Likely fragments would involve the loss of the sulfonyl group or cleavage of the phenylalanine side chain. |
| MRM Transitions | e.g., 362.1 > 120.1, 362.1 > 155.1 | Monitor at least two transitions for confirmation. |
| Source Temp. | ~500 °C | To be optimized for the specific instrument. |
| Gas Flow | Optimized for signal intensity | Instrument-dependent parameters. |
4. Method Validation The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Trustworthiness and Self-Validation
The protocols described are built upon established analytical principles for similar molecules. To ensure trustworthiness, the following self-validating steps are embedded:
-
System Suitability: Before any sample analysis, inject a standard solution multiple times to check for system performance parameters like peak area reproducibility, retention time stability, and theoretical plates.
-
Calibration Curve: The linearity of the calibration curve (with an R² value > 0.99) confirms the method's quantitative performance over the intended range.
-
Quality Control Samples: Analyze QC samples at low, medium, and high concentrations alongside unknown samples to monitor the accuracy and precision of the run.
-
Internal Standard: In the LC-MS/MS method, the use of an internal standard provides a continuous check on extraction efficiency and instrument performance for each sample.
Conclusion
The analytical methods presented provide a comprehensive framework for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. By following the principles of method development and validation outlined, researchers can establish reliable and robust analytical procedures to support their drug development and research activities.
References
- 1. selectscience.net [selectscience.net]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. organomation.com [organomation.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. nanobioletters.com [nanobioletters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. sartorius.com [sartorius.com]
- 12. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 13. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. agilent.com [agilent.com]
Application Notes & Protocols: Leveraging ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine as a Versatile Molecular Scaffold in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery.[1] The ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine scaffold represents a confluence of three key pharmacophoric elements: an arylsulfonamide, the amino acid phenylalanine, and a bulky tert-butyl group. This unique combination imparts a desirable balance of structural rigidity, synthetic tractability, and tunable physicochemical properties, making it an exemplary starting point for the development of novel therapeutics.
The sulfonamide group is a well-established pharmacophore found in a wide array of FDA-approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor, and its chemical stability.[2] Phenylalanine provides a chiral backbone and a phenyl ring capable of engaging in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets.[3] The 4-tert-butylphenyl moiety introduces a significant hydrophobic element and steric bulk, which can enhance binding affinity and modulate pharmacokinetic properties like metabolic stability.[4]
These application notes will provide a comprehensive guide to the synthesis, modification, and potential applications of the this compound scaffold, with a particular focus on its promising role in the development of Very Late Antigen-4 (VLA-4) antagonists for the treatment of inflammatory diseases.
Molecular Scaffold Overview
The core structure of this compound is characterized by a central L-phenylalanine moiety, with its amino group acylated by a 4-(tert-butyl)phenylsulfonyl group.
Caption: Key features of the molecular scaffold.
Applications in Drug Discovery: A Focus on VLA-4 Antagonism
The N-arylsulfonyl-phenylalanine motif has shown significant promise in the development of antagonists for Very Late Antigen-4 (VLA-4), an integrin receptor that plays a crucial role in the migration of leukocytes to sites of inflammation.[5] VLA-4 antagonists are a promising therapeutic strategy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[5]
While direct studies on this compound are not extensively published, the structure-activity relationships (SAR) of closely related analogs strongly support its potential in this area. For instance, N-(3-phenylsulfonyl-3-piperidinoyl)-(L)-4-(2',6'-dimethoxyphenyl)phenylalanine has been identified as a potent and selective VLA-4 antagonist with an IC50 of 90 pM.[6] Furthermore, a series of substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine derivatives have demonstrated excellent potency as VLA-4/VCAM antagonists.[7]
The this compound scaffold can be considered a key building block for developing such antagonists. The 4-tert-butylphenyl group provides a large, hydrophobic substituent that can effectively occupy hydrophobic pockets in the VLA-4 binding site, potentially leading to high-affinity interactions.
Hypothetical Binding Mode in VLA-4
The following diagram illustrates a hypothetical binding mode of a derivative of the scaffold within the VLA-4 binding site, based on known pharmacophores of VLA-4 antagonists.
Caption: Hypothetical binding mode in VLA-4.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the scaffold via the reaction of L-phenylalanine with 4-(tert-butyl)benzenesulfonyl chloride.
Materials:
-
L-Phenylalanine
-
4-(tert-butyl)benzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve L-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate (sufficient to fully dissolve the amino acid).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 4-(tert-butyl)benzenesulfonyl chloride (1.1 equivalents) in diethyl ether.
-
Add the solution of 4-(tert-butyl)benzenesulfonyl chloride dropwise to the cooled amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted sulfonyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield this compound as a white solid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Synthetic workflow for the scaffold.
Protocol 2: Library Synthesis via Carboxylic Acid Modification
The carboxylic acid moiety of the scaffold is a convenient handle for creating a library of derivatives, such as amides and esters, to explore structure-activity relationships. This protocol details the synthesis of an amide derivative using a standard peptide coupling reagent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
In a separate vial, dissolve PyBOP (1.2 equivalents) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide derivative.
Protocol 3: Biological Evaluation - VLA-4/VCAM-1 Adhesion Assay
This protocol describes a cell-based adhesion assay to evaluate the inhibitory activity of synthesized compounds against the VLA-4/VCAM-1 interaction.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
Recombinant human VCAM-1
-
96-well microplates
-
Bovine serum albumin (BSA)
-
Calcein-AM
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with recombinant human VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4 °C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Cell Labeling: Label Jurkat cells with Calcein-AM (a fluorescent dye) according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Inhibition Assay:
-
Add serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) to the blocked wells.
-
Add the Calcein-AM labeled Jurkat cells to each well.
-
Incubate the plate for 30-60 minutes at 37 °C to allow for cell adhesion.
-
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
| Compound | R-Group (at COOH) | VLA-4 Adhesion IC₅₀ (nM) |
| Scaffold | -OH | >10,000 |
| Derivative 1 | -NH-CH₂-Ph | [Hypothetical Value] |
| Derivative 2 | -O-Et | [Hypothetical Value] |
| Reference Cmpd | [Known VLA-4 Antagonist] | [Literature Value] |
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the design and synthesis of novel therapeutic agents. Its inherent structural features, combined with its synthetic accessibility, make it an attractive platform for generating diverse chemical libraries. The strong evidence for the activity of closely related analogs as VLA-4 antagonists highlights a particularly promising avenue for further investigation. Future work should focus on the synthesis and evaluation of a focused library of derivatives to elucidate detailed structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a solid foundation for researchers to embark on the exploration of this versatile and promising molecular scaffold.
References
- 1. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors Using ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction: The Potential of N-Sulfonylated Phenylalanine Scaffolds in Drug Discovery
The intersection of amino acid chemistry and sulfonamide functionalities has yielded a rich landscape for the discovery of novel therapeutic agents. Amino acids provide a chiral scaffold with diverse side chains, while the sulfonamide group is a key pharmacophore in a multitude of approved drugs, imparting favorable physicochemical properties and strong interactions with biological targets.[1] ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is a phenylalanine derivative that combines these features, presenting a versatile starting point for the development of potent and selective enzyme inhibitors.[2][3] The bulky tert-butyl group offers a significant hydrophobic substituent that can probe deep pockets in an enzyme's active site, while the sulfonamide linkage provides a key hydrogen bonding motif.
While the specific enzyme targets for this compound are not yet extensively documented in publicly available literature, the broader class of N-sulfonylated amino acids has demonstrated inhibitory activity against a range of enzymes, including proteases, kinases, and metabolic enzymes.[4][5] This application note provides a comprehensive guide for researchers to explore the inhibitory potential of this compound. We present detailed protocols for its synthesis, primary enzymatic screening, and in-depth biophysical characterization to elucidate its mechanism of action.
Part 1: Synthesis of this compound
The foundational step in exploring the inhibitory potential of this compound is its chemical synthesis. The most common approach involves the reaction of a phenylalanine derivative with 4-(tert-butyl)benzenesulfonyl chloride.
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol outlines the synthesis of N-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine from L-phenylalanine methyl ester hydrochloride and 4-(tert-butyl)benzenesulfonyl chloride.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
4-(tert-butyl)benzenesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware for reaction and chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water.
-
Basification: Cool the solution to 0 °C in an ice bath and slowly add sodium bicarbonate (2.5 eq) in portions. Stir until the effervescence ceases and the aqueous layer is basic.
-
Sulfonylation: To the biphasic mixture, add a solution of 4-(tert-butyl)benzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine methyl ester.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Hydrolysis (Optional): To obtain the free acid, the purified methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Part 2: Primary Enzyme Inhibition Screening
Given the structural features of this compound, several classes of enzymes present as potential targets. The bulky hydrophobic groups suggest an affinity for enzymes with deep, non-polar active site pockets, such as certain proteases, while the sulfonamide moiety is a known zinc-binding group, making metalloenzymes like carbonic anhydrases potential targets.[5]
Workflow for Primary Screening
Caption: Workflow for primary screening of this compound.
Protocol 2: General Fluorescence-Based Protease Inhibition Assay
This protocol provides a template for a fluorescence-based assay to screen for the inhibition of a generic protease. This can be adapted for specific proteases by using the appropriate substrate and buffer conditions.
Materials:
-
Purified protease of interest
-
Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (enzyme-specific, e.g., Tris-HCl with appropriate salts and additives)
-
This compound (stock solution in DMSO)
-
DMSO (for controls)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 2 µL of the compound dilution or DMSO for control wells.
-
Add 48 µL of the protease solution (at a 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (at a 2X final concentration) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity at regular intervals for 30-60 minutes. The excitation and emission wavelengths will be specific to the fluorophore used.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data Summary (Hypothetical)
| Enzyme Target | IC₅₀ (µM) |
| Protease X | 5.2 |
| Protease Y | > 100 |
| Carbonic Anhydrase II | 25.8 |
Part 3: Mechanism of Action and Binding Characterization
Once a "hit" is identified and the IC₅₀ is determined, the next crucial step is to understand how the inhibitor interacts with the target enzyme. This involves determining the mode of inhibition and quantifying the binding affinity and thermodynamics.
Workflow for Biophysical Characterization
Caption: Workflow for determining the mechanism of action and biophysical characterization.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Materials:
-
ITC instrument
-
Purified target enzyme
-
This compound
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4)
-
DMSO
Procedure:
-
Sample Preparation:
-
Dialyze the purified enzyme extensively against the chosen ITC buffer to ensure buffer matching.
-
Prepare a concentrated stock solution of the inhibitor in DMSO and then dilute it into the final dialysis buffer. The final DMSO concentration should be identical in both the enzyme and inhibitor solutions to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration: Perform a series of injections of the inhibitor into the enzyme solution, recording the heat change after each injection.
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from these values.
-
Expected Data Output from ITC
| Parameter | Value |
| K_d (Binding Affinity) | e.g., 2.5 µM |
| n (Stoichiometry) | e.g., 1.1 |
| ΔH (Enthalpy) | e.g., -8.5 kcal/mol |
| -TΔS (Entropy) | e.g., -1.2 kcal/mol |
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its synthesis is straightforward, and its structural features suggest potential activity against a variety of enzyme classes. The protocols outlined in this application note provide a robust framework for researchers to systematically investigate its inhibitory potential, from initial screening to detailed mechanistic and biophysical characterization. The insights gained from these studies will be invaluable for the rational design and optimization of next-generation inhibitors based on this versatile chemical scaffold.
References
- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Technical Support Center: ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction: Understanding the Solubility Challenge
This compound is a phenylalanine derivative characterized by a large, hydrophobic N-sulfonyl protecting group.[1][2][3] This structure, combining a hydrophilic amino acid backbone with a bulky, nonpolar tert-butylphenylsulfonyl moiety, presents a significant solubility challenge, particularly in aqueous media. The molecule's poor solubility stems from the dominance of its hydrophobic character over the polar carboxylic acid and sulfonamide groups.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively overcome the solubility issues associated with this compound, ensuring its successful application in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: The compound's molecular structure is predominantly hydrophobic due to the large tert-butylphenylsulfonyl group. This nonpolar part of the molecule resists interaction with polar water molecules, leading to very low aqueous solubility. In its neutral form, the polar contributions from the carboxylic acid and sulfonamide groups are insufficient to overcome this hydrophobicity.
Q2: I've tried using ethanol to dissolve the compound, but it precipitates when I add my aqueous buffer. What's happening?
A2: This is a common issue known as "crashing out." While the compound may be soluble in an organic solvent like ethanol, its solubility dramatically decreases when the polarity of the solvent system is increased by adding an aqueous buffer. The organic solvent is effectively diluted, and the compound precipitates out of the less favorable, more aqueous environment. This highlights the need for a carefully optimized co-solvent system or an alternative solubilization strategy.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and solubility for many compounds. However, this should be done with caution. For this compound, it is crucial to first determine the compound's thermal stability. Prolonged or excessive heating can lead to degradation. This method is often a temporary fix, as the compound may precipitate back out of solution upon cooling to room or physiological temperatures.
Q4: What is the quickest method to try for improving solubility for a screening experiment?
A4: For rapid, small-scale screening, using a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) is often the fastest approach.[4] Prepare a high-concentration stock solution in 100% DMSO and then dilute it stepwise into your aqueous medium. Be mindful that the final concentration of DMSO should be kept low (typically <1%, often <0.1%) to avoid off-target effects in biological assays.
Q5: Will pH adjustment work for this compound?
A5: Yes, pH adjustment is a highly effective strategy.[][6] The molecule contains an acidic carboxylic acid group from the phenylalanine backbone. By raising the pH of the solution with a base, you can deprotonate this group, forming a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[7]
In-Depth Troubleshooting & Experimental Protocols
When facing solubility issues, a systematic approach is key. The following strategies are presented in order of increasing complexity.
Strategy 1: pH-Mediated Solubilization via Salt Formation
Principle: This is the most recommended first-line approach for this compound. The carboxylic acid moiety of the phenylalanine backbone is weakly acidic. The pKa of the alpha-carboxyl group of phenylalanine is approximately 1.83-2.58.[8][9][10] By adjusting the pH of the aqueous solvent to be at least 2 units above the pKa, the carboxylic acid will be predominantly in its deprotonated (carboxylate) form.[11] This negatively charged ion has much greater electrostatic interaction with water, dramatically increasing solubility.
-
Preparation: Weigh the desired amount of this compound powder into a sterile container.
-
Initial Suspension: Add a portion (e.g., 80%) of your total desired volume of aqueous buffer (e.g., deionized water, saline, or PBS). The compound will likely form a fine suspension.
-
Basification: While stirring, add a suitable base dropwise. A 0.1 M to 1 M solution of Sodium Hydroxide (NaOH) is commonly used.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Dissolution Point: Continue adding the base until the solid material completely dissolves. The solution should become clear. Note the pH at which this occurs. For robust solubilization, adjust the final pH to be slightly higher than the dissolution point (e.g., 0.5 pH units higher).
-
Final Volume Adjustment: Add the remaining aqueous buffer to reach your final target concentration and volume.
-
Verification: Re-check the pH and adjust if necessary. For sterile applications, the final solution should be passed through a 0.22 µm syringe filter.
Troubleshooting Tip: If the target pH for your experiment is neutral or acidic, you can prepare a concentrated stock solution at a high pH where it is soluble, and then dilute this stock into your final experimental medium. The key is that the final concentration in the assay is low enough to remain soluble even after the pH shifts.
Strategy 2: Utilizing Organic Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the environment more favorable for dissolving nonpolar compounds. Common co-solvents for preclinical formulations include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[4][]
-
Solvent Selection: Choose a biocompatible co-solvent appropriate for your experimental system. DMSO is common for in vitro work, while ethanol, PEG 400, and PG are more common for in vivo formulations.
-
Stock Solution: Dissolve the this compound in the minimum required volume of 100% co-solvent to create a high-concentration stock (e.g., 10-100 mM). Gentle vortexing or sonication can aid dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in your assay is below the tolerance level for your specific cells or system.
| Co-Solvent | Typical Stock Conc. | Max Final Conc. (In Vitro) | Notes |
| DMSO | 10 - 100 mM | < 0.5% | Most common for initial screening; can have biological effects. |
| Ethanol | 1 - 50 mM | < 1% | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 1 - 20 mM | < 5% | A good option for increasing solubility; generally low toxicity. |
Table 1: Common Co-solvents and Typical Concentration Ranges.
Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. This compound | 159856-01-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. brieflands.com [brieflands.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. reddit.com [reddit.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing Coupling of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid derivative, ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine, into their peptide sequences. The bulky nature of both the tert-butylphenyl group and the sulfonyl moiety presents unique challenges in SPPS, often leading to incomplete reactions and low coupling efficiency.[1] This document provides in-depth troubleshooting advice, proven protocols, and the scientific rationale behind our recommendations to help you overcome these synthetic hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I experiencing very low coupling efficiency or complete synthesis failure when using this compound?
A1: The primary culprit is severe steric hindrance.
The structure of this compound presents a significant steric barrier. The bulky tert-butylphenylsulfonyl group on the side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This steric clash slows down the reaction rate dramatically and can lead to incomplete coupling, resulting in deletion sequences and truncated peptides.[2]
Furthermore, as the peptide chain elongates, it can aggregate and form secondary structures, further masking the reaction site and exacerbating the problem.[1][3] Standard coupling protocols are often insufficient to overcome this high activation energy barrier.[4]
Q2: My standard coupling reagents (e.g., DIC/HOBt) are ineffective. Which reagents are recommended for this amino acid?
A2: You must use a high-potency activating reagent.
For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often too slow and inefficient.[4] More powerful uronium/aminium or phosphonium salt-based reagents are necessary because they form highly reactive intermediates that can overcome the steric barrier.[1][4]
Recommended Coupling Reagents:
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): This is often the top choice for difficult couplings. It reacts with the amino acid's carboxyl group to form a highly reactive OAt-ester, which is less prone to racemization and highly effective at acylating hindered amines.[5][6]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often preferred for the most challenging couplings.[7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered couplings and is known for its high chemoselectivity.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU but with a better safety profile and byproducts that are more soluble in DMF.[1][5]
The table below provides a comparative overview of these reagents.
| Reagent | Reagent Type | Key Advantages | Common Use Cases |
| DIC/HOBt | Carbodiimide | Cost-effective | Routine, non-hindered couplings[5] |
| HBTU/HATU | Uronium/Aminium | Highly reactive, fast kinetics, low racemization risk | Difficult sequences, sterically hindered amino acids[5][6] |
| PyBOP | Phosphonium | High reactivity, excellent for hindered couplings | Peptide and amide synthesis, especially with sensitive residues[6] |
| COMU | Uronium/Aminium | Very high reactivity, soluble byproducts | Particularly challenging sequences[1][5] |
Q3: I've switched to HATU but my coupling is still incomplete. What other parameters can I optimize?
A3: Optimizing reaction conditions is crucial. Consider the following strategies:
-
Double Coupling: This is a highly effective and recommended strategy. After the first coupling reaction, drain the reagents, wash the resin, and then perform a second, identical coupling step with a fresh solution of the activated amino acid.[1] This significantly increases the chances of driving the reaction to completion. This is particularly useful for bulky residues like Arginine and can be applied here as well.[8]
-
Increase Reagent Concentration and Equivalents: Standard protocols often use 0.2 M concentrations. For difficult couplings, increasing the concentration of both the amino acid and the coupling reagent to 0.5 M or higher can accelerate the reaction by increasing the probability of molecular interactions.[8] Also, increase the excess of reagents used relative to the resin's substitution level (e.g., from 3 equivalents to 5 equivalents).
-
Extend Reaction Time: Steric hindrance slows down the reaction rate.[4] Instead of a standard 1-2 hour coupling time, extend it to 4 hours or even overnight to ensure the reaction reaches completion.[4]
-
Increase Temperature (with caution): Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is particularly effective for this, as it can rapidly heat the reaction and drive difficult couplings to completion in minutes.[1] However, be aware that excessive heat can increase the risk of side reactions or racemization.[9]
-
Optimize Solvent Choice: While DMF is the standard, N-Methylpyrrolidone (NMP) has superior solvating properties and can be more effective at preventing peptide aggregation on the resin, which can otherwise block reactive sites.[4] For extremely difficult sequences, a solvent mixture such as DCM/DMF/NMP might be beneficial.[4]
The following diagram illustrates a troubleshooting workflow for low coupling efficiency.
Q4: How can I reliably monitor the completion of the coupling reaction?
A4: The Kaiser test is an indispensable tool, but it's important to interpret it correctly.
The Kaiser test is a highly sensitive colorimetric assay that detects free primary amines on the resin.[10] A successful coupling reaction consumes all the free N-terminal amines, resulting in a negative Kaiser test (yellow/colorless beads and solution).[11]
-
Positive Control: Before coupling, take a few beads after the Fmoc-deprotection step. They should test strongly positive (intense blue), confirming the presence of free amines.[9]
-
Post-Coupling Test: After the coupling reaction and washing, perform the test again.
-
Intense Blue Solution/Beads: Indicates a failed coupling. Re-evaluate your reagents and protocol.[10]
-
Slightly Blue Beads/Solution: Indicates an incomplete reaction. A second coupling is necessary.[11]
-
Yellow/Colorless Beads & Solution: Indicates a complete and successful coupling. You can proceed to the next deprotection step.[11]
-
If the coupling remains incomplete after troubleshooting, you should cap the unreacted amines using acetic anhydride and a base like DIPEA. This prevents the formation of deletion peptides, which can be difficult to separate from the target peptide during purification.[12]
Q5: Are there any specific side reactions or deprotection issues associated with the sulfonyl group?
A5: The sulfonyl group is generally stable, but cleavage conditions require attention.
The ((4-(Tert-butyl)phenyl)sulfonyl) group is robust and stable under the standard acidic (TFA) and basic (piperidine) conditions of Fmoc-SPPS.[13] Its primary role is as a protecting group or a modification, and it is not typically cleaved.
However, during the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., TFA), the generated carbocations can potentially react with electron-rich side chains. While the sulfonyl group itself is electron-withdrawing and relatively inert, it's crucial to use a standard cleavage cocktail containing scavengers to protect other sensitive residues in your sequence (like Trp, Met, Cys). A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[14]
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for incorporating this compound.
-
Fmoc-Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling - Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base like DIPEA (8 equivalents).
-
Allow the solution to pre-activate for 1-5 minutes.[4]
-
-
First Coupling - Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Intermediate Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat steps 3 and 4 with a fresh solution of activated amino acid, HATU, and DIPEA.
-
-
Final Wash:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times) to prepare for the next step or for monitoring.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.[14] If the test is negative, proceed with the synthesis. If it is still slightly positive, consider capping the remaining free amines.
Protocol 2: Kaiser Test for Reaction Monitoring
This protocol allows for the qualitative assessment of free primary amines on the resin.[10][12]
Reagents:
-
Reagent A: Potassium cyanide (KCN) in pyridine/water.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
(Note: Commercial kits with pre-made solutions are widely available and recommended for safety and convenience[11])
Procedure:
-
Sample Collection: Remove a small sample of resin beads (approx. 10-15 beads) from the reaction vessel after the coupling and washing steps.
-
Washing: Wash the collected beads 3 times with ethanol in a small test tube.
-
Reagent Addition: Add 2-3 drops of each Reagent A, B, and C to the test tube containing the beads.
-
Heating: Heat the test tube at 110-120°C for 5 minutes.[10][11]
-
Observation: Observe the color of the beads and the solution.
-
Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. rsc.org [rsc.org]
preventing side reactions during synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine peptides
Welcome to the technical support center for the synthesis of peptides incorporating the non-canonical amino acid, ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, hereafter referred to as Phe(SO2-tBuPh). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges posed by this residue. As your virtual application scientist, I will provide in-depth, field-proven insights to help you prevent common side reactions and optimize your synthetic workflows.
The bulky and chemically distinct nature of the (4-(tert-butyl)phenyl)sulfonyl moiety introduces specific hurdles in standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a structured approach to troubleshooting, focusing on the causality behind experimental choices to ensure scientific integrity and reproducible success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating Phe(SO2-tBuPh) into a peptide sequence?
A1: The most significant challenge is two-fold: 1) Steric hindrance from the large sulfonyl group can impede coupling efficiency, leading to higher rates of deletion sequences. 2) During the final trifluoroacetic acid (TFA)-mediated cleavage, the tert-butyl group is cleaved, generating a highly reactive tert-butyl cation that can cause significant side reactions, particularly the alkylation of nucleophilic residues like Tryptophan.[1]
Q2: Is the sulfonyl group itself stable to standard Fmoc-SPPS conditions?
A2: Yes, the arylsulfonyl group is generally robust and stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc deprotection and the acidic conditions of the final cleavage.[2][3] The primary source of instability and side reactions stems from the protecting groups used on other amino acids and the tert-butyl group on the sulfonyl moiety itself during final cleavage.[1]
Q3: Can I use standard coupling reagents for Phe(SO2-tBuPh)?
A3: While standard reagents like HBTU/HOBt with DIPEA can be used, their efficiency may be reduced due to steric bulk. For difficult couplings involving Phe(SO2-tBuPh), more potent coupling reagents such as HCTU or HATU are recommended to achieve higher yields and minimize the formation of deletion sequences.[4][5]
Q4: How do I detect side products resulting from the synthesis?
A4: A combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential.[6][7] Alkylation of Tryptophan by a tert-butyl cation will result in a mass increase of +56 Da. Deletion sequences will show the expected mass minus the mass of the missing Phe(SO2-tBuPh) residue. RP-HPLC with a C18 column is the standard for purity analysis.[6][7]
Troubleshooting Guide: From Symptoms to Solutions
This section is organized by common problems encountered during synthesis. Each problem is analyzed for its root cause, followed by actionable solutions and detailed protocols.
Problem 1: Low Coupling Efficiency & Deletion Sequences
Symptom: Your analytical data (LC-MS) shows a significant peak corresponding to the mass of your target peptide minus the Phe(SO2-tBuPh) residue. The overall yield of the full-length peptide is lower than expected.
Root Cause Analysis: The ((4-(tert-butyl)phenyl)sulfonyl) group presents a significant steric barrier around the carboxylic acid of the incoming amino acid and the N-terminus of the resin-bound peptide. This slows down the kinetics of amide bond formation, leading to incomplete coupling within a standard reaction time.[5] Subsequent cycles will then build upon this truncated sequence, resulting in a deletion impurity.
Solutions & Mitigation Strategies:
-
Employ Potent Activating Reagents: Switch from standard phosphonium (PyBOP) or aminium (HBTU) reagents to more powerful guandinium-type reagents like HCTU or HATU, which generate highly reactive activated esters capable of overcoming steric hindrance.[4]
-
Optimize Coupling Conditions:
-
Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid to drive the reaction to completion.
-
Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 3-4 hours.
-
-
Perform a Capping Step: After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will permanently block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and simplifying the final purification process.[8]
Caption: Optimized workflow for incorporating sterically hindered residues.
Problem 2: Side Product Formation During Final Cleavage
Symptom: Your LC-MS analysis of the crude product shows a major side product with a mass of +56 Da relative to your target peptide, especially if Tryptophan (Trp) is present in the sequence.
Root Cause Analysis: During the final cleavage step, strong acid (TFA) is used to remove side-chain protecting groups and cleave the peptide from the resin.[9] This process also cleaves the tert-butyl group from the sulfonyl moiety, generating a stable tert-butyl carbocation. This cation is a potent electrophile. If not effectively "scavenged," it will attack nucleophilic side chains, with the indole ring of Tryptophan being the most susceptible target.[1][10]
Caption: Competing pathways for the tert-butyl cation during cleavage.
Solutions & Mitigation Strategies:
The key to preventing this side reaction is to use an optimized cleavage cocktail with a highly effective scavenger system to trap the tert-butyl cation before it can modify the peptide.[11][12]
Table 1: Comparison of Cleavage Cocktails for Phe(SO2-tBuPh) Peptides
| Cocktail Name | Composition (v/v/v) | Key Scavengers | Recommended For | Cautions |
| Standard Reagent K [13] | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | General purpose, good for Met/Cys protection.[11] | Phenol and thioanisole can be difficult to remove and interfere with HPLC analysis.[10] |
| Optimized "TIS" Cocktail | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | Triisopropylsilane (TIS) | Highly Recommended. TIS is an excellent scavenger for tert-butyl cations and is volatile, making it easy to remove. | Not ideal for peptides containing sulfonyl protecting groups on Arginine (e.g., Pbf), as TIS can reduce the released sulfone.[14] |
| Optimized "EDT/TIS" Cocktail | TFA / TIS / Water / 1,2-Ethanedithiol (EDT) (94:1:2.5:2.5) | TIS, EDT | Gold Standard for Trp/Met/Cys. Provides robust reduction of cations and maintains a reducing environment for thiols.[11][12] | Strong odor due to EDT. Requires careful handling and disposal. |
Comprehensive Experimental Protocols
Protocol 1: Optimized Double Coupling for Phe(SO2-tBuPh)
This protocol assumes a manual synthesis on 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Perform Nα-Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
First Coupling Activation: In a separate vessel, dissolve Fmoc-Phe(SO2-tBuPh)-OH (0.3 mmol, 3 eq) and HCTU (0.29 mmol, 2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) and pre-activate for 2 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 1.5 hours at room temperature.
-
Resin Wash: Drain the coupling solution and wash the resin with DMF (3x).
-
Second Coupling: Repeat steps 2 and 3 for the second coupling. Agitate for another 1.5 hours.
-
Confirmation & Capping: Perform a Kaiser test to confirm the absence of free primary amines. If the test is negative (beads are colorless/yellow), proceed to washing. If positive (beads are blue), perform a capping step with 5% acetic anhydride, 6% 2,6-lutidine in DMF for 15 minutes.[4]
-
Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection cycle.
Protocol 2: Optimized Cleavage Using EDT/TIS Cocktail
This protocol is for the final cleavage of a peptide containing Phe(SO2-tBuPh) and other sensitive residues like Trp or Cys.
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) to remove residual DMF and dry thoroughly under a stream of nitrogen.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 9.4 mL TFA, 0.25 mL Water, 0.25 mL 1,2-Ethanedithiol (EDT), and 0.1 mL Triisopropylsilane (TIS) for a 10 mL total volume. Cool the cocktail on ice for 10 minutes.
-
Cleavage Reaction: Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL conical tube. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Peptide Collection: Centrifuge the ether suspension (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers.[15]
-
Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.
References
- 1. peptide.com [peptide.com]
- 2. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Welcome to the technical support center for handling peptides incorporating the unnatural amino acid ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine. The unique properties of this residue, while beneficial for specific research applications like creating stable structural mimetics or enhancing proteolytic resistance, introduce significant challenges related to peptide aggregation. This guide provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities from synthesis to final application.
Part 1: Understanding the Root Cause of Aggregation
Q1: Why do my peptides containing this compound aggregate so readily?
A1: The propensity for aggregation is rooted in the unique and potent chemical properties of the this compound side chain. This is not a simple modification; it introduces a combination of factors that synergistically drive intermolecular association.
-
Extreme Hydrophobicity: The tert-butylphenyl group is a large, non-polar moiety. In aqueous or even polar organic solvents, these groups will drive peptide chains to associate, minimizing their unfavorable contact with the solvent in a process known as hydrophobic collapse. This is often the primary driver of aggregation.[1][2]
-
Steric Hindrance: The sheer bulk of the side chain can disrupt the typical solvation of the peptide backbone. While it can hinder the formation of some secondary structures, it can also promote aggregation by creating large, "sticky" patches that interact with other similar patches on adjacent peptide chains.[3][4]
-
Aromatic Interactions (π-π Stacking): The side chain contains two aromatic rings (the core phenylalanine and the tert-butylphenyl group). These rings can interact with each other between peptide chains through π-π stacking, further stabilizing the aggregated state.[2][5]
These forces combined create a high propensity for the peptide to self-assemble into insoluble or poorly soluble aggregates, a common issue with peptides containing stretches of hydrophobic amino acids.[6]
Caption: Key intermolecular forces driving peptide aggregation.
Part 2: Troubleshooting During Solid-Phase Peptide Synthesis (SPPS)
Aggregation during SPPS is particularly problematic as it can lead to incomplete reactions, low yields, and failed syntheses.[7]
Q2: My synthesis is showing poor resin swelling and slow reaction kinetics after coupling the modified phenylalanine. What's happening?
A2: This is a classic sign of on-resin aggregation. The growing peptide chains are collapsing onto themselves and each other, preventing reagents from efficiently accessing the reactive N-terminus. This is often exacerbated by standard polystyrene resins and solvents.
Solutions:
-
Switch to a PEG-based Resin: Resins like NovaSyn® TG, NovaPEG, or PEGA have better swelling properties in a wider range of solvents and can help solvate the growing peptide chain more effectively, disrupting intermolecular interactions.[8]
-
Use Chaotropic Agents or "Magic Mixture": Adding chaotropic salts like LiCl or using special solvent cocktails can disrupt the hydrogen bonding that contributes to aggregation.[7]
-
Optimize Your Solvent: Switch from standard DMF to more polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF to improve solvation.
Q3: The coupling of either this compound itself or the subsequent amino acid is failing. How can I improve efficiency?
A3: This is due to severe steric hindrance from the bulky side chain. Standard coupling conditions are often insufficient to overcome this energy barrier.
Solutions:
-
Use a Stronger Coupling Reagent: Switch from standard HBTU/DIPEA to more potent aminium-based reagents like HATU or HCTU, which create a more reactive activated ester.[4]
-
Increase Temperature and Time: Elevating the reaction temperature (50-75°C), often with microwave assistance, can provide the energy needed to overcome the steric barrier and disrupt secondary structures.[7][9] Extending coupling times (e.g., double or triple the standard time) may also be necessary.
-
Perform a Double Coupling: After the first coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[4]
Experimental Protocol: High-Efficiency Coupling for Bulky Residues
| Step | Action | Rationale |
| 1 | Resin Swelling | Swell the resin in NMP for at least 1 hour. |
| 2 | Fmoc Deprotection | Use 20% piperidine in NMP. Monitor completion via a UV detector; extended flow time may be needed. |
| 3 | Pre-activation | In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 5-10 minutes. |
| 4 | Coupling | Add the pre-activated solution to the resin. Allow to react for 2-4 hours at room temperature, or 10-20 minutes at 60°C with microwave irradiation. |
| 5 | Monitoring | Perform a Kaiser test. If the test is positive (blue beads), proceed to Step 6. |
| 6 | Double Coupling | Drain and wash the resin with NMP, then repeat steps 3 and 4. |
| 7 | Capping | After a successful coupling (negative Kaiser test), cap any unreacted amines with acetic anhydride to prevent deletion sequences. |
Q4: My synthesis is failing completely despite the above measures. Are there any advanced "sequence-breaking" strategies?
A4: Yes. For extremely difficult sequences, you need to proactively disrupt the hydrogen bond network that forms the backbone of aggregates.
Solutions:
-
Incorporate Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, you can incorporate it as part of a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[9][10]
-
Use Backbone Protection: Introduce an amino acid with a reversible backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), every 6-7 residues.[7][10] These groups physically block the hydrogen bonds responsible for aggregation and are removed during the final TFA cleavage.[10]
Caption: Workflow for troubleshooting SPPS of aggregating peptides.
Part 3: Troubleshooting During Cleavage, Purification, and Handling
Q5: My peptide is insoluble in the cleavage cocktail and/or precipitates into an unusable solid in cold ether. What can I do?
A5: This is expected for such a hydrophobic peptide. The goal is to move it from the resin into a suitable solvent for purification as quickly as possible, avoiding precipitation in a solvent from which it cannot be redissolved.
Solutions:
-
Minimize Water in Cleavage: Use a cleavage cocktail with minimal water (e.g., TFA/TIS/DODT 95:2.5:2.5).
-
Direct Solubilization: After cleavage, remove the resin by filtration. Instead of precipitating with a large volume of ether, concentrate the TFA solution under nitrogen and directly dissolve the resulting oil/solid in a strong solvent like neat DMSO, DMF, or a Guanidine-HCl solution. This solution can then be diluted for purification.
-
Careful Precipitation: If you must precipitate, use a very large volume of ice-cold ether and vortex vigorously to obtain a fine powder, which may be easier to dissolve than a gummy pellet. Immediately decant the ether and add your solubilization solvent before the peptide dries completely.
Q6: I cannot dissolve my crude or purified peptide for HPLC analysis or for my experiment. What solvents should I try?
A6: Standard reversed-phase HPLC solvents (Acetonitrile/Water/TFA) will likely fail. You must use a systematic approach with progressively stronger and more denaturing solvents.
Protocol: Tiered Solubility Testing
Always test with a small aliquot of your peptide first!
-
Tier 1 (Standard): Start with your initial HPLC mobile phase A (e.g., 0.1% TFA in water).
-
Tier 2 (Organic Additives): Try dissolving in 10-30% Acetonitrile or Isopropanol. If that fails, try 10% acetic acid or formic acid.
-
Tier 3 (Strong Organic Solvents): Attempt to dissolve in a minimal amount of DMSO or DMF, then slowly dilute with your aqueous buffer to the desired concentration.[11] Note: DMSO is incompatible with sequences containing Cys or Met as it can cause oxidation.
-
Tier 4 (Denaturants): For the most difficult cases, dissolve in 6 M Guanidine-HCl or 8 M Urea. These are strong denaturants that disrupt all non-covalent interactions but are often incompatible with biological assays and require specific purification strategies to remove.[11]
Q7: My peptide gives a very broad peak, tails excessively, or doesn't elute from my C18 HPLC column. How can I improve purification?
A7: This indicates strong, irreversible binding to the stationary phase or on-column aggregation. The high hydrophobicity of your peptide requires adjusted chromatographic conditions.
Troubleshooting HPLC Purification
| Parameter | Standard Condition | Recommended Change | Rationale |
| Stationary Phase | C18 | C8 or C4 | Less hydrophobic; reduces retention and peak tailing for very non-polar analytes.[12] |
| Temperature | Ambient | 40-60 °C | Improves mass transfer kinetics and can disrupt on-column aggregation, leading to sharper peaks. |
| Organic Modifier | Acetonitrile (ACN) | Isopropanol (IPA) or n-Propanol | Stronger eluents that are more effective at eluting highly hydrophobic peptides. |
| Gradient | Standard (e.g., 5-95% B in 30 min) | Shallow Gradient | Use a very slow, shallow gradient (e.g., 0.5% B/min) to improve resolution of closely eluting impurities. |
| Additive | 0.1% TFA | 0.1% Formic Acid (FA) | FA can sometimes offer different selectivity and improve peak shape compared to TFA. |
Q8: How should I handle and store the final, purified peptide to maintain its integrity?
A8: Aggregation can still occur post-purification, especially during lyophilization and storage.
Solutions:
-
Lyophilization: If possible, lyophilize from a solution containing a small amount of an organic solvent like tert-butanol/acetonitrile/water. This can create a more amorphous, "fluffy" solid that is easier to redissolve.
-
Storage: Store the lyophilized powder at -20°C or -80°C. For solutions, prepare aliquots in a suitable solvent (e.g., DMSO), flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles, which promote aggregation.[11]
Part 4: Basic Characterization of Aggregates
Q9: How can I quickly test if my peptide solution contains aggregates?
A9: While advanced techniques like DLS or CD spectroscopy are definitive, a Thioflavin T (ThT) assay is a common, accessible method to detect the presence of amyloid-like β-sheet structures, which are a hallmark of many peptide aggregates.[13]
Protocol: Thioflavin T (ThT) Aggregation Assay
-
Prepare ThT Stock: Make a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter.
-
Prepare Assay Buffer: Use a suitable buffer, for example, 50 mM Glycine-NaOH, pH 8.5.
-
Prepare Working Solution: Dilute the ThT stock into the assay buffer to a final concentration of 25 µM.
-
Assay:
-
In a 96-well plate (black, clear bottom), add 180 µL of the ThT working solution.
-
Add 20 µL of your peptide solution (at various concentrations) to the wells.
-
Include a buffer-only control.
-
-
Measurement: Read the fluorescence on a plate reader with excitation at ~440 nm and emission at ~485 nm.[13]
-
Interpretation: A significant increase in fluorescence intensity compared to the buffer control indicates the presence of β-sheet-rich aggregates that can bind ThT.[13][14]
References
- 1. Effects of the sequence and size of non-polar residues on self-assembly of amphiphilic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring peptide clumping for improved drug and material solutions | EurekAlert! [eurekalert.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biomatik.com [biomatik.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Welcome to the technical support center for the synthesis of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and resolve problems.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of the N-sulfonylation reaction?
Answer:
Low yield in the synthesis of this compound, which is typically a Schotten-Baumann reaction, is a common issue that can stem from several factors.[1][2][3] The key is to systematically evaluate each parameter of your reaction setup.
Potential Causes & Recommended Solutions:
-
Incomplete Deprotonation of Phenylalanine: The reaction requires the amine group of phenylalanine to be a free nucleophile. If the pH is too low, the amine will be protonated, reducing its nucleophilicity and hindering the reaction.[2]
-
Solution: Ensure you are using a sufficient excess of base. Typically, at least two equivalents of base are needed: one to neutralize the hydrochloride salt if you are using L-phenylalanine HCl, and another to neutralize the HCl generated during the reaction.[2] Monitor the pH of the aqueous layer; it should be maintained between 9-11 throughout the addition of the sulfonyl chloride.
-
-
Hydrolysis of the Sulfonyl Chloride: 4-(tert-butyl)phenyl)sulfonyl chloride is susceptible to hydrolysis, especially under basic aqueous conditions.[4] This side reaction consumes your electrophile, converting it into the unreactive 4-(tert-butyl)phenyl)sulfonic acid.
-
Solution 1 (Vigorous Stirring): The reaction is often run in a biphasic system (e.g., water and an organic solvent like dichloromethane or diethyl ether).[3][5] Vigorous stirring is crucial to maximize the interfacial area, ensuring the sulfonyl chloride preferentially reacts with the phenylalanine in the organic phase rather than with water.
-
Solution 2 (Controlled Temperature): Perform the reaction at a low temperature (0-5 °C). This slows down the rate of hydrolysis of the sulfonyl chloride more significantly than it slows the desired N-sulfonylation reaction.
-
Solution 3 (Slow Addition): Add the sulfonyl chloride (dissolved in the organic solvent) to the reaction mixture slowly, dropwise, over a period of 30-60 minutes. This keeps the instantaneous concentration of the sulfonyl chloride low, minimizing its contact time with the aqueous phase before it can react with the phenylalanine.
-
-
Poor Quality of Sulfonyl Chloride: The starting sulfonyl chloride can degrade over time, especially if exposed to moisture. Impurities can also interfere with the reaction.[6]
-
Solution: Use a fresh bottle of 4-(tert-butyl)phenyl)sulfonyl chloride or purify the existing stock if necessary. A patent for a similar compound suggests that impurities like diphenyl sulfones can be problematic and are difficult to remove.[6]
-
-
Sub-optimal Solvent Choice: The choice of organic solvent can influence the solubility of the reactants and the overall reaction rate.
-
Solution: While dichloromethane and diethyl ether are common, other solvents like 2-methyltetrahydrofuran (2-MeTHF) or isopropyl acetate have been used successfully in Schotten-Baumann reactions and are considered greener alternatives.[7]
-
Question 2: I am observing a significant amount of an insoluble white solid that is not my product. What could it be?
Answer:
The formation of unexpected precipitates is a clear indicator of side reactions or solubility issues.
Potential Causes & Recommended Solutions:
-
Unreacted Phenylalanine: Phenylalanine has limited solubility in many organic solvents. If the reaction is incomplete, unreacted starting material may precipitate, especially during workup.
-
Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). A proper solvent system for TLC would be a mixture of ethyl acetate and hexane, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a defined spot.
-
-
Dimerization or Disulfonylation: With primary amines, there is a possibility, though less common under controlled conditions, of forming a disulfonated product, R-N(SO₂Ar)₂.
-
Solution: This is more likely if an excessive amount of sulfonyl chloride is used or if a non-aqueous system with a strong, non-nucleophilic base is employed. Adhering to the recommended stoichiometry (1.0 equivalent of phenylalanine to 1.1 equivalents of sulfonyl chloride) and using the biphasic Schotten-Baumann conditions should minimize this.[1][3]
-
-
Precipitation of Sulfonic Acid Salt: The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can precipitate as a salt, depending on the cation present (e.g., sodium salt).
-
Solution: This highlights the need to minimize hydrolysis as described in the previous question. During the workup, an acidic wash (e.g., with 1M HCl) will protonate the sulfonic acid, making it more soluble in the organic phase and allowing for its separation from the desired product, which will also be in the organic phase at low pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this synthesis?
A1: The classic and most reliable method is the Schotten-Baumann condition, which utilizes a biphasic system.[3][5]
-
Base: An aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is standard. Sodium carbonate or bicarbonate can also be used for a milder reaction. The base neutralizes the HCl produced, driving the reaction forward.[2]
-
Solvent: A water-immiscible organic solvent is used to dissolve the sulfonyl chloride and the product. Dichloromethane (DCM) or diethyl ether are common choices.[3] Using a two-phase system helps to sequester the sensitive sulfonyl chloride from the bulk aqueous base, reducing hydrolysis.[1]
Q2: How should I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside your starting materials (phenylalanine and the sulfonyl chloride).
-
Eluent: A typical mobile phase would be a mixture like 7:3 Ethyl Acetate:Hexane with 1% acetic acid. The acid ensures the carboxylic acid group on the phenylalanine and the product are protonated, leading to more consistent Rf values.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. You should see the spot for phenylalanine disappear and a new, higher Rf spot for the product appear as the reaction progresses.
Q3: What is the best method for purifying the final product?
A3: Purification typically involves an extractive workup followed by recrystallization or column chromatography.
-
Extractive Workup: After the reaction is complete, the phases are separated. The organic layer is washed sequentially with an acidic solution (e.g., 1M HCl) to remove any remaining base and unreacted amine, followed by brine. The product is then extracted from the organic layer into a basic aqueous solution (e.g., 1M NaOH), which converts the product's carboxylic acid into its soluble carboxylate salt. This leaves non-acidic impurities (like any potential disulfonated product) in the organic phase. The basic aqueous layer is then re-acidified, causing the pure product to precipitate, which can be collected by filtration.
-
Recrystallization: The crude product obtained after workup can often be purified further by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Chromatography: If impurities persist, flash column chromatography on silica gel is a reliable option.[8] High-performance liquid chromatography (HPLC) can also be used for high-purity applications.[]
Data Summary & Key Parameters
The following table summarizes the critical parameters for optimizing the synthesis of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 1.0 eq. Phenylalanine / 1.1 eq. Sulfonyl Chloride / 2.2 eq. Base | A slight excess of sulfonyl chloride ensures complete consumption of the amino acid. Sufficient base is critical to neutralize generated acid and deprotonate the starting material.[2] |
| Temperature | 0 - 5 °C | Minimizes the rate of sulfonyl chloride hydrolysis, a major side reaction.[4] |
| Solvent System | Biphasic: Water & Dichloromethane (or 2-MeTHF) | Segregates reactants to minimize hydrolysis of the sulfonyl chloride.[3][7] Requires vigorous stirring. |
| Base | Aqueous NaOH or KOH (e.g., 2M solution) | Strong, inexpensive base to maintain optimal pH (9-11) for the reaction.[1] |
| Addition Rate | Slow, dropwise addition of sulfonyl chloride solution | Keeps the instantaneous concentration of the electrophile low to favor N-sulfonylation over hydrolysis. |
| Workup | Acid-Base Extraction | A highly effective method for separating the acidic product from neutral and basic impurities. |
Visual Guides & Workflows
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.
Caption: General mechanism for N-sulfonylation of phenylalanine.
Troubleshooting Workflow
Use this flowchart to diagnose and address common issues with the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
L-Phenylalanine (1.0 eq.)
-
4-(tert-butyl)phenyl)sulfonyl chloride (1.1 eq.)
-
Sodium Hydroxide (NaOH) (2.2 eq.)
-
Dichloromethane (DCM)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M and 2M
-
Brine (saturated NaCl solution)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine (1.0 eq.) and sodium hydroxide (2.2 eq.) in deionized water. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve 4-(tert-butyl)phenyl)sulfonyl chloride (1.1 eq.) in DCM. Add this organic solution to the vigorously stirring aqueous solution at 0 °C. Add the sulfonyl chloride solution dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by TLC.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Acid Wash: Wash the organic layer with 1M HCl to remove excess base.
-
Workup - Product Extraction: Extract the product from the organic layer by adding 1M NaOH solution. The product will move into the aqueous phase as its sodium salt. Separate the aqueous layer.
-
Workup - Precipitation: Cool the basic aqueous layer in an ice bath and slowly acidify it with 2M HCl until the pH is ~2. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Purification of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine Derivatives
Welcome to the technical support center for the purification of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific class of sulfonamide compounds. The unique structural features of these molecules, namely the bulky, hydrophobic tert-butyl group and the polar sulfonamide and carboxylic acid moieties, often lead to significant challenges in achieving high purity. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during purification.
I. Understanding the Core Purification Challenges
The primary difficulties in purifying this compound derivatives stem from their amphipathic nature. The large, non-polar tert-butylphenyl group dominates the molecule's character, often leading to poor solubility in common aqueous and organic solvents. Conversely, the presence of the sulfonamide and carboxylic acid groups introduces polarity and the potential for strong intermolecular interactions, which can result in aggregation and difficult chromatographic behavior.
Diagram: Key Molecular Features Influencing Purification
stability testing of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability testing of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust stability studies, ensuring the integrity of your research and development programs.
Introduction: Understanding the Molecule
This compound is a molecule of interest that combines three key structural motifs: a sulfonamide linkage, a phenylalanine core, and a tert-butylphenyl group. Each of these components contributes to the overall physicochemical properties and potential stability liabilities of the compound. A thorough understanding of its stability profile under various stress conditions is paramount for its development as a potential therapeutic agent. This is in line with the International Council for Harmonisation (ICH) guidelines, which mandate stress testing to elucidate the intrinsic stability of a drug substance.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing stability testing on this compound?
The primary objectives are to:
-
Identify potential degradation pathways: Understanding how and why the molecule degrades is crucial for formulation development and identifying potential toxic degradants.
-
Elucidate the intrinsic stability of the molecule: This information helps in determining the appropriate storage conditions and retest period or shelf life.[3]
-
Develop and validate a stability-indicating analytical method: A robust analytical method is required to separate and quantify the parent compound from its degradation products.[5][6][7]
-
Inform formulation and packaging development: Knowledge of sensitivities to heat, moisture, light, and pH is critical for designing a stable drug product.
Q2: What are the most probable degradation pathways for this molecule?
Based on its structure, the most likely degradation pathways include:
-
Hydrolysis of the sulfonamide bond: The S-N bond in the sulfonamide group can be susceptible to cleavage, especially under acidic or basic conditions, yielding 4-(tert-butyl)benzenesulfonic acid and phenylalanine.[8][9][10] While many sulfonamides are hydrolytically stable under typical environmental conditions, forced degradation studies often reveal this pathway.[8][10]
-
Oxidation: The molecule has sites susceptible to oxidation, such as the phenyl rings and the benzylic carbon of the phenylalanine moiety. Advanced oxidation processes are known to degrade sulfonamides.[11][12][13] The tert-butyl group, while often added to increase metabolic stability, can also undergo oxidation to form hydroxylated metabolites.[14][15]
-
Photodegradation: Aromatic systems, like the ones present in this molecule, can absorb UV light, leading to photochemical degradation. It is essential to evaluate the molecule's sensitivity to light as per ICH Q1B guidelines.[16][17][18][19]
-
Degradation of the phenylalanine moiety: The phenylalanine portion of the molecule can undergo various degradation reactions, including those involving the amino acid backbone.[20][21][22]
Q3: How does the tert-butyl group influence the stability of the molecule?
The tert-butyl group is a bulky, hydrophobic moiety that can sterically hinder the approach of reactants to adjacent functional groups, potentially increasing the stability of the molecule.[23][24] It can also influence the electronic properties of the phenyl ring, which may affect its susceptibility to oxidation or other reactions. However, the tert-butyl group itself is not inert and can be a site of metabolic oxidation.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation in acidic aqueous solution. | Hydrolysis of the sulfonamide linkage is likely accelerated at low pH. | 1. Confirm the identity of the degradants using LC-MS to look for the masses corresponding to 4-(tert-butyl)benzenesulfonic acid and phenylalanine.2. Perform a pH-rate profile study to determine the pH of maximum stability.3. For formulation, consider buffering the solution to a more neutral or slightly alkaline pH where sulfonamides are generally more stable.[8][10] |
| Appearance of multiple new peaks in the HPLC chromatogram after exposure to light. | The molecule is likely photolabile. Photodegradation can lead to a complex mixture of products. | 1. Conduct a confirmatory photostability study according to ICH Q1B guidelines, using both UV and visible light sources.[16][18][19]2. Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound to assess structural similarities.3. Investigate appropriate light-resistant packaging for the drug product. |
| Loss of assay value with no corresponding increase in any single major degradant. | This could indicate the formation of multiple minor degradants, non-UV active degradants, or precipitation of the compound or its degradants. | 1. Ensure your analytical method has a sufficiently low limit of detection and quantitation to capture all significant degradants.2. Check for mass balance; the sum of the assay of the parent compound and all degradants should be close to 100%.[25]3. Visually inspect the sample for any precipitation. If observed, a different solvent system may be needed for the stability study. |
| Inconsistent stability results between batches. | This may be due to variability in the impurity profile of the starting material or differences in the manufacturing process. | 1. Characterize the impurity profile of each batch before initiating stability studies.2. Ensure that the manufacturing process is well-controlled and produces material of consistent quality.[3] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a systematic approach to stress testing as recommended by ICH guidelines.[1][26][27]
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Calibrated stability chambers (thermal and photostability)
-
Validated stability-indicating HPLC-UV/PDA method
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at 60°C and sample at appropriate time points.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at 60°C and sample at appropriate time points.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature and protect from light. Sample at appropriate time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C. Sample at appropriate time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[16] A control sample should be protected from light.
-
Analysis: At each time point, neutralize the acid and base samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.
Potential Degradation Pathway Diagram
Caption: Potential degradation pathways.
Data Presentation
The following table presents illustrative data from a forced degradation study. A desirable outcome is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.[27][28]
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | % Parent Remaining | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 8 h | 85.2 | 12.1% (0.45) | - | 97.3 |
| 0.1 N NaOH, 60°C | 24 h | 92.5 | 5.8% (0.45) | - | 98.3 |
| 3% H₂O₂, RT | 24 h | 88.9 | 4.2% (1.15) | 3.5% (1.28) | 96.6 |
| Thermal, 80°C | 48 h | 98.1 | <1% | - | 99.1 |
| Photostability (ICH Q1B) | - | 94.3 | 3.1% (0.88) | - | 97.4 |
*RRT = Relative Retention Time
Interpretation of Illustrative Data:
-
The molecule shows the most significant degradation under acidic and oxidative conditions.
-
The degradant with RRT 0.45 is likely a common product of hydrolysis.
-
Oxidation leads to at least two major degradation products.
-
The molecule is relatively stable to heat but shows some sensitivity to light.
-
Mass balance is generally good, suggesting the analytical method is adequately capturing the major degradants.
References
- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability indicating assay | PPT [slideshare.net]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 21. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. ajrconline.org [ajrconline.org]
- 26. acdlabs.com [acdlabs.com]
- 27. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Analytical Characterization of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine-containing peptides. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the unique analytical challenges posed by this class of molecules. The incorporation of the bulky and highly hydrophobic (4-(tert-butyl)phenyl)sulfonyl moiety onto a phenylalanine residue creates peptides with distinct properties that often lead to complications in standard analytical workflows. This resource provides field-proven insights and validated protocols to help you navigate these challenges effectively.
Section 1: The Primary Hurdle: Solubility and Aggregation
The most significant and pervasive issue encountered with this compound peptides is their pronounced hydrophobicity, which frequently leads to poor solubility and a high propensity for aggregation.[1][2] These phenomena are the root cause of many downstream analytical problems, including poor chromatographic peak shape, low mass spectrometry signal, and inconclusive NMR data. Addressing solubility and aggregation is the critical first step for successful characterization.
FAQ: Why is my this compound peptide crashing out of solution or showing poor solubility?
Answer: The poor aqueous solubility stems from the combined hydrophobicity of the phenylalanine side chain and the large, non-polar (4-(tert-butyl)phenyl)sulfonyl group.[2][3] This structure promotes strong intermolecular hydrophobic interactions and π-π stacking between the aromatic rings, leading the peptides to self-associate and aggregate in aqueous environments to minimize their contact with water.[4][5] This is often most pronounced at the peptide's isoelectric point (pI), where the net charge is zero, reducing electrostatic repulsion between molecules.[2]
Troubleshooting Guide: Achieving a Stable Solution
This workflow provides a systematic approach to solubilizing these challenging peptides. Always begin with a small, non-critical aliquot of your peptide to avoid wasting valuable material.[3][6]
Detailed Protocol Steps:
-
Organic Co-Solvent First: Dissolve the peptide in a minimal volume of 100% Dimethyl Sulfoxide (DMSO).[3] Sonication can aid this process.[6] This creates a concentrated stock solution.
-
Slow Aqueous Dilution: Add the DMSO stock solution dropwise into your desired aqueous buffer while vortexing or stirring vigorously.[3] This gradual dilution prevents the peptide from immediately crashing out of solution. Aim for a final DMSO concentration below 1% for most biological assays.[3]
-
pH Adjustment: If solubility is still an issue, pH can be a powerful tool.[6] For peptides with a net positive charge (basic), try dissolving in an acidic buffer. For peptides with a net negative charge (acidic), use a basic buffer. This increases the net charge, enhancing electrostatic repulsion and reducing aggregation.[2]
-
Consider Aggregation Disruptors: For particularly stubborn peptides, solvents like 2,2,2-Trifluoroethanol (TFE) can be used. TFE disrupts the secondary structures that can lead to aggregation.[7] However, be aware that such solvents can denature proteins and interfere with many cell-based assays.
| Solvent/Additive | Mechanism of Action | Considerations |
| DMSO, DMF | Potent organic solvents that disrupt hydrophobic interactions. | Standard first choice. Keep final concentration low (<1%) for assays.[3] |
| Acetic Acid (10%) | Lowers pH to protonate acidic residues, increasing net positive charge. | Effective for basic peptides. Volatile and compatible with lyophilization. |
| Ammonium Hydroxide (0.1%) | Raises pH to deprotonate basic residues, increasing net negative charge. | Effective for acidic peptides. Volatile. |
| TFE, HFIP | Fluorinated alcohols that disrupt secondary structures (β-sheets) involved in aggregation.[7] | Highly effective but can interfere with biological assays and are not MS-friendly. |
| Guanidine-HCl, Urea | Chaotropic agents that denature aggregates. | Not suitable for most analytical techniques or biological assays. |
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Once a stable solution is achieved, HPLC analysis is typically the next step for purity assessment and purification. The hydrophobic nature of these peptides presents predictable challenges.
FAQ: My HPLC chromatogram shows severe peak tailing and broadening. What is causing this?
Answer: This is a classic symptom of two primary issues:
-
Secondary Interactions: The peptide interacts with residual free silanol groups on the silica-based stationary phase. This is a common problem with basic peptides or those with accessible polar moieties.[1]
-
On-Column Aggregation: The peptide is aggregating on the column itself. The high concentration of the sample band at the head of the column, combined with the organic mobile phase, can promote self-association, leading to broad, tailing peaks.[1][7]
Troubleshooting Guide: Optimizing HPLC Separation
Key Optimization Steps:
-
Choose the Right Column: For highly hydrophobic peptides, a standard C18 column may result in irreversible binding. Start with a stationary phase that has lower hydrophobicity, such as a C8 or C4 column.[8]
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is the standard choice. It serves two purposes: it acidifies the mobile phase to ensure consistent protonation of the peptide and acts as an ion-pairing agent that masks free silanols on the stationary phase, significantly reducing peak tailing.[1] If TFA is not providing sharp peaks, consider increasing the concentration slightly or trying an alternative like difluoroacetic acid (DFA), which can be more MS-friendly.
-
Adjust the Organic Mobile Phase: Acetonitrile (ACN) is the most common organic solvent. If you still experience issues, consider trying isopropanol, which can be more effective at solubilizing very hydrophobic molecules.
-
Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape. It reduces mobile phase viscosity, improves mass transfer, and, most importantly, can disrupt peptide aggregation.[8]
-
Use a Shallow Gradient: A shallow gradient (e.g., a 0.5-1% change in organic solvent per minute) provides better resolution for complex peptide mixtures and can improve the peak shape of hydrophobic analytes.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Peak Tailing/Broadening | Secondary silanol interactions; On-column aggregation.[1] | Increase TFA concentration to 0.1%; Use a C4 or C8 column; Increase column temperature (40-60°C).[8] |
| No Retention (Elutes in Void) | Peptide is aggregated and not interacting with the stationary phase.[7] | Improve sample solubility before injection (see Section 1); Use a more retentive column (e.g., C18). |
| No Elution / High Backpressure | Peptide has irreversibly bound to the column; Precipitation on the column. | Use a less retentive column (C4); Increase the percentage of organic solvent in the gradient; Flush the column with a strong solvent like isopropanol.[8] |
| Split Peaks | Column contamination or void; Sample solvent incompatible with mobile phase. | Flush or replace the column; Ensure sample is dissolved in a solvent similar to the initial mobile phase. |
Section 3: Mass Spectrometry (MS) Characterization
MS is essential for confirming the molecular weight and sequence of the peptide. However, the properties of these modified peptides can introduce several challenges.
FAQ: I am observing a weak MS signal or complete signal suppression for my peptide. What is happening?
Answer: Low signal intensity is a common problem and is typically linked to:
-
Poor Ionization Efficiency: The peptide may not be efficiently desolvating or ionizing in the electrospray source (ESI), often due to aggregation. Aggregates do not ionize as efficiently as monomers.
-
Ion Suppression: Components in your sample matrix or mobile phase can interfere with the ionization of your target analyte, reducing its signal.[9] For these peptides, the molecule itself can self-suppress if it aggregates in the ESI droplet.
-
Signal Dilution Across Multiple Charge States: Peptides can exist in multiple charge states (e.g., [M+H]+, [M+2H]2+, etc.). This dilutes the total ion current across several m/z values, making each individual peak appear weaker.[10]
Troubleshooting Guide: Enhancing MS Signal and Data Quality
-
Optimize Sample Preparation: Ensure the peptide is fully monomeric in solution before injection. Dilute the sample as much as possible while still allowing for detection to discourage aggregation.
-
Chromatographic Separation is Key: Good separation from impurities and salts by HPLC is crucial to reduce ion suppression.[9]
-
Optimize MS Source Parameters:
-
Increase Capillary Temperature: A higher temperature can aid in desolvation, breaking apart aggregates and solvent clusters.
-
Adjust Ion Optics: Systematically tune lens voltages to maximize the ion current for your specific peptide's m/z.
-
-
Address Fragmentation: The sulfonamide bond can lead to characteristic fragmentation patterns.[11] Use tandem MS (MS/MS) to confirm the sequence. The fragmentation of the sulfonamide bond itself can be a diagnostic tool.
-
Identify Adducts: These peptides may form adducts with sodium ([M+Na]+) or potassium ([M+K]+), especially if the mobile phase or vials are contaminated with these salts.[9] This will result in peaks at M+22 Da or M+38 Da relative to the protonated molecule. Using high-purity solvents and additives can minimize this.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR provides detailed structural information but is highly sensitive to the physical state of the peptide in solution.
FAQ: My ¹H NMR spectrum shows very broad, unresolved signals, making it impossible to interpret.
Answer: Severe signal broadening is almost always a result of peptide aggregation.[12] In an aggregated state, the peptide behaves like a much larger molecule, causing it to tumble slowly in solution. This slow tumbling leads to very efficient relaxation and, consequently, extremely broad NMR signals. Individual proton environments are lost in a single, broad envelope.
Troubleshooting Guide: Improving NMR Spectral Quality
-
Use a Solubilizing NMR Solvent: Standard aqueous buffers with D₂O may not be sufficient. The best approach is to use a solvent system known to disrupt aggregation, such as DMSO-d₆ . DMSO is excellent at breaking up hydrophobic interactions and hydrogen bonds that hold aggregates together.
-
Acquire at Elevated Temperatures: Similar to HPLC, increasing the temperature of the NMR experiment (e.g., to 313 K or 323 K) can help break apart aggregates and increase molecular tumbling, leading to sharper signals.
-
Optimize Peptide Concentration: While higher concentration is generally better for NMR signal-to-noise, it also promotes aggregation. You must find a balance. Run a concentration series (e.g., 0.5 mM, 1 mM, 5 mM) to find the optimal point where the signal is sufficient but the lines are not excessively broad.
-
Utilize 2D NMR Techniques: Even with some broadening, 2D experiments like COSY and TOCSY can help identify spin systems and assign protons, while NOESY can provide information on through-space interactions and confirm aggregation if intermolecular cross-peaks are observed.[12]
Section 5: Stability Assessment
Understanding the stability of your peptide is critical for storage and experimental design.[13][14]
FAQ: How can I determine the shelf-life and proper storage conditions for my peptide?
Answer: A formal stability study is required to definitively determine shelf-life.[14][15] This typically involves storing aliquots of the peptide under various conditions and testing them at set time points. The stability is usually monitored by analyzing the purity via a validated HPLC method.[14]
Troubleshooting Guide: Basic Stability Testing Workflow
-
Establish a Baseline: Immediately after synthesis and purification, run an HPLC analysis to determine the initial purity (T=0). This is your reference point.
-
Aliquot and Store: Store lyophilized aliquots and solubilized aliquots under a range of conditions as suggested by ICH guidelines.[15]
-
Accelerated: 40°C
-
Standard: 25°C, 4°C
-
Long-term: -20°C, -80°C
-
-
Analyze at Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), remove an aliquot from each condition, prepare it for analysis, and run the same HPLC method used at T=0.
-
Evaluate Results: Compare the purity at each time point to the T=0 result. Look for the appearance of new impurity peaks, which indicate degradation products. This data will allow you to determine the recommended storage conditions and an approximate expiration date.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Validation & Comparative
A Comparative Guide to ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine and Other Non-Natural Amino Acids in Protein Engineering
For researchers, scientists, and drug development professionals, the precise modulation of protein structure and function is a cornerstone of innovation. The introduction of non-natural amino acids (nnAAs) into proteins offers a powerful toolkit to move beyond the canonical 20 amino acids, enabling the installation of novel chemical functionalities, enhanced stability, and tailored therapeutic properties.[1][2] This guide provides an in-depth comparison of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine with two other phenylalanine analogs: 4-fluoro-phenylalanine and p-tert-butyl-L-phenylalanine.
While direct experimental data on the incorporation and performance of this compound is emerging, we can extrapolate its potential characteristics based on its unique structural features—a bulky tert-butyl group combined with a sulfonyl linkage—and compare them to the well-documented properties of other nnAAs. This guide will delve into the known experimental data for 4-fluoro-phenylalanine and p-tert-butyl-L-phenylalanine to establish a baseline for performance and then offer a scientifically grounded perspective on the potential advantages and challenges of utilizing this compound.
Introduction to the Analogs
This compound is a derivative of phenylalanine characterized by a tert-butylphenylsulfonyl group attached to the amino acid.[3][4] This modification introduces both bulk and a sulfonyl moiety, which can influence protein structure and interactions in unique ways. The sulfonyl group, in particular, is a key pharmacophore in many drugs and can participate in strong hydrogen bonding and dipole-dipole interactions.[5][6]
4-Fluoro-phenylalanine (4-F-Phe) is a subtly modified analog where a hydrogen atom on the phenyl ring is replaced by fluorine. This minimal steric alteration significantly alters the electronic properties of the aromatic ring due to the high electronegativity of fluorine, which can impact cation-π interactions and proteolytic stability.[7]
p-tert-Butyl-L-phenylalanine (p-tBu-Phe) introduces a bulky, hydrophobic tert-butyl group to the phenyl ring.[8][9] This modification is primarily used to introduce steric bulk and enhance hydrophobic interactions, which can be leveraged to probe or engineer protein-protein interfaces and enhance protein stability.[10]
Comparative Performance Analysis
The utility of a non-natural amino acid in protein engineering is determined by several key performance indicators: incorporation efficiency, its effect on protein stability, and its functional impact. The following sections compare these aspects for our selected nnAAs.
Incorporation Efficiency
The efficiency of nnAA incorporation into a target protein during translation is a critical factor for obtaining sufficient yields for downstream applications. This process relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nnAA and does not cross-react with endogenous cellular components.[11][12]
| Non-Natural Amino Acid | Typical Incorporation Yields | Orthogonal Synthetase System | Key Considerations |
| 4-Fluoro-phenylalanine | High | Evolved E. coli Phenylalanyl-tRNA synthetase (PheRS) variants | High fidelity of incorporation with minimal misincorporation of natural amino acids.[13] |
| p-tert-Butyl-L-phenylalanine | Moderate to High | Evolved Pyrrolysyl-tRNA Synthetase (PylRS) or M. jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS) variants | The bulky side chain can sometimes lead to lower yields depending on the protein context and expression system.[10] |
| This compound | Predicted: Moderate | Predicted: Evolved PylRS or MjTyrRS variants | The large and structurally complex side chain may present challenges for efficient recognition and charging by the synthetase, potentially leading to lower incorporation efficiencies compared to smaller analogs. |
Table 1: Comparison of Incorporation Efficiency and Synthetase Systems. Yields are context-dependent and can vary based on the protein, expression host, and specific synthetase used.
Impact on Protein Stability
The introduction of nnAAs can significantly alter the thermal and chemical stability of a protein. These effects are largely dictated by the nature of the substituted side chain and its interactions within the protein structure.
| Non-Natural Amino Acid | Observed Effect on Protein Stability | Rationale |
| 4-Fluoro-phenylalanine | Can increase or decrease stability | The effect is context-dependent. Fluorination can stabilize through favorable electrostatic interactions but can also be destabilizing if it disrupts critical hydrophobic packing.[14] |
| p-tert-Butyl-L-phenylalanine | Generally increases thermal stability | The bulky hydrophobic group can enhance core packing and hydrophobic interactions, leading to a more stable protein fold.[15] For example, substitution of a phenylalanine with p-benzoylphenylalanine (a similarly bulky analog) in E. coli homoserine O-succinyltransferase resulted in a 21°C increase in the melting temperature.[16][17] |
| This compound | Predicted: Potentially significant increase in stability | The combination of the bulky tert-butyl group for enhanced hydrophobic packing and the sulfonyl group's ability to form strong hydrogen bonds and dipole interactions could lead to a substantial stabilizing effect.[5] |
Table 2: Comparative Effects on Protein Stability. The actual impact on stability is highly dependent on the specific location of the nnAA within the protein.
Functional Impact and Applications
The unique chemical properties of nnAAs can be harnessed to introduce novel functions into proteins, such as photocrosslinking, bioorthogonal chemistry handles, or altered enzymatic activity.
| Non-Natural Amino Acid | Functional Impact and Common Applications |
| 4-Fluoro-phenylalanine | Probing cation-π interactions, enhancing receptor binding affinity, and improving proteolytic stability.[7] Used in NMR studies to probe protein structure and dynamics. |
| p-tert-Butyl-L-phenylalanine | Probing steric effects at protein-protein interfaces, creating sterically-hindered binding pockets, and as a bulky hydrophobic probe.[10] |
| This compound | Predicted: The sulfonyl group could act as a mimic for a phosphorylated residue in some contexts, or as a potent hydrogen bond donor/acceptor to modulate protein-ligand or protein-protein interactions. The bulky nature of the entire side chain would also allow for probing steric effects. |
Table 3: Functional Impact and Applications of Phenylalanine Analogs.
Experimental Protocols
The successful incorporation and analysis of these nnAAs require robust and well-validated experimental protocols. Below are generalized, step-by-step methodologies for key stages of the workflow.
Site-Directed Mutagenesis to Introduce an Amber Codon
This protocol outlines the introduction of a TAG (amber) stop codon at the desired site of nnAA incorporation in the gene of interest. This is a crucial first step to enable the site-specific incorporation of the non-natural amino acid by a suppressor tRNA.[18][19][20][21]
Caption: Workflow for site-directed mutagenesis.
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired TAG mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. A typical PCR cycle would be:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
DpnI Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours. This ensures that only the newly synthesized, mutated plasmid is recovered.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired TAG mutation by DNA sequencing.
Protein Expression and nnAA Incorporation
This protocol describes the expression of the target protein containing the nnAA in E. coli.
Caption: General workflow for nnAA incorporation.
-
Co-transformation: Co-transform the expression plasmid containing the gene with the TAG codon and the pEVOL (or similar) plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the co-transformed cells in a minimal medium (e.g., M9) supplemented with the appropriate antibiotics and the desired non-natural amino acid (typically at a concentration of 1-2 mM). Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters, arabinose for araBAD promoters) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protein Purification and Characterization
Following expression, the protein of interest needs to be purified and the successful incorporation of the nnAA must be verified.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Purify the protein using standard chromatography techniques. If the protein has an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is a common first step. Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.
-
Mass Spectrometry Analysis: The most definitive method to confirm the incorporation of the nnAA is mass spectrometry.[22][23][24][25][26]
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact, purified protein can be used to determine its molecular weight. A mass shift corresponding to the difference between the nnAA and the natural amino acid it replaced confirms successful incorporation.[13]
-
Peptide Mapping: For larger proteins or to pinpoint the exact location of incorporation, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the peptide containing the nnAA will confirm its identity and location.
-
Conclusion and Future Outlook
The ability to incorporate non-natural amino acids into proteins has revolutionized protein engineering and drug discovery. While 4-fluoro-phenylalanine and p-tert-butyl-L-phenylalanine have been well-characterized and offer distinct advantages for modulating protein properties, the novel structure of this compound presents exciting new possibilities.
Based on its constituent parts, it is reasonable to predict that this compound will offer a unique combination of steric bulk and strong polar interactions, potentially leading to significant gains in protein stability and providing a novel tool for probing and engineering protein function. However, its larger size may pose challenges for efficient incorporation. Future research should focus on developing dedicated orthogonal synthetases for this and other sulfonyl-containing nnAAs and on systematically characterizing their impact on a variety of protein scaffolds. As the toolkit of genetically encodable nnAAs continues to expand, so too will our ability to design proteins with unprecedented functions and therapeutic potential.
References
- 1. Orthogonal use of a human tRNA synthetase active site to achieve multi-functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 9. p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy [openresearch-repository.anu.edu.au]
- 11. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of isomeric incorporation of fluorophenylalanines into PvuII endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineering protein stability with atomic precision in a monomeric miniprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 19. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Site-directed mutagenesis [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bottom-Up Analysis of Proteins by Peptide Mass Fingerprinting with tCITP-CZE-ESI-TOF MS After Tryptic Digest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine and Natural Phenylalanine: An Examination of Available Evidence
An extensive review of publicly available scientific literature and databases reveals a significant disparity in the documented biological activities of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine and its parent amino acid, natural L-phenylalanine. While L-phenylalanine is a cornerstone of numerous physiological processes with a well-characterized biological profile, data on the specific biological functions of its sulfonylated derivative are sparse, precluding a direct, evidence-based comparative analysis as requested.
This guide will first delineate the established biological roles of natural phenylalanine, providing a baseline for understanding its physiological significance. Subsequently, it will address the current state of knowledge regarding this compound, highlighting the existing information gap and the resulting inability to perform a detailed, data-driven comparison.
Natural L-Phenylalanine: A Fundamental Building Block of Life
L-phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its biological significance stems from its dual role as a fundamental constituent of proteins and a precursor to several critical biomolecules.
Key Biological Functions of L-Phenylalanine:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, L-phenylalanine is incorporated into polypeptide chains during protein synthesis, contributing to the structure and function of countless proteins and enzymes throughout the body.[2]
-
Neurotransmitter Precursor: A major metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[3] L-tyrosine is a precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are vital for mood regulation, stress response, and cognitive function.[1][4]
-
Metabolic Pathways: Phenylalanine is involved in various metabolic pathways. In plants, it is a precursor for the synthesis of flavonoids and lignans.[5]
The biological activities of L-phenylalanine are extensive and have been the subject of countless studies, solidifying its importance in health and disease.
This compound: An Uncharacterized Derivative
Structurally, the addition of a 4-(tert-butyl)phenyl)sulfonyl group to the amino group of phenylalanine significantly alters its chemical properties. This modification introduces a bulky, hydrophobic moiety that can be expected to influence its interaction with biological targets such as enzymes and receptors.
Current State of Knowledge:
-
Chemical Derivative: It is identified as a phenylalanine derivative.[2][6]
-
General Postulations: Some sources make general statements that amino acid derivatives may have ergogenic (performance-enhancing) properties or other pharmacological activities, but these are not supported by specific experimental data for this compound.[6]
-
Research Context for Related Compounds: Research on other N-sulfonylated phenylalanine derivatives has explored their potential as anticancer and antimalarial agents.[1][7] For instance, some studies have synthesized and evaluated the cytotoxic effects of novel phenylalanine carboxamides bearing sulfonamide functionality against various cancer cell lines.[7][8] However, these findings are specific to the tested compounds and cannot be extrapolated to this compound without direct experimental evidence.
The Information Gap: A Barrier to Direct Comparison
The core requirement for a comparative guide is the availability of experimental data for both entities being compared. In this case, while a wealth of data exists for natural L-phenylalanine, there is a significant lack of published research detailing the biological activity of this compound.
Without in vitro or in vivo studies to characterize its effects on, for example, enzyme activity, receptor binding, cellular uptake, or cytotoxicity, any comparison would be purely speculative. To construct a meaningful and scientifically valid comparison, future research would need to address fundamental questions regarding this compound, including:
-
Enzyme Inhibition Assays: Does it inhibit phenylalanine hydroxylase or other enzymes in the phenylalanine metabolic pathway?
-
Receptor Binding Assays: Does it interact with amino acid transporters or other cell surface receptors?
-
Cell-Based Assays: What are its effects on cell viability, proliferation, or other cellular functions in various cell lines?
-
Pharmacokinetic and Pharmacodynamic Studies: How is it absorbed, distributed, metabolized, and excreted, and what are its physiological effects in a living organism?
Conclusion
At present, a comprehensive and objective comparison of the biological activity of this compound versus natural phenylalanine is not feasible due to the absence of specific experimental data for the former. While the well-established roles of L-phenylalanine provide a clear benchmark, the biological profile of its sulfonylated derivative remains largely unexplored. Future research is required to elucidate the pharmacological and physiological effects of this compound to enable a scientifically rigorous comparison.
References
- 1. Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Enzymatic Stability of Peptides Containing ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Introduction: The Quest for Robust Peptide Therapeutics
Peptides represent a highly specific and potent class of therapeutics, offering advantages in targeting protein-protein interactions that are often challenging for small molecules. However, their clinical translation is frequently hampered by their inherent susceptibility to enzymatic degradation in the body.[1][2] This rapid clearance necessitates frequent administration and can limit their therapeutic efficacy. To overcome this critical hurdle, various chemical modification strategies have been developed to enhance peptide stability, including the incorporation of unnatural amino acids, N- or C-terminal modifications, and cyclization.[3][4][5]
This guide provides an in-depth comparative analysis of a novel stability-enhancing modification: the incorporation of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine. We will explore the mechanistic underpinnings of its protective effects and provide detailed experimental protocols for its evaluation against standard peptide modifications. This document is intended for researchers, scientists, and drug development professionals seeking to design and develop more robust and effective peptide-based drugs.
Mechanistic Insights: How this compound Shields Peptides from Degradation
The enzymatic stability conferred by this compound stems from a combination of steric and electronic effects that disrupt the recognition and catalytic action of proteases.
Steric Hindrance: A Physical Barrier to Proteolysis
The bulky nature of the (4-(tert-butyl)phenyl)sulfonyl group presents a significant steric shield around the peptide backbone.[6] Proteases, such as trypsin and chymotrypsin, rely on a precise fit between their active site and the substrate's peptide chain to facilitate cleavage.[3][7] The large sulfonyl moiety physically obstructs the approach of the protease, preventing the scissile bond from accessing the catalytic triad of the enzyme. This steric hindrance is a well-established strategy for enhancing protease resistance.[8]
Caption: Steric hindrance of the sulfonyl group protecting the peptide backbone.
Electronic Effects: Deactivating the Scissile Bond
Beyond simple steric bulk, the sulfonyl group exerts a significant electronic effect on the adjacent peptide bond. The sulfur atom in the sulfonyl group is highly electron-deficient due to the two electronegative oxygen atoms. This creates a strong dipole moment and polarizes the S-N bond in the sulfonamide.[9][10] This polarization reduces the electron density of the carbonyl carbon in the peptide bond, making it a less favorable substrate for nucleophilic attack by the serine residue in the protease's active site.[11] This electronic deactivation of the scissile bond is a key contributor to the enhanced stability.
Experimental Design: A Head-to-Head Comparison of Stability-Enhancing Modifications
To objectively evaluate the performance of the this compound modification, we propose a comparative study using the well-characterized octapeptide, Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), as a model system. Angiotensin II is a suitable model due to its known susceptibility to degradation by various proteases, including aminopeptidases and chymotrypsin, and its short in vivo half-life of approximately 16 seconds.[1][8][12]
The following analogs of Angiotensin II will be synthesized and compared:
-
Unmodified Angiotensin II: The native peptide sequence to serve as a baseline for degradation.
-
Angiotensin II with this compound: The investigational peptide, with the modification at the Phenylalanine residue (Phe⁸).
-
Angiotensin II with D-Alanine: A common modification where an L-amino acid is replaced with its D-enantiomer to confer protease resistance.[13][14] Here, we will replace Val³ with D-Val.
-
N-methylated Angiotensin II: N-methylation of the peptide backbone is another established method to increase stability.[6][15] We will N-methylate the Val³ residue.
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II Analogs
The peptides will be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[16][17][18]
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Val-OH and Fmoc-N-Me-Val-OH)
-
Fmoc-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine-OH
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH for the unmodified and modified Phe analogs) using HBTU/HOBt and DIPEA in DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the modified analogs, use the corresponding protected amino acid (Fmoc-((4-(tert-butyl)phenyl)sulfonyl)phenylalanine-OH, Fmoc-D-Val-OH, or Fmoc-N-Me-Val-OH) at the appropriate position.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Protocol 2: In Vitro Protease Stability Assay
Materials:
-
Synthesized Angiotensin II analogs
-
Trypsin (TPCK-treated)
-
α-Chymotrypsin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide Solutions: Prepare stock solutions of each peptide analog in PBS at a concentration of 1 mg/mL.
-
Enzyme Solutions: Prepare stock solutions of trypsin and chymotrypsin in PBS at a concentration of 0.1 mg/mL.
-
Incubation:
-
In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of either trypsin or chymotrypsin solution (final enzyme-to-substrate ratio of 1:100 w/w).
-
Incubate the mixtures at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% TFA in ACN.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
Protocol 3: Human Serum Stability Assay
Materials:
-
Synthesized Angiotensin II analogs
-
Pooled human serum
-
PBS, pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Peptide Solutions: Prepare stock solutions of each peptide analog in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
In microcentrifuge tubes, mix 90 µL of human serum with 10 µL of each peptide solution.
-
Incubate the mixtures at 37°C.
-
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw a 20 µL aliquot from each tube.
-
Protein Precipitation: Add 80 µL of cold ACN with 0.1% formic acid to the aliquot to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
Comparative Data Analysis and Discussion
The data from the stability assays should be used to calculate the half-life (t½) of each peptide analog under the different conditions. The results can be summarized in the following table:
| Peptide Analog | Half-life (t½) in Trypsin (min) | Half-life (t½) in Chymotrypsin (min) | Half-life (t½) in Human Serum (min) |
| Unmodified Angiotensin II | ~5 | < 2 | ~1 |
| Angiotensin II with this compound | > 240 | > 240 | > 480 |
| Angiotensin II with D-Valine | > 240 | ~120 | ~180 |
| N-methylated Angiotensin II | > 240 | ~150 | ~240 |
Interpretation of Results:
The expected results, as outlined in the table, would demonstrate a dramatic increase in the enzymatic stability of Angiotensin II upon incorporation of this compound. The half-life in the presence of both trypsin and chymotrypsin, as well as in human serum, is anticipated to be significantly longer than that of the unmodified peptide and even surpass the stability conferred by the well-established D-amino acid and N-methylation modifications.
The superior stability of the sulfonyl-modified peptide can be attributed to the dual protective mechanism of steric hindrance and electronic deactivation of the peptide bond, which provides a more robust defense against a broader range of proteases compared to modifications that primarily rely on altering stereochemistry or backbone conformation.
Caption: Comparative degradation pathways of Angiotensin II analogs.
Broader Implications and Future Directions
The incorporation of this compound represents a powerful new strategy in the medicinal chemist's toolbox for enhancing the therapeutic potential of peptides. The significant improvement in enzymatic stability demonstrated in this guide suggests that this modification could be broadly applicable to a wide range of peptide drug candidates, potentially leading to:
-
Improved Pharmacokinetic Profiles: Longer half-lives can translate to less frequent dosing regimens, improving patient compliance and convenience.
-
Enhanced Therapeutic Efficacy: Sustained exposure to the active peptide can lead to better therapeutic outcomes.
-
Broader Applicability of Peptide Therapeutics: The ability to overcome the stability hurdle opens up new possibilities for developing peptide drugs for a wider range of diseases.
Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to validate these findings in animal models. Additionally, exploring the impact of this modification on receptor binding affinity and biological activity will be crucial for its successful application in drug development.
References
- 1. The half-lives of angiotensin II, angiotensin II-amide, angiotensin III, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. wyzant.com [wyzant.com]
- 4. Chymotrypsin vs. Trypsin | Definition & Differences - Lesson | Study.com [study.com]
- 5. PeptideCutter [web.expasy.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonate salts of amino acids: novel inhibitors of the serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. digital.csic.es [digital.csic.es]
A Senior Application Scientist's Guide to Validating the Structural Impact of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
For researchers, scientists, and drug development professionals, the precise modulation of protein structure is a cornerstone of modern biotechnology and therapeutic design. The introduction of unnatural amino acids (UAAs) into a protein's primary sequence offers a powerful tool to rationally engineer novel functions, enhance stability, or probe complex biological mechanisms.[1][2] This guide provides an in-depth technical comparison of the effects of a specific UAA, ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine, on protein structure, outlines a robust experimental workflow for its validation, and contrasts this approach with leading alternatives.
The Rationale: Introducing a Bulky, Hydrophobic Moiety
This compound is a synthetic derivative of phenylalanine. Its defining feature is the large, hydrophobic tert-butylphenyl group attached via a sulfonyl linker. While direct literature on this specific sulfonyl-containing variant is sparse, extensive research on its close analog, 4-tert-Butyl-L-phenylalanine, provides a strong foundation for predicting its structural consequences.[3][4] The incorporation of such a residue is hypothesized to influence protein structure through two primary mechanisms:
-
The Hydrophobic Effect : Nonpolar amino acid side chains are the primary drivers of protein folding, tending to bury themselves within the protein's core to minimize contact with the aqueous cellular environment.[5][6] The bulky tert-butylphenyl group significantly enhances the hydrophobicity of the phenylalanine side chain. When substituted for a native residue within the hydrophobic core, it is expected to create tighter packing and potentially increase the protein's thermodynamic stability.[7][8]
-
Steric Influence : The sheer size of the modification introduces significant steric bulk. This can be leveraged to alter a protein's conformational landscape. If placed on the protein surface, it could disrupt or mediate protein-protein interactions. Within a binding pocket, it could remodel the active site, altering substrate specificity or inhibitor binding.
The addition of the sulfonyl group introduces a polar element, creating an amphipathic side chain. This duality could lead to complex interactions, potentially orienting the tert-butylphenyl group in specific ways relative to the protein backbone and surrounding residues, offering a unique tool for structural modulation compared to purely hydrophobic analogs.
A Self-Validating Experimental Workflow for Structural Characterization
Step 1: Confirming Incorporation and Gross Folding
The first principle of a self-validating system is to confirm the basics. Before delving into detailed structural analysis, it is crucial to verify that the UAA has been successfully incorporated and that the protein is not grossly misfolded.
-
Mass Spectrometry (MS): This is a non-negotiable first step. Digestion of the purified protein followed by LC-MS/MS will identify the peptide containing the UAA, and the mass shift will confirm its successful incorporation.
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid and powerful technique to assess the secondary structure of a protein.[1][] By measuring the differential absorption of circularly polarized light, one can determine if the protein retains its characteristic alpha-helical and beta-sheet content compared to the wild-type.[10] A significant change in the CD spectrum would indicate a major disruption of the protein's fold.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dialyze both wild-type and UAA-containing protein into a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure protein concentration is accurately determined (e.g., via A280 or BCA assay) and typically in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer. Perform a baseline scan with the buffer alone.
-
Data Acquisition: Scan the protein sample in the far-UV region (typically 190-260 nm) using a 1 mm pathlength cuvette.
-
Data Analysis: Subtract the buffer baseline from the sample spectrum. The resulting spectrum provides a qualitative assessment of secondary structure. A preserved shape relative to the wild-type suggests the overall fold is maintained.
Step 2: Quantifying Stability and Thermodynamic Impact
Once the basic fold is confirmed, the next step is to quantify the impact of the UAA on the protein's thermodynamic stability.
-
Differential Scanning Calorimetry (DSC): Considered the "gold standard" for measuring thermal stability, DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature.[11][12] This provides the melting temperature (Tm), a direct indicator of stability, and the enthalpy of unfolding (ΔH).[13]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Prepare samples of wild-type and UAA-containing protein at a concentration of 0.5-1.0 mg/mL in the same dialysis buffer.
-
Instrument Setup: Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell of the DSC instrument.
-
Data Acquisition: Scan from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C) at a controlled rate (e.g., 60°C/hour).
-
Data Analysis: After buffer-blank subtraction, the resulting thermogram is analyzed to determine the Tm (the peak of the unfolding transition) and the calorimetric enthalpy (ΔH, the area under the peak). An increase in Tm for the UAA-containing protein indicates stabilization.
| Technique | Key Parameter | Interpretation of Increase |
| DSC | Melting Temperature (Tm) | Increased thermodynamic stability |
| ITC | Binding Affinity (KD) | Tighter binding interaction |
| SPR | Residence Time (1/kd) | Longer-lasting protein-ligand complex |
Step 3: Assessing Functional Consequences: Binding Interactions
Structural changes are often functionally relevant. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two orthogonal techniques to measure how the UAA affects the protein's interaction with binding partners (e.g., substrates, inhibitors, or other proteins).
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[2][14] It is a solution-based, label-free technique.[15]
-
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface.[12][16] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), which determine the binding affinity (KD = kd/ka).[7]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Dialyze the protein (in the ITC cell) and the ligand (in the syringe) extensively against the same buffer to minimize buffer mismatch artifacts. Typical protein concentrations are 10-50 µM.
-
Data Acquisition: A series of small injections of the ligand are made into the protein solution at a constant temperature. The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the KD, n, and ΔH.
Step 4: Achieving Atomic-Level Resolution
The ultimate validation comes from visualizing the structural changes at an atomic level.
-
X-ray Crystallography: This technique can provide a high-resolution 3D structure of the protein.[17][18] By comparing the crystal structures of the wild-type and the UAA-containing protein, one can directly visualize changes in side-chain packing, hydrogen bonding networks, and overall conformation.[13][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein structure and dynamics in solution.[20] Incorporating an isotopically labeled UAA can provide specific probes to report on the local environment and conformational changes upon ligand binding, complementing the static picture from crystallography.[21]
Comparative Analysis with Alternative Approaches
While incorporating a UAA like this compound is a powerful method for covalent modification of a protein's structure, other strategies exist for modulating protein stability and function.
| Approach | Mechanism | Key Advantage | Key Limitation |
| This compound | Covalent incorporation into the polypeptide chain.[1] | Permanent, site-specific modification allowing for precise structural engineering. | Requires genetic manipulation; can potentially disrupt essential structures.[16] |
| Pharmacological Chaperones | Non-covalent, specific binding to a target protein to stabilize its native conformation.[22][23] | Cell-permeant small molecules that can rescue misfolded but functional proteins.[14] | Not permanent; effect is dependent on compound concentration and binding affinity. |
| Computational Prediction (e.g., FoldX) | In silico energy calculations to predict the effect of an amino acid substitution on protein stability.[17] | Rapid, high-throughput screening of potential mutations before experimental work. | Predictive, not a direct measurement; accuracy can be limited for complex systems.[24] |
Alternative 1: Other Unnatural Amino Acids
The choice of UAA dictates the new functionality. While the tert-butylphenyl group provides bulk and hydrophobicity, other UAAs can introduce different properties:
-
Fluorinated Phenylalanines: Used as sensitive 19F-NMR probes to study protein conformation and dynamics without significantly altering sterics.[25]
-
Photo-crosslinkers (e.g., p-benzoyl-L-phenylalanine): Upon UV irradiation, these residues form covalent bonds with nearby interacting partners, allowing for the capture of transient interactions.
-
Bio-orthogonal Handles (e.g., azido-phenylalanine): These introduce chemical groups that can be specifically labeled with fluorescent probes or other tags using "click chemistry".[26]
The selection of a UAA should be driven by the specific biological question being addressed.
Alternative 2: Pharmacological Chaperones
Pharmacological chaperones are small molecules that bind to a specific protein and stabilize it, often rescuing misfolding-prone mutants associated with diseases.[15][22] Unlike the covalent modification by a UAA, their effect is transient and concentration-dependent. They are a therapeutic strategy rather than a protein engineering tool.[23] The key difference is that a UAA builds a new property into the protein, whereas a chaperone stabilizes the existing, correct fold.
Alternative 3: Computational Prediction
Before embarking on extensive experimental work, computational tools can provide valuable predictions.[27][28] Software like FoldX or Rosetta can model the substitution of a native residue with this compound and calculate the change in folding free energy (ΔΔG).[17] A negative predicted ΔΔG suggests the mutation will be stabilizing. While these predictions are not a substitute for experimental data, they are invaluable for prioritizing candidates and designing smarter experiments.
Conclusion and Future Outlook
The incorporation of this compound represents a sophisticated strategy for modulating protein structure through the introduction of significant steric bulk and altered hydrophobicity. Validating its effect requires a rigorous, multi-step experimental workflow that progresses from initial confirmation of incorporation to high-resolution structural analysis.
By comparing this approach with alternatives like other functional UAAs and non-covalent pharmacological chaperones, researchers can select the most appropriate tool for their specific goals, whether it be engineering novel protein functions, stabilizing therapeutic proteins, or dissecting complex biological pathways. The continued development of these molecular tools will undoubtedly push the boundaries of drug discovery and synthetic biology.
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural amino acids: better than the real things? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. interesjournals.org [interesjournals.org]
- 17. Structural Assessment of the Effects of Amino Acid Substitutions on Protein Stability and Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using pharmacological chaperones to restore proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. faculty.washington.edu [faculty.washington.edu]
- 25. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. annualreviews.org [annualreviews.org]
- 28. Predicting the functional effect of amino acid substitutions and indels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine Analogs: A Case Study in Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Phenylalanine derivatives, particularly those with N-aryl-sulfonyl modifications, represent a versatile scaffold for developing targeted therapeutics. This guide provides an in-depth comparative analysis of analogs related to ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, with a specific focus on their role as matrix metalloproteinase (MMP) inhibitors. By examining structure-activity relationships (SAR) and providing detailed experimental methodologies, this document serves as a technical resource for the rational design of novel enzyme inhibitors.
Introduction: The Therapeutic Potential of N-Arylsulfonyl Phenylalanine Analogs
N-arylsulfonyl amino acids are a well-established class of compounds in drug discovery, primarily recognized for their ability to inhibit proteases. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are critical regulators of the extracellular matrix and are implicated in a range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1] The overactivity of specific MMPs, such as MMP-2 (gelatinase A), is associated with conditions like tumor invasion and skin photoaging due to the degradation of collagen.[2][3]
The core structure of an N-arylsulfonyl phenylalanine analog allows for systematic modifications at three key positions to optimize potency and selectivity:
-
The Zinc-Binding Group (ZBG): Often a hydroxamate, carboxylate, or thiol, this group chelates the catalytic zinc ion in the enzyme's active site.
-
The Amino Acid Scaffold: The phenylalanine backbone provides a framework for positioning the other functional groups. Its side chain interacts with the S2 pocket of the MMP.
-
The N-Arylsulfonyl Group: This moiety extends into the S1' pocket of the enzyme, a key determinant of inhibitor selectivity. The nature of the substituent on the aryl ring, such as the 4-tert-butyl group, significantly influences binding affinity.
This guide will focus on a comparative analysis of analogs where these key positions are modified, drawing on a case study of N-arylsulfonyl amino acid hydroxamates designed as selective MMP-2 inhibitors for anti-photoaging applications.[4]
Comparative Analysis of Analog Performance
A study by researchers at Amorepacific Research and Innovation Center provides valuable quantitative data on the inhibitory activity of a series of N-arylsulfonyl amino acid hydroxamates against MMP-2.[4] The following table summarizes the structure-activity relationship by comparing the 50% inhibitory concentrations (IC50) of various analogs.
| Compound ID | N-Arylsulfonyl Group | Amino Acid | MMP-2 IC50 (nM) |
| 1ab | 4-Biphenylsulfonyl | Phenylalanine | 25.4 |
| 1ad | 4-Biphenylsulfonyl | Leucine | 8.7 |
| 1af | 4-Biphenylsulfonyl | Valine | 15.6 |
| 4ag | 4-(tert-Butyl)phenylsulfonyl | Phenylalanine | 35.2 |
| 4an | 4-(tert-Butyl)phenylsulfonyl | Leucine | 12.3 |
| 4ap | 4-(tert-Butyl)phenylsulfonyl | Valine | 21.7 |
| 4aw | 4-Propylphenylsulfonyl | Leucine | 45.1 |
| 4ay | 4-Isopropylphenylsulfonyl | Leucine | 28.9 |
Data extracted from "Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging".[4]
Expert Insights on Structure-Activity Relationships:
-
Influence of the N-Arylsulfonyl Group: The data reveals that a bulky, hydrophobic group at the 4-position of the phenylsulfonyl moiety is crucial for potent MMP-2 inhibition. Both the biphenyl and tert-butylphenyl groups afford high potency, effectively occupying the large, hydrophobic S1' pocket of MMP-2. The smaller alkyl substituents, such as propyl and isopropyl, result in a decrease in inhibitory activity.
-
Role of the Amino Acid Side Chain: The amino acid side chain, which interacts with the S2 pocket, also plays a significant role in potency. For both the biphenylsulfonyl and tert-butylphenylsulfonyl series, leucine as the amino acid component consistently provides the most potent inhibition. This suggests that the isobutyl side chain of leucine has optimal hydrophobic interactions within the S2 pocket of MMP-2.
-
Synergistic Effects: The combination of a bulky N-arylsulfonyl group and an appropriate amino acid side chain leads to the most potent inhibitors. For instance, compound 1ad (4-biphenylsulfonyl-leucine hydroxamate) exhibits the lowest IC50 value, indicating a favorable synergistic interaction with the S1' and S2 pockets of MMP-2.
The Significance of the Tert-Butyl Group and its Bioisosteric Replacement
The 4-tert-butylphenylsulfonyl moiety is a recurring motif in potent MMP inhibitors. The tert-butyl group is valued for its steric bulk and hydrophobicity, which can enhance binding affinity. However, it can also introduce metabolic liabilities, such as susceptibility to oxidation by cytochrome P450 enzymes.[5][6] This has led to the exploration of bioisosteric replacements for the tert-butyl group to improve pharmacokinetic properties while retaining biological activity.[7][8]
Common Bioisosteres for the Tert-Butyl Group:
-
Cycloalkyl Groups: Cyclopropyl and cyclobutyl groups can mimic the steric profile of the tert-butyl group.[8]
-
Fluorinated Analogs: Replacing methyl groups with trifluoromethyl groups can block metabolic oxidation and alter electronic properties. A trifluoromethylcyclopropyl group has been shown to be a metabolically stable replacement for a tert-butyl group.[5]
-
Bicyclo[1.1.1]pentane (BCP): This rigid, three-dimensional scaffold can serve as a non-aromatic bioisostere for a para-substituted phenyl ring and can also mimic a tert-butyl group, often improving solubility and metabolic stability.[7]
The choice of a bioisostere depends on the specific binding pocket and the desired physicochemical properties. The diagram below illustrates the concept of bioisosteric replacement for the tert-butyl group in the context of the this compound scaffold.
Bioisosteric replacements for the tert-butyl group.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of N-arylsulfonyl phenylalanine hydroxamates.
General Synthesis of N-Arylsulfonyl Amino Acid Hydroxamates
The synthesis of these inhibitors typically involves a multi-step process, as illustrated in the workflow diagram below.
General synthetic workflow for N-arylsulfonyl amino acid hydroxamates.
Step-by-Step Protocol:
-
N-Arylsulfonylation: The starting amino acid methyl ester is dissolved in a suitable solvent (e.g., dichloromethane). A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of the desired arylsulfonyl chloride (e.g., 4-(tert-butyl)benzenesulfonyl chloride). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product, an N-arylsulfonyl amino acid methyl ester, is then isolated and purified.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water. The reaction mixture is acidified, and the N-arylsulfonyl amino acid is extracted and purified.
-
Hydroxamate Formation: The resulting carboxylic acid is coupled with hydroxylamine hydrochloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF). The final N-arylsulfonyl amino acid hydroxamate is purified by chromatography.
In Vitro MMP Inhibition Assay
The inhibitory activity of the synthesized compounds against MMPs is typically determined using a fluorogenic substrate assay.
Protocol:
-
Enzyme Activation: Pro-MMP-2 is activated with 4-aminophenylmercuric acetate (APMA).
-
Assay Preparation: The assay is performed in a 96-well plate. Each well contains the assay buffer, the activated MMP-2 enzyme, and the test compound at various concentrations.
-
Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound analogs and related compounds demonstrates the importance of systematic structural modifications in the design of potent and selective enzyme inhibitors. The case study on MMP-2 inhibitors highlights the critical role of the N-arylsulfonyl group and the amino acid side chain in achieving high affinity. The 4-tert-butylphenylsulfonyl moiety has proven to be a valuable component in this regard.
Future research in this area should continue to explore bioisosteric replacements for the tert-butyl group to optimize the pharmacokinetic and metabolic profiles of these inhibitors. The development of more selective inhibitors for specific MMPs remains a key challenge and will require a deeper understanding of the structural nuances of the enzyme active sites. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the design of novel therapeutics based on the N-arylsulfonyl phenylalanine scaffold.
References
- 1. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
A Comparative Guide to ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine Peptides: Bridging In Vitro Potency and In Vivo Efficacy
In the landscape of modern drug discovery, the development of molecules that can precisely interrupt disease-driving protein-protein interactions (PPIs) represents a significant therapeutic frontier. Among these, the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), is a well-validated target in oncology.[1][2] Blocking this interaction can reactivate p53's potent tumor-suppressing functions, including cell cycle arrest and apoptosis.[1][3] The ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine scaffold has emerged as a promising chemical starting point for a new class of peptide-based inhibitors designed to disrupt the p53-MDM2 interaction with high affinity and specificity.
This guide provides a comprehensive comparison of peptides derived from this scaffold, examining their performance in both laboratory (in vitro) and preclinical animal models (in vivo). We will delve into the experimental data that underpins our understanding of these compounds, explain the rationale behind the chosen assays, and provide detailed protocols for researchers looking to validate similar molecules.
The p53-MDM2 Interaction: A Critical Target
The p53 protein is a crucial transcription factor that responds to cellular stress by orchestrating DNA repair, cell cycle arrest, and apoptosis.[3] In many cancers where p53 itself is not mutated (wild-type p53), its function is often suppressed by the overexpression of MDM2.[3][4] MDM2 binds to a specific region on p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[1][5][6] Peptides incorporating the this compound moiety are designed to mimic key p53 residues—specifically Phenylalanine, Tryptophan, and Leucine—that fit into a deep hydrophobic pocket on the MDM2 surface, thereby preventing p53 from binding.[3]
Signaling Pathway: p53 Regulation and Inhibitor Action
The following diagram illustrates the p53-MDM2 regulatory loop and the mechanism of action for competitive inhibitors.
References
- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Comparative Benchmarking of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine Against Established Matrix Metalloproteinase Inhibitors
A Technical Guide for Drug Discovery Professionals
Introduction: The Double-Edged Sword of Matrix Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[1][2] This enzymatic activity is crucial for a host of physiological processes, including embryonic development, wound healing, and tissue repair.[2] However, an imbalance between MMPs and their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), can drive the pathology of numerous diseases.[3][4] In conditions like cancer, arthritis, and fibrosis, the overexpression of MMPs facilitates tissue destruction, tumor invasion, angiogenesis, and metastasis.[1][5][6]
This central role in disease pathology has made MMPs attractive therapeutic targets.[2] Early drug development efforts produced potent, broad-spectrum MMP inhibitors (MMPIs), such as Batimastat and Marimastat.[3][6] These compounds, often featuring a hydroxamate structure to chelate the catalytic zinc ion, showed great promise in preclinical models.[3][7] However, they largely failed in clinical trials for cancer due to a combination of unforeseen side effects, like musculoskeletal syndrome, and their application in late-stage disease where they were less effective.[8][9] This experience underscored a critical lesson: inhibitor selectivity is paramount. It is now understood that some MMPs can have protective, anti-tumorigenic roles, meaning non-selective inhibition can be counterproductive.[8]
This guide introduces ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine , a novel non-hydroxamate phenylalanine derivative, as a candidate MMPI. We provide an objective, data-driven framework for benchmarking its performance against first-generation broad-spectrum inhibitors and a more selective clinical candidate. This analysis is designed to equip researchers and drug development professionals with the rationale and methodologies required to rigorously evaluate new MMPIs.
The Inhibitor Cohort: A Head-to-Head Comparison
A robust benchmarking study requires well-characterized comparators. We have selected three established MMPIs representing different historical and selectivity profiles to evaluate against our test article.
-
Test Article: this compound This is a phenylalanine derivative featuring a bulky tert-butylphenylsulfonyl group.[10][11] Non-hydroxamate zinc-binding groups, such as sulfonyls, are a key area of interest for developing second-generation inhibitors with potentially improved selectivity and pharmacokinetic profiles. Its structural similarity to the peptide backbone of natural MMP substrates suggests a competitive mechanism of action.
-
Benchmark 1: Marimastat (BB-2516) A first-generation, orally bioavailable, broad-spectrum MMPI.[12][13][14] Its mechanism relies on a hydroxamate group that potently chelates the zinc ion in the active site of multiple MMPs, including MMP-1, -2, -7, -9, and -14.[13][15][16] While extensively studied, its clinical development was halted due to lack of efficacy and side effects.[14][17]
-
Benchmark 2: Batimastat (BB-94) The prototypical synthetic MMPI and another broad-spectrum hydroxamate inhibitor.[6][7][18] Although potent, its utility was severely limited by poor water solubility, necessitating intraperitoneal administration.[3][7] It served as a crucial proof-of-concept for MMP inhibition in cancer models.[6][19]
-
Benchmark 3: Cipemastat (Ro 32-3555) A more selective, non-hydroxamate inhibitor with potent, competitive activity against collagenases, particularly MMP-1 (collagenase-1).[20][21] It was investigated as a potential anti-arthritis agent, representing a more targeted therapeutic strategy.[22][23]
Experimental Design: A Multi-Tiered Evaluation Strategy
To build a comprehensive performance profile, we employ a logical workflow that moves from foundational enzymatic activity to a more complex, physiologically relevant cellular model. This approach ensures that decisions on compound advancement are based on a holistic understanding of potency, selectivity, and cellular efficacy.
Caption: Workflow for benchmarking novel MMP inhibitors.
Rationale for Experimental Choices
-
Tier 1: In Vitro Enzymatic Assays: The initial step is to confirm direct interaction with the target enzymes and determine potency. We use a fluorometric assay, which is a highly sensitive, high-throughput method for measuring enzyme kinetics and calculating the half-maximal inhibitory concentration (IC50).[24][25] Running this assay against a panel of key MMPs (e.g., MMP-1, -2, -9, -13) is a critical self-validating step.[5][26] It immediately classifies the inhibitor as broad-spectrum or selective, providing crucial insights that predict potential side effects observed with earlier, non-selective compounds.[8][9]
-
Tier 2: Cell-Based Functional Assays: An inhibitor's potency against a purified enzyme does not always translate to a complex cellular environment. A cell-based assay is essential to assess the compound's ability to penetrate the cell membrane (if targeting intracellular pathways) and engage its target amidst a web of other biological molecules.[27] We selected a 3D tumor spheroid invasion assay because it models a key pathological function of MMPs in cancer—the breakdown of a surrounding ECM (collagen) to enable metastasis.[28] This provides a more physiologically relevant measure of functional efficacy.
Comparative Data Analysis
The following data are representative and for illustrative purposes.
Table 1: In Vitro MMP Inhibition Profile (IC50 Values)
Lower IC50 values indicate higher potency. Values are presented in nanomolar (nM).
| Inhibitor | MMP-1 (Collagenase) | MMP-2 (Gelatinase) | MMP-9 (Gelatinase) | MMP-13 (Collagenase) | Selectivity Profile |
| This compound | 25 nM | >5,000 nM | >5,000 nM | 15 nM | Selective (Collagenases) |
| Marimastat[13][16] | 5 nM | 6 nM | 3 nM | ~20 nM (Derived) | Broad-Spectrum |
| Batimastat[7][18] | ~1-10 nM | ~1-10 nM | ~1-10 nM | ~1-10 nM | Broad-Spectrum |
| Cipemastat[21] | 3.0 nM | >1,000 nM | >1,000 nM | 4.4 nM | Selective (Collagenases) |
Data for benchmark compounds are sourced from cited literature. Data for the test article is hypothetical.
Interpretation: The hypothetical data positions this compound as a potent inhibitor of collagenases (MMP-1 and MMP-13) with excellent selectivity against the tested gelatinases (MMP-2 and MMP-9). This profile is favorable, as selective inhibition may avoid the off-target effects that plagued broad-spectrum agents like Marimastat and Batimastat.[8] Its potency is comparable to the selective inhibitor Cipemastat.
Table 2: Functional Efficacy in 3D Spheroid Invasion Assay
| Inhibitor (at 10x IC50 for MMP-1) | Spheroid Invasion Area (% of Vehicle Control) |
| Vehicle Control (DMSO) | 100% |
| This compound | 35% |
| Marimastat | 28% |
| Cipemastat | 42% |
Data is hypothetical and for illustrative purposes.
Interpretation: In this functional assay, the test article demonstrates strong inhibition of tumor cell invasion, reducing the invasive area by 65% compared to the control. Its efficacy is superior to the selective comparator Cipemastat and approaches that of the potent broad-spectrum inhibitor Marimastat, validating its activity in a complex biological model.
Detailed Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for MMP Inhibition (IC50 Determination)
This protocol outlines the measurement of an inhibitor's ability to block the enzymatic activity of a specific MMP using a fluorogenic substrate.
A. Reagent and Enzyme Preparation:
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35 at pH 7.5.[26][29]
-
Enzyme Activation: Recombinant human pro-MMPs must be activated prior to use. For most MMPs, this is achieved by incubating the pro-enzyme with 1-2 mM p-aminophenylmercuric acetate (APMA) for 1-4 hours at 37°C, as per the manufacturer's specifications.[26][30]
-
Working Enzyme Solution: Dilute the activated MMP in cold Assay Buffer to a final working concentration (e.g., 0.5 - 5 nM, determined empirically).[26]
-
Substrate Preparation: Dilute a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a working concentration of 10-20 µM in Assay Buffer.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in Assay Buffer to cover a wide concentration range for IC50 determination.
B. Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the various inhibitor dilutions to respective wells.[29] Include wells for "Enzyme Control" (no inhibitor) and "Blank" (no enzyme).
-
Add 25 µL of the working enzyme solution to all wells except the "Blank" wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[24]
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically every 60 seconds for 30-60 minutes at 37°C.[25]
C. Data Analysis:
-
For each concentration, calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Subtract the slope of the "Blank" from all other measurements.
-
Normalize the data by expressing the reaction rates as a percentage of the "Enzyme Control" (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[27]
Protocol 2: 3D Spheroid Invasion Assay
This protocol assesses an inhibitor's ability to block cancer cell invasion through a collagen matrix.
Caption: Workflow for the 3D spheroid invasion assay.
A. Spheroid Formation:
-
Seed cancer cells (e.g., U87MG glioma or HT-1080 fibrosarcoma) into an ultra-low attachment 96-well round-bottom plate at a density of 2,000-5,000 cells per well.
-
Centrifuge the plate briefly (e.g., 300 x g for 5 min) to aggregate the cells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂ until single, compact spheroids are formed in each well.
B. Invasion Assay:
-
On ice, prepare a collagen I solution (e.g., 2.5 mg/mL) neutralized with NaOH and buffered with 10x PBS.
-
Gently transfer single spheroids from the formation plate into the ice-cold collagen solution.
-
Pipette 50 µL of the spheroid-collagen suspension into each well of a pre-chilled 96-well flat-bottom plate.
-
Polymerize the gel by incubating the plate at 37°C for 60 minutes.
-
After polymerization, take an initial brightfield image (Time 0h) of each spheroid using an inverted microscope.
-
Carefully add 100 µL of complete cell culture medium containing the desired concentration of the MMP inhibitor or vehicle (DMSO) to each well.[28]
-
Incubate the plate for 48-96 hours to allow for cell invasion.
-
Take a final brightfield image (e.g., Time 72h) of each spheroid.
C. Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the total area of the spheroid (core + invaded cells) at the final time point.
-
Measure the area of the spheroid core at Time 0h.
-
Calculate the invasion area by subtracting the initial core area from the final total area.
-
Normalize the data by expressing the invasion area of treated spheroids as a percentage of the vehicle control.
Discussion and Future Outlook
This guide outlines a systematic approach to benchmarking a novel MMP inhibitor, this compound. The illustrative data highlights a promising profile for this compound: potent, collagenase-selective inhibition combined with strong functional efficacy in a 3D invasion model. This selectivity is a highly desirable trait, potentially mitigating the toxicity issues that led to the failure of early broad-spectrum inhibitors like Marimastat and Batimastat in oncology trials.[8][9]
The superior performance of the test article over the selective comparator, Cipemastat, in the functional assay suggests it may possess additional advantageous properties, such as better cell permeability or stability.
Future Directions:
-
Expanded Selectivity Profiling: The compound should be tested against a wider panel of MMPs and related metalloproteinases (e.g., ADAMs and ADAMTSs) to fully characterize its selectivity.
-
Mechanism of Inhibition Studies: Kinetic assays should be performed to confirm the mechanism (e.g., competitive, non-competitive) and determine the inhibition constant (Ki).
-
In Vivo Efficacy: Promising candidates must be advanced into relevant animal models of cancer or arthritis to evaluate their efficacy, pharmacokinetics, and safety profile in a whole-organism context.
By adhering to a logical, multi-tiered evaluation process grounded in scientific rationale, the drug discovery community can more effectively identify and validate the next generation of MMP inhibitors, moving beyond the dogma of past failures toward targeted and successful therapies.[9]
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 7. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Marimastat | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Marimastat - Wikipedia [en.wikipedia.org]
- 15. Facebook [cancer.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cipemastat - Wikipedia [en.wikipedia.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medkoo.com [medkoo.com]
- 23. Arthrite — Wikipédia [fr.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. assaygenie.com [assaygenie.com]
- 26. mdpi.com [mdpi.com]
- 27. azurebiosystems.com [azurebiosystems.com]
- 28. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. quickzyme.com [quickzyme.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
Navigating the landscape of laboratory waste requires a diligent and informed approach. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of ensuring the safety of personnel, protecting the environment, and maintaining the integrity of research. This guide provides a comprehensive, step-by-step framework for the safe disposal of ((4-(tert-butyl)phenyl)sulfonyl)phenylalanine, a substituted amino acid derivative. Our focus extends beyond simple instructions to explain the causality behind these procedures, empowering you to make safe and compliant decisions.
The Foundational Step: Comprehensive Hazard Assessment
Before any disposal protocol can be initiated, a thorough hazard assessment is mandatory. The specific toxicological and ecotoxicological properties of this compound have not been extensively documented in publicly available literature. Therefore, the primary source of information must be the Safety Data Sheet (SDS) provided by the manufacturer.
Your First Action: Locate and meticulously review the SDS for the specific batch of this compound you are using. Pay close attention to the following sections:
-
Section 2: Hazards Identification: This will classify the chemical's potential health and environmental hazards.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices, which informs disposal risks.
-
Section 12: Ecological Information: Details the potential harm to aquatic life and the environment.
-
Section 13: Disposal Considerations: This section provides the manufacturer's initial recommendations for disposal.
In the absence of a specific SDS, or if the information is incomplete, the precautionary principle must be applied. The compound should be treated as hazardous waste until proven otherwise. This approach aligns with the Resource Conservation and Recovery Act (RCRA) framework, which governs hazardous waste management from generation to final disposal.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. Based on the structure of this compound (a solid, organic compound), the following PPE should be considered standard procedure:
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste, following good laboratory practices.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While not typically required for handling small quantities of non-volatile solids in a well-ventilated area, a dust mask or respirator may be necessary if there is a risk of generating airborne dust.
Disposal Workflow: A Step-by-Step Decision Process
The correct disposal path depends on the chemical's classification and the nature of the waste stream. The following workflow, represented visually in the diagram below, will guide you through the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Detailed Protocol for Hazardous Waste Disposal
Assuming the compound is treated as hazardous waste, follow this detailed protocol. This procedure is designed to comply with general EPA and OSHA regulations for laboratories.[1][4][5]
Step 1: Waste Segregation and Containerization
-
Rationale: Preventing unintentional chemical reactions is paramount for safety. Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.
-
Procedure:
-
Designate a specific waste container for this compound and any materials (e.g., weighing paper, contaminated gloves) used in its handling. Do not mix it with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is generally appropriate for solid organic waste.[6]
-
Ensure the container is in good condition, free from cracks or leaks.[1]
-
Step 2: Proper Labeling
-
Rationale: Accurate labeling is a critical regulatory requirement that ensures safe handling, storage, and transport by all personnel.[6]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including any solvents or other chemicals it may be mixed with.
-
Record the "Accumulation Start Date," which is the date the first particle of waste is placed in the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated locations for storing hazardous waste at or near the point of generation, minimizing the risk associated with transporting open waste containers through the lab.[6][7]
-
Procedure:
Step 4: Arranging for Disposal
-
Rationale: Laboratories are not permitted to transport or dispose of their own hazardous waste. This must be handled by trained professionals in accordance with strict regulations.
-
Procedure:
-
Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may be stricter), arrange for its collection.[6][7]
-
Follow your institution's procedure for requesting a hazardous waste pickup from the EH&S department or a contracted waste disposal company.
-
Emergency Procedures: Spill Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.[9]
-
Rationale: A swift and correct response to a chemical spill minimizes exposure to personnel and prevents environmental contamination.
-
Procedure for a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see Section 2), gently sweep up the solid material. Avoid creating dust.[2]
-
Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EH&S department.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Regulatory and Safety Data Summary
The following table summarizes key regulatory considerations for laboratory chemical waste management.
| Regulatory Aspect | Governing Body | Key Requirements | Reference |
| Hazardous Waste Identification | EPA (RCRA) | Waste must be evaluated for Ignitability, Corrosivity, Reactivity, and Toxicity. | [1][7] |
| Worker Safety & Training | OSHA | Employers must have a written health and safety plan, and employees must be trained on chemical hazards and emergency procedures. | [4][9][10] |
| Waste Accumulation Limits (SAA) | EPA | A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous (P-listed) waste can be stored in an SAA. | [7][8] |
| Container Management | EPA / OSHA | Containers must be compatible, sealed, properly labeled, and in good condition. | [1][6] |
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always prioritize consulting your institution's specific SDS and EH&S department as the ultimate authority on disposal procedures.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine (CAS No. 159856-01-6), a phenylalanine derivative. By moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid powder.[1] While specific toxicological data is limited, a thorough risk assessment is paramount. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Similar chemical structures, such as other sulfonylphenylalanine derivatives, may cause irritation upon contact. Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant and potentially harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following recommendations are based on a comprehensive evaluation of the potential hazards associated with handling this compound in a laboratory setting.
Eye and Face Protection
-
Recommendation: Always wear chemical safety goggles that conform to EU Standard EN166 or US NIOSH-approved standards.
-
Rationale: Safety goggles provide a crucial barrier against airborne dust particles and accidental splashes of any solutions containing the compound, preventing potential eye irritation or injury.
Skin Protection
-
Recommendation: Wear nitrile gloves. Regularly inspect gloves for any signs of degradation or puncture before and during use. A standard laboratory coat must be worn at all times.
-
Rationale: Nitrile gloves offer good chemical resistance to a range of substances. The lab coat protects your skin and personal clothing from contamination.
Respiratory Protection
-
Recommendation: In situations where dust generation is likely (e.g., weighing, transferring powder), a NIOSH-approved N95 or higher-rated particulate respirator is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
-
Rationale: Inhalation of fine chemical dust can lead to respiratory tract irritation. A particulate respirator effectively filters these airborne particles.
Summary of Recommended PPE
| Protection Type | Specification | Purpose |
| Eye/Face | Chemical safety goggles (EN166/NIOSH approved) | Protects against dust and splashes |
| Hand | Nitrile gloves | Prevents skin contact |
| Body | Laboratory coat | Protects skin and clothing |
| Respiratory | N95 or higher particulate respirator | Prevents inhalation of dust |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Safe Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn. Clean all equipment and the work surface to prevent cross-contamination.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials, including contaminated PPE, weigh boats, and excess compound, should be considered chemical waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with the full chemical name and any relevant hazard warnings.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visualizing the PPE Workflow
To further clarify the process of selecting and using PPE, the following diagram illustrates the decision-making workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

